Histatin-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C133H195N51O33 |
|---|---|
Poids moléculaire |
3036.3 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C133H195N51O33/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-/m0/s1 |
Clé InChI |
KSXBMTJGDUPBBN-VPKNIDFUSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CNC=N8)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC=N5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CNC=N7)C(=O)NC(CO)C(=O)NC(CC8=CNC=N8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Enduring Significance of Salivary Histatin-5: A Technical Guide
Abstract
Histatin-5, a 24-amino acid cationic peptide found in human saliva, stands as a pivotal component of the innate immune system in the oral cavity. First identified in 1988, it has since been the subject of extensive research, revealing its potent antifungal properties, particularly against the opportunistic pathogen Candida albicans. This technical guide provides an in-depth exploration of the discovery, history, and biochemical characterization of this compound. It details the seminal experimental protocols that were instrumental in its isolation and functional analysis, presents key quantitative data in a structured format, and illustrates its mechanism of action through detailed signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study of antimicrobial peptides and their therapeutic potential.
Introduction: The Dawn of a Salivary Defender
The oral cavity, a primary portal for microbial entry, possesses a sophisticated innate immune system, of which saliva is a critical component. In the late 1980s, a family of histidine-rich proteins was discovered in human parotid gland secretions and aptly named "histatins."[1][2] Among these, this compound has emerged as a molecule of significant interest due to its potent fungicidal activity.[3][4][5] This guide traces the scientific journey of this compound, from its initial discovery to our current understanding of its multifaceted role in oral health.
The Historical Trail: From Discovery to Characterization
The story of this compound begins with the broader discovery of the histatin family. Initially referred to as histidine-rich peptides (HRPs), these molecules were first isolated from whole saliva through a combination of ion-exchange chromatography and gel filtration.[6]
A landmark 1988 study by Oppenheim and colleagues led to the successful purification and characterization of three major histatins from human parotid secretion: Histatin 1, 3, and 5.[7] This research established that this compound is a 24-amino acid peptide.[1][7] Subsequent analysis revealed that this compound is not a direct gene product but rather a proteolytic cleavage product of the larger Histatin-3.[1][7] The amino acid sequence of this compound was determined using automated Edman degradation.[7]
The primary amino acid sequence of human this compound is: DSHAKRHHGYKRKFHEKHHSHRGY [8]
The emergence of oral candidiasis as a significant opportunistic infection, particularly with the rise of the HIV/AIDS epidemic, spurred intensive investigation into the antifungal properties of histatins, with this compound demonstrating the most potent activity against Candida albicans.[3]
Quantitative Profile of this compound
A substantial body of research has quantified the presence and activity of this compound, providing a baseline for its physiological significance and therapeutic potential.
Table 1: Physicochemical and Salivary Concentration Data for this compound
| Parameter | Value | Reference(s) |
| Amino Acid Residues | 24 | [1][7] |
| Molecular Weight | 3,037 Da | [2][7] |
| Isoelectric Point (pI) | Basic (Cationic) | [1] |
| Concentration in Whole Saliva | 15-30 µM (estimated) | [3][6] |
| Concentration of Total Histatins in Unstimulated Parotid Saliva | ~53 µg/mL | [3][6] |
Table 2: Antifungal and Inhibitory Activity of this compound
| Target Organism/Enzyme | Activity Metric | Value | Reference(s) |
| Candida albicans | MIC₅₀ | 10-20 µg/mL | [3] |
| Candida kefyr | MIC₅₀ | 10-20 µg/mL | [3] |
| Candida krusei | MIC₅₀ | 10-20 µg/mL | [3] |
| Candida parapsilosis | MIC₅₀ | 10-20 µg/mL | [3] |
| Cryptococcus neoformans | MIC₅₀ | 5-6 µg/mL | [3] |
| Aspergillus fumigatus | MIC₅₀ | 5-6 µg/mL | [3] |
| Matrix Metalloproteinase-2 (MMP-2) | IC₅₀ | 0.57 µM | [9] |
| Matrix Metalloproteinase-9 (MMP-9) | IC₅₀ | 0.25 µM | [9] |
| Arg-gingipain (Porphyromonas gingivalis) | IC₅₀ | 22.0 ± 2.2 µM | [9] |
| Lys-gingipain (Porphyromonas gingivalis) | IC₅₀ | 13.8 ± 1.5 µM | [9] |
Key Experimental Protocols
The following sections provide detailed methodologies for the pivotal experiments that have defined our understanding of this compound.
Purification of this compound
This protocol outlines the original method for isolating Histatins 1, 3, and 5 from human parotid saliva.[7]
-
Saliva Collection and Preparation: Human parotid saliva was collected and immediately placed on ice.
-
Gel Filtration Chromatography:
-
Column: Bio-Gel P-2.
-
Eluent: Volatile buffer (details not specified in the abstract).
-
Procedure: The collected saliva was applied to the column to separate proteins based on size. Fractions were collected and monitored for protein content.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: A reverse-phase column (specific type not detailed in the abstract).
-
Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile) in water, typically with an ion-pairing agent like trifluoroacetic acid (TFA).
-
Procedure: Fractions from the gel filtration step containing the histatins were pooled, concentrated, and injected into the HPLC system. The hydrophobic nature of the histatins allows for their separation from other salivary proteins. Fractions corresponding to Histatins 1, 3, and 5 were collected based on their retention times.
-
A more rapid, two-step procedure was later developed, leveraging the metal-binding properties of histatins.[10]
-
Zinc Precipitation:
-
Procedure: Zinc chloride is added to human parotid secretion under alkaline conditions. This causes the selective precipitation of histatins, along with statherin.
-
Recovery: The precipitate is collected by centrifugation. This step yields approximately 90% of the histatins.[10]
-
-
RP-HPLC Purification:
-
Procedure: The zinc precipitate is redissolved and subjected to RP-HPLC as described in the original method to separate Histatins 1, 3, and 5 from each other and from co-precipitated statherin.
-
Amino Acid Sequence Analysis: Edman Degradation
The primary structure of this compound was determined using automated Edman degradation.[2][7][11][12]
-
Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC covalently attaches to the N-terminal amino acid.
-
Cleavage: The reaction conditions are shifted to acidic, which cleaves the N-terminal amino acid derivative as a thiazolinone.
-
Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (typically HPLC) by comparing its retention time to known standards.
-
Cycling: The remaining peptide, now one amino acid shorter, is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated until the entire peptide is sequenced.
Antifungal Activity Assessment: Candida albicans Killing Assay
This protocol is a representative method for determining the candidacidal activity of this compound.
-
Preparation of C. albicans: C. albicans cells are grown in a suitable broth medium (e.g., YPD) to the mid-logarithmic phase. The cells are then harvested by centrifugation, washed, and resuspended in a buffer such as 10 mM sodium phosphate (B84403) buffer (pH 7.4).
-
Incubation with this compound: The cell suspension is adjusted to a specific density (e.g., 2.5 x 10⁵ cells/mL). Serial dilutions of this compound are added to the cell suspension.
-
Reaction Conditions: The mixture is incubated for a defined period (e.g., 1-1.5 hours) at 37°C with shaking.
-
Viability Assessment: After incubation, the cell suspension is serially diluted in buffer. Aliquots of the dilutions are plated on agar (B569324) plates (e.g., Sabouraud Dextrose Agar). The plates are incubated at 30°C or 37°C for 24-48 hours.
-
Quantification: The number of colony-forming units (CFUs) is counted. The percentage of killing is calculated by comparing the CFU counts from the this compound-treated samples to a control sample (cells incubated without this compound).
Mechanistic Studies
This assay measures the efflux of ATP from C. albicans upon treatment with this compound.[9]
-
Experimental Setup: C. albicans cells (e.g., 10⁶ cells) are incubated with a specific concentration of this compound (e.g., 31 µM).
-
Sample Collection: At various time points (e.g., 5, 10, 20, 45, 60 minutes), the cell suspension is centrifuged to pellet the cells.
-
ATP Measurement: The supernatant, containing the extracellular ATP, is collected. The amount of ATP is quantified using a luciferin-luciferase-based ATP bioluminescence assay kit. The light produced is proportional to the ATP concentration and is measured using a luminometer.
-
Data Analysis: ATP concentrations are determined from a standard curve. The results are typically expressed as nanomoles of ATP released per 10⁶ cells.
This protocol demonstrates the localization of this compound to the mitochondria of C. albicans.[13]
-
Labeling of this compound: this compound is fluorescently labeled with a dye such as fluorescein (B123965) isothiocyanate (FITC) or tetramethylrhodamine (B1193902) isothiocyanate (TRITC).
-
Mitochondrial Staining: C. albicans cells are incubated with a mitochondria-specific fluorescent probe, such as MitoTracker Orange.
-
Incubation: The cells are then treated with the fluorescently labeled this compound.
-
Microscopy: The cells are observed using fluorescence microscopy. The co-localization of the fluorescent signal from the labeled this compound and the MitoTracker dye indicates that this compound targets the mitochondria.
Mechanism of Action: An Intracellular Assault
Contrary to many other antimicrobial peptides that act by forming pores in the cell membrane, this compound exerts its candidacidal effects through a multi-step intracellular process.
Binding and Translocation
The initial step involves the binding of this compound to specific proteins on the C. albicans cell wall, primarily the heat shock proteins Ssa1 and Ssa2.[3][14][15][16] This binding is a prerequisite for the subsequent energy-dependent translocation of the peptide across the fungal cell membrane and into the cytoplasm.[3]
Intracellular Targeting and Cytotoxicity
Once inside the cytoplasm, this compound targets the mitochondria.[13][17][18] This interaction disrupts mitochondrial function, leading to a loss of mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[17] A key consequence of this compound's action is the non-lytic release of intracellular ATP and other small ions, which leads to a disruption of cellular homeostasis and ultimately, cell death.[3][9]
Conclusion and Future Perspectives
The discovery and subsequent characterization of salivary this compound have provided profound insights into the innate defense mechanisms of the oral cavity. Its potent and specific antifungal activity against Candida albicans, coupled with its unique intracellular mechanism of action, underscores its potential as a template for the development of novel antifungal therapeutics. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to build upon this foundational knowledge. Future research may focus on optimizing the stability and delivery of this compound-based peptides for clinical applications, exploring their synergistic effects with existing antifungal agents, and further elucidating the intricate molecular interactions that govern their potent biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron binding modulates candidacidal properties of salivary histatin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histatin 5 Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Histatins, a novel family of histidine-rich proteins in human parotid secretion. Isolation, characterization, primary structure, and fungistatic effects on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Salivary histatin 5 induces non-lytic release of ATP from Candida albicans leading to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new method for the isolation of histatins 1, 3, and 5 from parotid secretion using zinc precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ehu.eus [ehu.eus]
- 12. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 13. The cellular target of histatin 5 on Candida albicans is the energized mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Candida albicans Ssa1/2p is the cell envelope binding protein for human salivary histatin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Uptake of the antifungal cationic peptide Histatin 5 by Candida albicans Ssa2p requires binding to non-conventional sites within the ATPase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Candida albicans cell wall ssa proteins bind and facilitate import of salivary histatin 5 required for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. art.torvergata.it [art.torvergata.it]
- 18. Characterization of histatin 5 with respect to amphipathicity, hydrophobicity, and effects on cell and mitochondrial membrane integrity excludes a candidacidal mechanism of pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of Histatin-5 in Oral Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histatin-5 (Hst-5), a 24-amino acid histidine-rich cationic peptide found in human saliva, is a critical component of the innate immune system in the oral cavity. While primarily recognized for its potent antifungal activity, particularly against Candida albicans, emerging research has unveiled a broader spectrum of biological functions. This technical guide provides an in-depth analysis of the multifaceted roles of this compound, encompassing its antimicrobial, wound healing, and anti-inflammatory properties. We present a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document aims to serve as a valuable resource for researchers and professionals engaged in the study of oral biology and the development of novel therapeutic agents.
Introduction
The oral cavity is a complex ecosystem teeming with a diverse microbiota. Saliva, the primary biological fluid in this environment, contains a vast arsenal (B13267) of antimicrobial peptides that play a crucial role in maintaining oral health. Among these, the histatin family of proteins, and specifically this compound, have garnered significant attention for their potent biological activities. This guide delves into the core biological functions of this compound, providing a technical and in-depth exploration of its mechanisms and potential therapeutic applications.
Antimicrobial Functions of this compound
This compound exhibits a broad spectrum of antimicrobial activity against various pathogens found in the oral cavity. Its primary and most studied function is its potent fungicidal effect against opportunistic yeasts, particularly Candida albicans. Additionally, recent studies have highlighted its bactericidal activity against a range of bacteria, including several ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their antibiotic resistance.
Antifungal Activity
This compound is one of the most potent endogenous antifungal peptides in the oral cavity. Its candidacidal mechanism is complex and multifactorial, involving a series of steps that ultimately lead to fungal cell death. Unlike many other antimicrobial peptides, this compound does not primarily function by forming pores in the fungal cell membrane. Instead, its targets are intracellular.[1][2]
The proposed mechanism involves:
-
Cell Wall Binding and Internalization: this compound initially binds to the fungal cell wall, a process that is energy-independent. Subsequently, it is actively transported into the cytoplasm in an energy-dependent manner, a process that may involve fungal polyamine transporters.[1][2]
-
Mitochondrial Targeting and Dysfunction: Once inside the fungal cell, this compound targets the mitochondria.[3] This interaction leads to the inhibition of the mitochondrial respiratory chain.
-
Reactive Oxygen Species (ROS) Production: The disruption of mitochondrial function results in the generation of reactive oxygen species (ROS).[3]
-
Oxidative Stress and Cell Death: The accumulation of ROS induces significant oxidative stress, leading to damage of cellular components and ultimately, fungal cell death.[3]
-
Ion Imbalance and Osmotic Stress: this compound also causes an efflux of intracellular ions, such as potassium, leading to ionic imbalance and osmotic stress, which contributes to its fungicidal activity.[1]
Diagram of the Antifungal Signaling Pathway of this compound
Caption: Antifungal mechanism of this compound against Candida albicans.
Antibacterial Activity
While the antifungal properties of this compound are well-documented, its antibacterial effects are an area of growing interest. Studies have shown that this compound possesses bactericidal activity against a range of oral and non-oral bacteria, including several multidrug-resistant ESKAPE pathogens. The mechanism of antibacterial action appears to vary depending on the bacterial species and may involve membrane disruption or other intracellular targets.
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various microorganisms.
| Microorganism | Strain | MIC (µM) | Reference(s) |
| Candida albicans | Various | 2.6 - 4.8 | [4] |
| Candida kefyr | Clinical Isolate | 10 - 20 µg/mL | [5] |
| Candida krusei | Clinical Isolate | 10 - 20 µg/mL | [5] |
| Candida parapsilosis | Clinical Isolate | 10 - 20 µg/mL | [5] |
| Cryptococcus neoformans | Clinical Isolate | 5 - 6 µg/mL | [5] |
| Aspergillus fumigatus | Clinical Isolate | 5 - 6 µg/mL | [5] |
| Acinetobacter baumannii | Clinical Isolate | 38 | [3] |
| Pseudomonas aeruginosa | Clinical Isolate | 47 | [3] |
| Enterobacter cloacae | Clinical Isolate | 90 | [3] |
| Porphyromonas gingivalis | Biofilm | 25 µg/mL (inhibition) | [6] |
Role in Wound Healing
Beyond its antimicrobial functions, this compound plays a significant role in promoting wound healing in the oral cavity. This function is critical for maintaining the integrity of the oral mucosa, which is constantly subjected to minor injuries.
Mechanism of Action in Wound Healing
This compound promotes wound closure primarily by stimulating cell migration. The proposed mechanism involves the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway, a key regulator of cell migration and proliferation. The binding of this compound to currently unidentified cell surface receptors is thought to trigger a downstream signaling cascade that leads to the phosphorylation and activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate the expression of genes involved in cell motility.
Diagram of the this compound-Induced Wound Healing Signaling Pathway
Caption: this compound-induced ERK1/2 signaling pathway in epithelial cell migration.
Quantitative Data: Wound Healing
The following table presents quantitative data on the effect of this compound on cell migration in in vitro wound healing assays.
| Cell Type | This compound Concentration (µM) | Observation | Reference(s) |
| Human Corneal Limbal Epithelial (HCLE) Cells | 50 | Most significant increase in scratch closure | [7] |
| Human Corneal Epithelial (HCE) Cells | 50 | Increase in cell migration in sprouting assay | [7] |
| HeLa Cells | 80 | Statistically significant improvement in scratch closure | [7] |
| MCF-7 Cells | 80 | Statistically significant improvement in scratch closure | [7] |
Inhibition of Proteolytic Enzymes
This compound has been shown to inhibit the activity of both host and bacterial proteases that are implicated in the pathogenesis of periodontal disease. This inhibitory activity contributes to the protective role of this compound in maintaining periodontal health.
Inhibition of Host Matrix Metalloproteinases (MMPs)
This compound can inhibit the activity of MMP-2 and MMP-9, two host enzymes involved in the degradation of the extracellular matrix. Overactivity of these MMPs is a hallmark of periodontal tissue destruction.
Inhibition of Bacterial Gingipains
This compound also inhibits gingipains, a class of potent proteases produced by the major periodontal pathogen Porphyromonas gingivalis. By neutralizing these bacterial enzymes, this compound helps to mitigate their destructive effects on periodontal tissues.
Quantitative Data: Protease Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various proteases.
| Protease | Source | IC50 (µM) | Reference(s) |
| MMP-2 | Host | 0.57 | [1][8] |
| MMP-9 | Host | 0.25 | [1][8] |
| Arg-gingipain (Rgp) | Porphyromonas gingivalis | 22.0 | [8] |
| Lys-gingipain (Kgp) | Porphyromonas gingivalis | 13.8 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of peptides.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Protocol:
-
Preparation of Microbial Inoculum:
-
Culture the desired microbial strain overnight on an appropriate agar (B569324) plate.
-
Inoculate a single colony into a suitable broth medium and incubate until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast.
-
Dilute the adjusted culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile, deionized water or a suitable buffer.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial suspension to each well of the 96-well plate containing the this compound dilutions.
-
Include a positive control (microbes without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader, with the MIC being the concentration that shows no significant increase in OD600 compared to the negative control.
-
In Vitro Wound Healing: Scratch Assay
This protocol describes a common method for assessing the effect of this compound on cell migration.
Protocol:
-
Cell Culture and Monolayer Formation:
-
Seed epithelial cells (e.g., human gingival keratinocytes) in a 24-well plate at a density that allows for the formation of a confluent monolayer within 24-48 hours.
-
-
Creation of the "Scratch":
-
Once the cells have reached confluency, create a linear "scratch" or cell-free area in the center of the monolayer using a sterile pipette tip.
-
-
Treatment and Imaging:
-
Wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Add fresh culture medium containing the desired concentration of this compound or a vehicle control.
-
Capture images of the scratch at time zero (T0) and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope equipped with a camera.
-
-
Quantification of Cell Migration:
-
Measure the width or the area of the scratch in the captured images using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial scratch area.
-
Compare the rate of wound closure between the this compound-treated and control groups to determine the effect of the peptide on cell migration.
-
Protease Inhibition Assay: Fluorogenic Substrate Method
This protocol outlines a general method for measuring the inhibitory activity of this compound against proteases like MMPs.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the specific protease (e.g., MMP-2 or MMP-9) and activate it according to the manufacturer's instructions.
-
Prepare a stock solution of a fluorogenic protease substrate that is specific for the enzyme being tested.
-
Prepare serial dilutions of this compound to the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the activated protease to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with the protease but no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
-
Take kinetic readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This compound is a remarkably versatile peptide with a wide range of biological functions that are crucial for maintaining oral health. Its potent antifungal and emerging antibacterial properties, coupled with its ability to promote wound healing and inhibit destructive proteases, highlight its potential as a template for the development of novel therapeutic agents. Future research should focus on further elucidating the specific molecular targets and signaling pathways of this compound, as well as exploring its therapeutic efficacy in preclinical and clinical models of oral diseases. The development of stable and effective delivery systems for this compound will be critical for translating its therapeutic potential into clinical applications.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Wound Healing Properties of this compound and Identification of a Functional Domain Required for this compound-Induced Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Visfatin Promotes Wound Healing through the Activation of ERK1/2 and JNK1/2 Pathway [mdpi.com]
- 7. ulab360.com [ulab360.com]
- 8. mdpi.com [mdpi.com]
Histatin-5: A Comprehensive Technical Guide on its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural and functional characteristics of histatin-5 (B8235270), a naturally occurring human salivary peptide with significant antimicrobial properties. This document details its amino acid sequence, three-dimensional structure, and the experimental methodologies used for its characterization. Furthermore, it delves into its mechanism of action, particularly its potent candidacidal activity, and the associated signaling pathways.
This compound: Core Molecular Features
This compound is a 24-amino acid cationic peptide, rich in histidine residues, which plays a crucial role in the innate immune defense of the oral cavity.[1]
Amino Acid Sequence and Physicochemical Properties
The primary structure of human this compound has been well-established. The sequence is as follows:
DSHAKRHHGYKRKFHEKHHSHRGY [1][2][3]
This specific sequence imparts a unique set of physicochemical properties to the peptide, which are summarized in the table below.
| Property | Value | Reference |
| Full Amino Acid Sequence | Asp-Ser-His-Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-Glu-Lys-His-His-Ser-His-Arg-Gly-Tyr | [1][2][3] |
| Single-Letter Code | DSHAKRHHGYKRKFHEKHHSHRGY | [1][2] |
| Molecular Formula | C133H195N51O33 | [2] |
| Molecular Weight | 3036.5 Da | [2] |
| CAS Registry Number | 104339-66-4 | [2] |
The Conformational Plasticity of this compound Structure
The three-dimensional structure of this compound is highly dependent on its environment. This conformational flexibility is a key aspect of its biological function.
Structure in Aqueous vs. Non-Aqueous Environments
In aqueous solutions at physiological pH, this compound exists predominantly as a random coil, lacking a well-defined secondary structure.[4][5] This has been demonstrated by techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.[4][6] However, in non-aqueous or membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE) or dimethyl sulfoxide (B87167) (DMSO), this compound undergoes a significant conformational change, adopting a largely alpha-helical structure.[4][5][7][8] This transition to an alpha-helical conformation is believed to be crucial for its antimicrobial activity, facilitating its interaction with and translocation across microbial cell membranes.[7][8]
Quantitative Structural Data
The following tables present quantitative data derived from structural studies of this compound.
Table 2.1: ¹H NMR Chemical Shifts of this compound in 90% TFE/10% H₂O (pH 3.6)
| Residue | NH | Hα | Hβ | Hγ | Hδ | Others |
| D2 | 8.45 | 4.63 | 2.82, 2.75 | - | - | - |
| S3 | 8.21 | 4.41 | 3.91 | - | - | - |
| H4 | 8.32 | 4.61 | 3.19, 3.11 | - | 7.02 | 8.29 (ε1) |
| A5 | 8.25 | 4.29 | 1.45 | - | - | - |
| K6 | 8.11 | 4.21 | 1.81, 1.72 | 1.41 | 1.63 | 2.98 (ε) |
| R7 | 8.09 | 4.23 | 1.83, 1.74 | 1.61 | 3.18 | - |
| H8 | 8.01 | 4.31 | 3.21, 3.13 | - | 7.05 | 8.33 (ε1) |
| H9 | 7.98 | 4.28 | 3.23, 3.15 | - | 7.08 | 8.38 (ε1) |
| G10 | 8.23 | 3.92 | - | - | - | - |
| Y11 | 8.15 | 4.51 | 3.01, 2.93 | - | 6.79 | 7.09 (ε) |
| K12 | 8.03 | 4.25 | 1.85, 1.76 | 1.45 | 1.66 | 3.01 (ε) |
| R13 | 7.95 | 4.19 | 1.88, 1.79 | 1.63 | 3.21 | - |
| K14 | 7.88 | 4.15 | 1.91, 1.82 | 1.48 | 1.69 | 3.04 (ε) |
| F15 | 7.81 | 4.45 | 3.11, 3.03 | - | 7.21-7.35 | - |
| H16 | 7.91 | 4.35 | 3.25, 3.17 | - | 7.11 | 8.41 (ε1) |
| E17 | 8.05 | 4.27 | 2.05, 1.98 | 2.28 | - | - |
| K18 | 7.99 | 4.18 | 1.95, 1.86 | 1.51 | 1.72 | 3.08 (ε) |
| H19 | 8.11 | 4.38 | 3.28, 3.21 | - | 7.15 | 8.45 (ε1) |
| H20 | 8.18 | 4.33 | 3.31, 3.24 | - | 7.18 | 8.49 (ε1) |
| S21 | 8.28 | 4.43 | 3.95 | - | - | - |
| H22 | 8.35 | 4.55 | 3.35, 3.28 | - | 7.22 | 8.53 (ε1) |
| R23 | 8.29 | 4.26 | 1.98, 1.89 | 1.68 | 3.25 | - |
| G24 | 8.41 | 3.98 | - | - | - | - |
| Y25 | 8.33 | 4.58 | 3.15, 3.07 | - | 6.83 | 7.13 (ε) |
Note: Data extracted from a published study. The numbering in the original source appears to be shifted by one residue compared to the standard 24-residue sequence.
Table 2.2: Metal Ion Binding Affinity of this compound
| Metal Ion | Binding Affinity (Kd) | Method | Reference |
| Cu(II) | 2.6 x 10-7 M | N/A | [2] |
| Zn(II) | ~1 x 10-5 M (buffer-dependent) | Isothermal Titration Calorimetry | [9] |
| Zn(II) | ~6 x 10-6 M (buffer-independent) | Isothermal Titration Calorimetry | [9] |
Experimental Protocols for this compound Characterization
This section provides an overview of the key experimental protocols used to study the structure and function of this compound.
Determination of Candidacidal Activity
A common method to assess the antifungal activity of this compound is the broth microdilution assay to determine the minimum inhibitory concentration (MIC) and a cell viability assay.[10]
Experimental Workflow: Candidacidal Activity Assay
Structural Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to analyze the secondary structure of this compound in different solvent conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 50 µM) in the desired buffers (e.g., water, phosphate buffer, or various concentrations of TFE in water).[1]
-
Instrument Setup: Use a spectropolarimeter equipped with a quartz cell of a defined path length (e.g., 0.1 cm).
-
Data Acquisition: Record CD spectra over a wavelength range of 190-260 nm. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity (MRE). The percentage of alpha-helical content can be estimated from the MRE value at 222 nm using established formulas. The spectra of this compound show a characteristic negative band around 200 nm in water, indicative of a random coil.[1] In the presence of increasing concentrations of TFE, two negative bands appear around 208 and 222 nm, and a positive band around 192 nm, which are characteristic of an alpha-helical structure.[1]
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional NMR spectroscopy is used to obtain detailed information about the three-dimensional structure of this compound in solution.
Methodology:
-
Sample Preparation: Prepare a concentrated solution of this compound in the desired solvent (e.g., a mixture of TFE and water or DMSO) containing a small amount of D₂O for the lock signal.
-
Data Acquisition: A series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed on a high-field NMR spectrometer.
-
Data Analysis:
-
Resonance Assignment: The TOCSY spectra are used to assign the proton resonances to specific amino acid residues in the sequence.
-
Structural Restraints: The NOESY spectra provide information about through-space interactions between protons that are close in the 3D structure. These NOEs are used as distance restraints in structure calculation algorithms.
-
Structure Calculation: The experimental restraints are used to calculate an ensemble of 3D structures that are consistent with the NMR data.
-
Mechanism of Action and Signaling Pathways
The primary biological function of this compound is its potent activity against the pathogenic fungus Candida albicans. This activity is not due to simple membrane lysis but involves a multi-step process.
Candidacidal Mechanism of this compound
The killing mechanism of this compound against C. albicans involves the following key steps:
-
Cell Wall Binding: this compound initially binds to the fungal cell wall, a process that is energy-independent.
-
Translocation: The peptide is then translocated across the cell membrane into the cytoplasm. This step is energy-dependent and utilizes fungal polyamine transporters.
-
Intracellular Targeting: Once inside the cell, this compound targets the mitochondria, leading to the production of reactive oxygen species (ROS).
-
Induction of Osmotic Stress: The accumulation of ROS and other intracellular events lead to an ion imbalance and volume dysregulation, ultimately causing osmotic stress and cell death.[3]
Activation of the Hog1 MAPK Signaling Pathway
This compound-induced stress in C. albicans triggers a cellular response mediated by the High-Osmolarity Glycerol (HOG) pathway, a type of Mitogen-Activated Protein Kinase (MAPK) pathway.[3][7]
Signaling Pathway: this compound Induced Hog1 Activation
The activation of the Hog1 pathway, leading to the production of glycerol, is a defense mechanism by the fungal cell to counteract the osmotic stress induced by this compound.[3]
Conclusion
This compound is a multifaceted salivary peptide with a well-defined primary structure and a conformationally adaptable three-dimensional structure. Its potent candidacidal activity, mediated by a non-lytic mechanism involving intracellular targeting and the induction of osmotic stress, makes it a subject of significant interest for the development of novel antifungal therapeutics. The detailed understanding of its structure, function, and the signaling pathways it modulates in target organisms, as outlined in this guide, provides a solid foundation for future research and drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Salivary histatin 5: dependence of sequence, chain length, and helical conformation for candidacidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. Specific metallo-protein interactions and antimicrobial activity in this compound, an intrinsically disordered salivary peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR studies of the antimicrobial salivary peptides histatin 3 and histatin 5 in aqueous and nonaqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Candidacidal Mechanism of Histatin-5: A Technical Guide to its Action Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histatin-5 (Hst-5), a 24-amino acid cationic peptide found in human saliva, is a potent, non-toxic antifungal agent against the opportunistic pathogen Candida albicans. Its mechanism of action is multifaceted and distinct from many conventional antifungal drugs, making it a promising candidate for novel therapeutic development. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of Hst-5 exposure to C. albicans. It details the initial binding and internalization processes, the subsequent intracellular targeting of mitochondria leading to oxidative stress and ATP efflux, and the ultimate demise of the fungal cell through osmotic dysregulation. This document summarizes key quantitative data, provides detailed experimental protocols for studying these phenomena, and presents visual representations of the signaling pathways and experimental workflows.
Introduction
Candida albicans is a commensal yeast that can cause opportunistic infections, ranging from superficial mucosal to life-threatening systemic candidiasis, particularly in immunocompromised individuals. The rise of antifungal drug resistance necessitates the exploration of alternative therapeutic agents. This compound, a naturally occurring peptide in human saliva, represents a promising avenue of research due to its potent candidacidal activity.[1][2] Unlike many antimicrobial peptides that induce cell lysis, Hst-5's mechanism is more intricate, involving a series of specific molecular interactions and the induction of a programmed cell death-like process.[1] Understanding the precise mechanism of Hst-5 is crucial for its potential development as a therapeutic agent.
The Multi-Step Mechanism of this compound Action
The candidacidal activity of this compound is a sequential process that can be broadly categorized into three phases: cell surface binding, internalization, and intracellular targeting leading to cell death.
Phase 1: Binding to the Candida albicans Cell Envelope
The initial interaction of the cationic Hst-5 with the C. albicans cell surface is a critical prerequisite for its antifungal activity. This binding is not a random electrostatic interaction but involves specific components of the fungal cell wall and membrane.
-
Primary Binding Receptors: The heat shock proteins Ssa1 and Ssa2 have been identified as the primary binding proteins for Hst-5 on the C. albicans cell surface.[2][3] The binding affinity (Kd) of Hst-5 to Ssa proteins has been determined, highlighting a specific interaction.[3] Deletion of the SSA2 gene significantly reduces Hst-5 uptake and killing, underscoring its importance.[4]
-
Interaction with Glucans: In addition to protein receptors, Hst-5 also binds to β-1,3-glucan in the fungal cell wall.[5] This interaction is sensitive to salt concentrations, suggesting an electrostatic component.[5]
Phase 2: Energy-Dependent Internalization
Following cell surface binding, Hst-5 is actively transported into the fungal cytoplasm. This process is energy-dependent and does not involve lysis of the cell membrane.[1][5]
-
Polyamine Transporters: Hst-5 utilizes the fungal polyamine transporters, primarily Dur3 and Dur31, for its entry into the cell.[1] This uptake is a crucial step, as the primary targets of Hst-5 are intracellular.
-
Non-Endocytic Pathway: Evidence suggests that the primary route of internalization is via translocation across the plasma membrane rather than through endocytosis.[5]
Phase 3: Intracellular Targeting and Induction of Cell Death
Once inside the cytoplasm, this compound orchestrates a cascade of events that ultimately lead to the death of the C. albicans cell.
-
Mitochondrial Dysfunction: A key intracellular target of Hst-5 is the mitochondrion.[2][6] Hst-5 disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential and inhibition of cellular respiration.[6]
-
Generation of Reactive Oxygen Species (ROS): The interference with the mitochondrial respiratory chain results in the production of reactive oxygen species (ROS).[7] This oxidative stress contributes significantly to the fungicidal activity of Hst-5.
-
ATP Efflux: Hst-5 induces a non-lytic release of intracellular ATP.[1][8] This depletion of the cell's primary energy currency is a critical step in the killing process. The released ATP may also act as an extracellular cytotoxic mediator.[1]
-
Ion Imbalance and Osmotic Stress: The peptide also causes an efflux of intracellular ions, such as potassium and magnesium.[9] This leads to an ion imbalance and osmotic stress, resulting in a decrease in cell volume and ultimately, cell death.[1][10]
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest in the G1 phase in C. albicans.[10]
Quantitative Data on this compound Activity
The following tables summarize key quantitative data related to the antifungal activity of this compound against Candida albicans.
Table 1: Antifungal Potency of this compound
| Parameter | Value | Candida albicans Strain(s) | Reference(s) |
| MIC50 | 10 - 20 µg/mL | Various clinical isolates | [1] |
| MIC50 | 25 µM | Not specified | [11] |
| 50% Lethal Dose (LD50) | 7.0 ± 2.1 µM | DS1 | [12] |
| Physiological Concentration | 15 - 30 µM | In human saliva | [12][13] |
Table 2: this compound Binding and Internalization
| Parameter | Value | Method | Reference(s) |
| Binding Affinity (Kd) to Ssa proteins | 2.57 x 10⁻⁶ M | ¹²⁵I-Hst 5 binding assay | [3] |
| Internalization Time | Maximal after 60 min | Fluorescence Microscopy | [14] |
Table 3: Intracellular Effects of this compound
| Parameter | Observation | This compound Concentration | Time | Reference(s) |
| Cell Viability | 86% loss | 50 and 200 µM | 60 min | [1] |
| ATP Release | Dose-dependent | 3.9 to 61 µM | 1.5 h | [12] |
| ATP Efflux | Near total inhibition by 1 mM DIDS | 31 µM | Not specified | [10] |
| Mitochondrial Protein Expression | Down-regulation of respiratory enzyme complexes | 6 µM (IC50) | 30 and 60 min | [13] |
| Mitochondrial Protein Expression | Up-regulation of genome maintenance and gene expression proteins | 6 µM (IC50) | 30 and 60 min | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
Candida albicans Killing Assay
This protocol is used to determine the candidacidal activity of this compound.
Materials:
-
Candida albicans strain (e.g., ATCC 90028, DS1)
-
Yeast extract-peptone-dextrose (YPD) broth and agar (B569324)
-
10 mM Sodium Phosphate Buffer (NaPB), pH 7.4
-
This compound peptide
-
Microcentrifuge tubes or 96-well plates
-
Incubator at 30°C or 37°C
-
Spectrophotometer
Procedure:
-
Culture Preparation: Inoculate a single colony of C. albicans into YPD broth and grow overnight at 30°C with shaking. Subculture the overnight culture into fresh YPD broth and grow to mid-log phase (OD₆₀₀ ≈ 0.8).
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with 10 mM NaPB, and resuspend in NaPB to a final concentration of 1 x 10⁶ cells/mL.
-
Peptide Treatment: In microcentrifuge tubes or a 96-well plate, mix the C. albicans cell suspension with various concentrations of this compound. Include a no-peptide control.
-
Incubation: Incubate the mixtures at 37°C with constant shaking for 60-90 minutes.[12][15]
-
Plating: After incubation, serially dilute the cell suspensions in 10 mM NaPB. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto YPD agar plates.
-
Colony Counting: Incubate the plates at 30°C for 24-48 hours. Count the number of colony-forming units (CFUs) on each plate.
-
Calculation of Killing: Calculate the percentage of killing using the following formula: % Killing = [1 - (CFU of Hst-5 treated sample / CFU of control sample)] x 100
Measurement of Reactive Oxygen Species (ROS)
This protocol describes the use of dihydroethidium (B1670597) (DHE) to measure intracellular ROS production.
Materials:
-
Candida albicans cells (prepared as in 4.1)
-
1 mM Potassium Phosphate Buffer (PPB), pH 7.0
-
Dihydroethidium (DHE) stock solution (e.g., 10 mM in DMSO)
-
This compound peptide
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and wash mid-log phase C. albicans cells and resuspend them in 1 mM PPB to an OD₆₂₀ of approximately 2.0.
-
DHE Loading: Add DHE stock solution to the cell suspension to a final concentration of 20 µM.[16] Incubate for 15 minutes at 30°C in the dark.
-
Washing: Centrifuge the cells to remove excess DHE and resuspend the cell pellet in fresh 1 mM PPB to the same OD₆₂₀.
-
Peptide Treatment: Add 100 µL of the DHE-loaded cell suspension to the wells of a black 96-well plate. Add various concentrations of this compound.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~620 nm.[16] For kinetic measurements, record the fluorescence at regular intervals (e.g., every 5 minutes) for up to 60 minutes.
-
Microscopy (Optional): To visualize ROS production, place a sample of the treated cells on a microscope slide and observe using a fluorescence microscope with appropriate filters for ethidium (B1194527) bromide.[17]
Assessment of this compound Internalization by Fluorescence Microscopy
This protocol details the visualization of FITC-labeled this compound uptake by C. albicans.
Materials:
-
Candida albicans cells
-
FITC-labeled this compound
-
10 mM Sodium Phosphate Buffer (NaPB), pH 7.4
-
Propidium Iodide (PI) for viability staining (optional)
-
Confocal or epifluorescence microscope
Procedure:
-
Cell Preparation: Grow and wash C. albicans cells as described in protocol 4.1. Resuspend in 10 mM NaPB.
-
Peptide Incubation: Incubate the cells with FITC-labeled this compound (e.g., 10-50 µM) at 30°C for various time points (e.g., 15, 30, 60 minutes).
-
Washing: After incubation, wash the cells twice with ice-cold NaPB to remove unbound peptide.
-
Microscopy: Resuspend the cells in a small volume of NaPB and mount them on a microscope slide. Observe the cells using a confocal or epifluorescence microscope with the appropriate filter set for FITC (excitation ~495 nm, emission ~520 nm).
-
Time-Lapse Microscopy (Optional): For dynamic studies, add FITC-Hst-5 to cells already on the microscope stage and acquire images at regular intervals.[5]
-
Co-localization (Optional): To determine the subcellular localization, co-stain with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria).
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes in the mechanism of action of this compound.
Figure 1: The multifaceted mechanism of action of this compound against Candida albicans.
Figure 2: A generalized experimental workflow for studying the effects of this compound on C. albicans.
Figure 3: Logical relationships between the key events in this compound's mechanism of action.
The Role of Efflux Pumps and Metal Ions
The efficacy of this compound can be modulated by factors within the C. albicans cell and its environment.
-
Efflux Pumps: C. albicans possesses the efflux pump Flu1, which can actively transport this compound out of the cytoplasm, thereby reducing its intracellular concentration and antifungal activity.[18][19] Deletion of the FLU1 gene leads to increased susceptibility to Hst-5.[18]
-
Metal Ions: The interaction of this compound with metal ions, such as zinc and copper, can influence its activity. Zinc has been shown to inhibit the internalization and antifungal activity of Hst-5, potentially by altering its conformation.[20] Conversely, copper has been reported to enhance the candidacidal activity of Hst-5.[21]
Conclusion and Future Directions
The mechanism of action of this compound against Candida albicans is a complex and highly specific process that distinguishes it from many conventional antifungal agents. Its ability to target intracellular components without causing widespread cell lysis presents a unique therapeutic window. The detailed understanding of its interaction with cell wall components, its specific mode of entry, and its multifaceted assault on mitochondrial function and cellular homeostasis provides a solid foundation for the development of Hst-5-based antifungal therapies.
Future research should focus on strategies to overcome the challenges of proteolytic degradation in the oral cavity and the counteracting effects of efflux pumps. The design of more stable and potent Hst-5 analogues, as well as combination therapies that inhibit efflux pumps, could significantly enhance its therapeutic potential. Furthermore, a deeper understanding of the interplay between this compound and the host immune system will be crucial for its successful clinical translation.
References
- 1. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Candida albicans Ssa1/2p is the cell envelope binding protein for human salivary histatin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake of the antifungal cationic peptide Histatin 5 by Candida albicans Ssa2p requires binding to non-conventional sites within the ATPase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salivary histatin 5 internalization by translocation, but not endocytosis, is required for fungicidal activity in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The human salivary peptide histatin 5 exerts its antifungal activity through the formation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salivary histatin 5 induces non-lytic release of ATP from Candida albicans leading to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Antimicrobial Peptide this compound Causes a Spatially Restricted Disruption on the Candida albicans Surface, Allowing Rapid Entry of the Peptide into the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Salivary Histatin 5 Causes Disordered Volume Regulation and Cell Cycle Arrest in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salivary Histatin 5 and Human Neutrophil Defensin 1 Kill Candida albicans via Shared Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Influence of Histatin 5 on Candida albicans Mitochondrial Protein Expression Assessed by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [open.bu.edu]
- 15. Antifungal Activity and Action Mechanism of Histatin 5-Halocidin Hybrid Peptides against Candida ssp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactive oxygen species play no role in the candidacidal activity of the salivary antimicrobial peptide histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Candida albicans flu1-mediated efflux of salivary histatin 5 reduces its cytosolic concentration and fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Zinc binding inhibits cellular uptake and antifungal activity of this compound in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Intracellular targets of Histatin-5 in fungal cells
An in-depth technical guide by Gemini
Topic: Intracellular Targets of Histatin-5 (B8235270) in Fungal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (Hst 5) is a 24-amino acid, histidine-rich cationic peptide found in human saliva. It is a key component of the innate immune system, exhibiting potent fungicidal activity, particularly against the opportunistic pathogen Candida albicans. Unlike many antimicrobial peptides that act by disrupting the cell membrane, the primary mechanism of Hst 5 involves its translocation into the fungal cytoplasm to engage with specific intracellular targets. This process is energy-dependent and does not cause widespread membrane lysis. This technical guide provides a comprehensive overview of the known intracellular targets of this compound, the downstream cellular consequences, quantitative data on its activity, and detailed experimental protocols for studying these interactions.
Cellular Uptake and Translocation
The journey of this compound to its intracellular targets is a multi-step process initiated by binding to the fungal cell wall, followed by energy-dependent transport across the plasma membrane.
-
Cell Wall Binding: Hst 5 initially binds to specific proteins on the C. albicans cell envelope. The heat shock proteins Ssa1p and Ssa2p have been identified as key binding partners that facilitate the subsequent uptake of the peptide.[1][2] Studies have shown that Ssa2p plays a more significant role in this process than Ssa1p.[2]
-
Intracellular Translocation: Following cell wall binding, Hst 5 is transported into the cytoplasm via fungal polyamine transporters, specifically Dur3 and Dur31.[3] This transport is an active process, requiring cellular energy in the form of ATP.[4][5] The translocation of Hst 5 into the cytosol is a prerequisite for its fungicidal activity.[6]
Primary Intracellular Target: The Mitochondrion
Once inside the fungal cell, the primary organelle targeted by this compound is the mitochondrion.[4][7][8] The engagement with energized mitochondria is a critical step in the peptide's killing mechanism.
-
Inhibition of Mitochondrial Respiration: this compound directly inhibits the mitochondrial respiratory chain.[8] This inhibition is thought to occur at the level of coenzyme Q.[7] The consequence is a disruption of electron transport and a significant reduction in cellular respiration, which is essential for the peptide's lethal effect.[4][8]
-
Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain leads to an out-of-sequence electron transfer to molecular oxygen, resulting in the formation of reactive oxygen species (ROS).[7][8] This oxidative stress causes widespread damage to vital cellular components, including lipids, proteins, and nucleic acids, ultimately contributing to cell death.[7]
-
Dissipation of Mitochondrial Membrane Potential (ΔΨm): Exposure to this compound leads to a loss of the mitochondrial transmembrane potential, a key indicator of mitochondrial dysfunction.[4]
The following diagram illustrates the proposed mechanism of this compound's action on fungal mitochondria.
Caption: Mitochondrial-dependent killing pathway of this compound.
Other Intracellular Effects and Pathways
Beyond its direct impact on mitochondria, this compound triggers several other cytotoxic events within the fungal cell.
-
ATP Efflux and Ionic Imbalance: A hallmark of this compound activity is the induction of non-lytic ATP release from the cytoplasm.[6][9][10] This is accompanied by the efflux of potassium ions (K+), a process in which the Trk1 transporter is implicated.[11] The loss of these small molecules leads to a severe ionic imbalance, resulting in volume dysregulation and osmotic stress, which are major contributors to cell death.
-
MAPK Signaling Pathway Activation: The osmotic stress induced by this compound activates the Hog1 stress-activated mitogen-activated protein kinase (MAPK) pathway. This is a cellular response to the challenging osmotic environment created by the peptide.[12]
-
Cell Cycle Arrest: this compound has been shown to cause a G1 phase arrest in the fungal cell cycle, further inhibiting its proliferation.[9]
-
Alterations in Protein Expression: Quantitative proteomic studies have revealed that this compound treatment leads to significant changes in the mitochondrial proteome. Proteins involved in NAD-linked respiration and ATP synthesis, such as malate (B86768) dehydrogenase and the ATP synthase gamma chain, are down-regulated. Conversely, proteins associated with genome maintenance and gene expression, like elongation factor 1-alpha, are up-regulated.[7][13]
The overall mechanism of this compound action is summarized in the workflow below.
Caption: Overall mechanism of this compound antifungal activity.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity of this compound against fungal cells.
Table 1: Fungicidal and Inhibitory Concentrations
| Parameter | Organism/System | Value | Reference(s) |
|---|---|---|---|
| MIC50 | Candida spp. | 10 - 20 µg/mL | [11] |
| MIC50 | C. neoformans, A. fumigatus | 5 - 6 µg/mL | [11] |
| Cellular Respiration Inhibition | C. albicans blastoconidia | Complete inhibition at 33 µM within 5 min | [8] |
| Mitochondrial Respiration Inhibition | Isolated C. albicans mitochondria | Inhibition of State 2 respiration at 33 µM | [8] |
| Effective Concentration (EC50) | C. albicans | 5.15 µM | [14] |
| EC50 with Cu(II) | C. albicans | 1.36 µM |[14] |
Table 2: Effects on Cellular Processes
| Process | Condition | Result | Reference(s) |
|---|---|---|---|
| Cell Killing | Wild-type C. albicans | 98% killing at highest concentration tested | [4][5] |
| Cell Killing | Respiratory-deficient C. albicans | 28-30% killing at highest concentration tested | [4][5] |
| ATP Efflux Inhibition | Pre-incubation with 1 mM DIDS | 94% ± 7% inhibition of ATP release | [6] |
| Cellular Binding | ssa2Δ mutant vs. Wild-type | Binding reduced to one-third | [2] |
| Ssa2p Binding Affinity | In the presence of nucleotides | 10-fold improvement | [15][16] |
| Cell Viability Inhibition | In the presence of Ca(II) | Up to 90% reduction in cell death |[14] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the intracellular effects of this compound.
Protocol for Measuring Mitochondrial Respiration Inhibition
This protocol is adapted from studies on isolated mitochondria and whole cells.[8]
-
Preparation of C. albicans Mitochondria:
-
Grow C. albicans to the mid-logarithmic phase in a suitable rich medium (e.g., YPD).
-
Harvest cells by centrifugation and wash with a buffered solution.
-
Generate spheroplasts using enzymatic digestion of the cell wall (e.g., with zymolyase).
-
Gently homogenize the spheroplasts in a mitochondrial isolation buffer.
-
Perform differential centrifugation to isolate the mitochondrial fraction. Resuspend the final mitochondrial pellet in a respiration buffer.
-
-
Oxygen Consumption Measurement:
-
Use a Clark-type oxygen electrode in a temperature-controlled chamber (30°C).
-
Add the isolated mitochondria to the respiration buffer in the chamber.
-
Initiate State 2 respiration by adding a substrate (e.g., NADH or succinate).
-
Record the basal rate of oxygen consumption.
-
Add this compound (e.g., a final concentration of 33 µM) and continue to record oxygen consumption to determine the extent of inhibition.
-
For whole-cell respiration, use a suspension of log-phase blastoconidia directly in the chamber and follow the same procedure.
-
Protocol for Detection of Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe Dihydroethidium (DHE) to detect intracellular ROS.[8][17][18]
-
Cell Preparation:
-
Grow C. albicans cells to the mid-logarithmic phase. Harvest and wash the cells, resuspending them in a suitable buffer (e.g., potassium phosphate (B84403) buffer).
-
-
DHE Staining:
-
Add DHE to the cell suspension to a final concentration of 10-40 µM.
-
Incubate the cells at 37°C for 30 minutes in the dark.
-
-
This compound Treatment:
-
Add this compound to the DHE-loaded cell suspension at the desired final concentration.
-
-
Detection:
-
Fluorescence Microscopy: Mount the cells on a microscope slide and observe using a fluorescence microscope with appropriate filters for ethidium (B1194527) bromide. An increase in fluorescence intensity indicates ROS production.
-
Fluorimetry/Plate Reader: Transfer the cell suspension to a 96-well plate and measure fluorescence using an excitation wavelength of ~520 nm and an emission wavelength of ~600 nm. Record measurements over time to observe the kinetics of ROS generation.
-
Protocol for Assessing Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the potentiometric dye Rhodamine 123 (Rh123).[19][20]
-
Cell Preparation:
-
Grow and harvest C. albicans cells as described previously. Resuspend in a buffered solution.
-
-
This compound Treatment:
-
Incubate the cell suspension with the desired concentration of this compound for a specified time course (e.g., 0-60 minutes).
-
-
Rh123 Staining:
-
Add Rh123 to the cell suspension to a final concentration of approximately 50 nM.
-
Incubate at 37°C for 10-20 minutes in the dark.
-
-
Analysis:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. A decrease in the green fluorescence (e.g., FITC channel) of the cell population indicates a depolarization of the mitochondrial membrane.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. A shift from punctate mitochondrial staining to diffuse cytoplasmic fluorescence indicates a loss of ΔΨm.
-
The following diagram outlines a typical experimental workflow for investigating the mitochondrial effects of this compound.
Caption: Experimental workflow for mitochondrial function analysis.
Conclusion
The fungicidal activity of this compound is a complex, multi-faceted process that hinges on its ability to enter the fungal cell and interact with specific intracellular targets. The mitochondrion stands out as the primary target, where this compound disrupts respiration, triggers oxidative stress, and dissipates the membrane potential. Concurrently, it induces a massive efflux of ATP and ions, leading to osmotic stress and volume dysregulation. These interconnected events create a cascade of cellular damage that culminates in fungal cell death. A thorough understanding of these intracellular mechanisms is crucial for the development of this compound and its derivatives as novel antifungal therapeutics, offering a promising alternative to conventional drugs that are often limited by resistance and toxicity. Future research should focus on elucidating the precise molecular interactions with these targets to enable the rational design of more potent and stable peptide-based antifungal agents.
References
- 1. Respiratory inhibition of isolated mammalian mitochondria by salivary antifungal peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Candida albicans cell wall ssa proteins bind and facilitate import of salivary histatin 5 required for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Candida albicans Mutants Deficient in Respiration Are Resistant to the Small Cationic Salivary Antimicrobial Peptide Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candida albicans mutants deficient in respiration are resistant to the small cationic salivary antimicrobial peptide histatin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Salivary Histatin 5 Causes Disordered Volume Regulation and Cell Cycle Arrest in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of histatin 5 on Candida albicans mitochondrial protein expression assessed by quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The human salivary peptide histatin 5 exerts its antifungal activity through the formation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Salivary histatin 5 induces non-lytic release of ATP from Candida albicans leading to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. art.torvergata.it [art.torvergata.it]
- 13. The Influence of Histatin 5 on Candida albicans Mitochondrial Protein Expression Assessed by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Uptake of the antifungal cationic peptide Histatin 5 by Candida albicans Ssa2p requires binding to non-conventional sites within the ATPase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Uptake of the antifungal cationic peptide Histatin 5 by Candida albicans Ssa2p requires binding to non-conventional sites within the ATPase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Live-Cell Imaging of Mitochondrial Redox State in Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of mitochondrial membrane potential in yeast cell populations by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apexbt.com [apexbt.com]
An In-depth Technical Guide to Natural Variants and Isoforms of Human Histatin-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histatin-5 (B8235270) (Hst-5) is a 24-amino acid, histidine-rich cationic peptide found in human saliva. It is a key component of the innate immune system in the oral cavity, exhibiting potent antifungal activity, particularly against the opportunistic pathogen Candida albicans. This compound is not a primary gene product but rather a proteolytic fragment of the larger protein, Histatin-3, which is encoded by the HTN3 gene.[1][2][3] This guide provides a comprehensive overview of the natural variants and isoforms of human this compound, its mechanism of action, and the experimental methodologies used for its characterization.
Natural Variants and Isoforms of Human this compound
Naturally occurring forms of this compound are primarily the result of the proteolytic processing of its precursor, Histatin-3. The degradation of this compound itself within the oral cavity by salivary enzymes and proteases from microorganisms like C. albicans generates a variety of smaller peptide fragments.[2][4] These fragments, which can be considered isoforms of this compound, may have altered biological activities.
While specific single nucleotide polymorphisms (SNPs) in the HTN3 gene that directly lead to variations in the this compound amino acid sequence are not extensively documented in readily available literature, the proteolytic landscape of the oral cavity creates a diverse pool of this compound-related peptides.
Proteolytic Degradation and Isoform Generation
The degradation of this compound in whole saliva is a rapid process. Studies have shown that a significant percentage of this compound is degraded within 1.5 hours of incubation in whole saliva supernatant.[4] The primary cleavage sites are located around the central region of the peptide, including between residues Y¹⁰-K¹¹, K¹¹-R¹², R¹²-K¹³, K¹³-H¹⁵, H¹⁵-E¹⁶, E¹⁶-K¹⁷, and K¹⁷-H¹⁸.[4] This enzymatic processing results in a heterogeneous mixture of N-terminal and C-terminal fragments. Interestingly, the early degradation products of this compound can retain significant antifungal activity.[2]
Quantitative Data on this compound and Its Variants
The following tables summarize key quantitative data related to the activity and stability of this compound and some of its well-characterized engineered variants. These variants have been instrumental in understanding the structure-function relationships of this important peptide.
Table 1: Antifungal Activity of this compound and Variants against Candida albicans
| Peptide | Modification | MIC₅₀ (μM) | LD₅₀ (μM) | Reference Strain(s) |
| This compound (WT) | - | 100 | ~7.0 | C. albicans SC5314, DS1 |
| K11R-K17R | Lys11→Arg, Lys17→Arg | 25 | Not Reported | C. albicans ATCC 90028 |
| K17R | Lys17→Arg | Not Reported | Not Reported | Not Reported |
| K17L | Lys17→Leu | Not Reported | Not Reported | Not Reported |
| K11R | Lys11→Arg | Not Reported | Not Reported | Not Reported |
MIC₅₀: Minimum Inhibitory Concentration for 50% inhibition of growth. LD₅₀: Lethal Dose for 50% of the cell population.
Table 2: Proteolytic Stability of this compound and Variants
| Peptide | Protease | Incubation Time (h) | % Intact Peptide Remaining |
| This compound (WT) | Whole Saliva Supernatant | 1.5 | ~25% |
| This compound (WT) | Sap9 (C. albicans) | 2 | ~47% |
| This compound (WT) | Sap2 (C. albicans) | 2 | ~61% |
| K17R | Sap9 (C. albicans) | 2 | >77% |
| K17R | Sap2 (C. albicans) | 2 | >100% (within error) |
| K17L | Sap9 (C. albicans) | 2 | >77% |
| K17L | Sap2 (C. albicans) | 2 | >100% (within error) |
Mechanism of Antifungal Activity
The candidacidal activity of this compound is a multi-step process that involves translocation into the fungal cell and disruption of key intracellular processes, rather than direct lysis of the cell membrane.[5]
-
Binding to the Fungal Cell Wall: this compound initially binds to proteins on the surface of the C. albicans cell wall, specifically the heat shock proteins Ssa1 and Ssa2.[6][7]
-
Translocation into the Cytoplasm: Following binding, this compound is transported into the fungal cytoplasm. This process is energy-dependent and is thought to be mediated by fungal polyamine transporters.[8]
-
Mitochondrial Targeting and ROS Production: Once inside the cell, this compound targets the mitochondria, leading to the inhibition of mitochondrial respiration.[9] This disruption of the electron transport chain results in the generation of reactive oxygen species (ROS).[9]
-
ATP Release and Ion Imbalance: this compound induces the non-lytic release of intracellular ATP.[5][10] This extracellular ATP may then act on purinergic receptors on the fungal cell surface, further contributing to cell death.[5] The peptide also causes an efflux of potassium ions, leading to an ionic imbalance and osmotic stress.[8]
-
Cell Death: The culmination of these events, including oxidative stress, ATP depletion, and ionic imbalance, leads to fungal cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound.
Candidacidal Activity Assay (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a peptide required to inhibit fungal growth.
-
Strain Preparation: Culture C. albicans overnight at 30°C in Yeast Peptone Dextrose (YPD) broth. Dilute the culture in fresh YPD to an OD₆₀₀ of 0.2 and grow for an additional 4 hours to mid-log phase.[11]
-
Peptide Preparation: Prepare a stock solution of the peptide (e.g., 320 µg/mL) in sterile water and perform serial twofold dilutions.[11]
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of diluted C. albicans culture (1 x 10³ cells) to each well.[11]
-
Peptide Addition: Add 11 µL of each peptide dilution to the respective wells.[11]
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Analysis: Determine the MIC as the lowest concentration of the peptide that prevents visible growth of the yeast.
Proteolytic Degradation Assay in Whole Saliva
This assay assesses the stability of this compound and its variants in a physiologically relevant environment.
-
Saliva Collection and Preparation: Collect whole saliva from healthy donors and clarify by centrifugation to obtain the supernatant (WSS).[4]
-
Incubation: Add a known concentration of the synthetic peptide (e.g., 200 µg/mL) to the WSS and incubate at 37°C.[4]
-
Time Points: At various time points (e.g., 0, 0.5, 1.5, 4, 8, 24 hours), remove aliquots of the mixture and immediately boil for 5 minutes to inactivate proteases.[12]
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.[4][13] The peak corresponding to the intact peptide is integrated to quantify its concentration over time. Further characterization of the degradation fragments can be performed using mass spectrometry.[2][14]
Measurement of Reactive Oxygen Species (ROS) Production
This protocol measures the generation of intracellular ROS in C. albicans upon treatment with this compound.
-
Cell Preparation: Grow C. albicans to logarithmic phase and resuspend in a suitable buffer (e.g., 1 mM potassium phosphate (B84403) buffer, pH 7.0).[9]
-
Probe Loading: Add a ROS-sensitive fluorescent probe, such as dihydroethidium (B1670597) (DHE), to the cell suspension (final concentration of ~6.7 µg/mL) and incubate for 10 minutes at 30°C.[9]
-
Peptide Treatment: Add a dilution series of this compound to the cell suspension in a black microtiter plate.[9]
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The oxidation of DHE by ROS produces a fluorescent product (ethidium) that intercalates with DNA, leading to a significant increase in fluorescence.[9]
-
Controls: Include untreated cells as a negative control and cells treated with a known ROS inducer as a positive control. A ROS scavenger can also be used to confirm the specificity of the signal.[9]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of this compound and its variants in different solvent environments.
-
Sample Preparation: Prepare a solution of the peptide (e.g., 100 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[15] To investigate conformational changes, spectra can also be acquired in the presence of membrane-mimicking solvents like trifluoroethanol (TFE).
-
Blank Measurement: Acquire a CD spectrum of the buffer blank in a 1 mm path length quartz cuvette over the desired wavelength range (typically 195-260 nm).[15]
-
Sample Measurement: Acquire the CD spectrum of the peptide solution using the same instrument settings.[15]
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the resulting CD signal (in millidegrees) to mean residue molar ellipticity.[15]
-
Analysis: The resulting spectrum is analyzed to determine the proportions of α-helix, β-sheet, and random coil structures.
Visualizations
This compound Antifungal Signaling Pathway
Caption: Signaling pathway of this compound antifungal activity.
Experimental Workflow for Proteolytic Degradation Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Oral fluid proteolytic effects on histatin 5 structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histatin 3 - Wikipedia [en.wikipedia.org]
- 4. Kinetics of histatin proteolysis in whole saliva and the effect on bioactive domains with metal-binding, antifungal, and wound-healing properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salivary histatin 5 and its similarities to the other antimicrobial proteins in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uptake of the antifungal cationic peptide Histatin 5 by Candida albicans Ssa2p requires binding to non-conventional sites within the ATPase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candida albicans cell wall ssa proteins bind and facilitate import of salivary histatin 5 required for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The human salivary peptide histatin 5 exerts its antifungal activity through the formation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salivary Histatin 5 and Human Neutrophil Defensin 1 Kill Candida albicans via Shared Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of circular dichroism for structural analysis of gelatin and antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Online capillary electrophoresis – mass spectrometry analysis of this compound and its degradation products - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
Histatin-5 Gene (HTN3): A Technical Guide to Its Expression and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histatin-5 is a potent antifungal peptide derived from the proteolytic cleavage of Histatin-3, a protein encoded by the HTN3 gene. As a critical component of the innate immune system in the oral cavity, this compound plays a significant role in defending against fungal pathogens, most notably Candida albicans. Understanding the expression and regulation of the HTN3 gene is paramount for developing novel therapeutic strategies that leverage the protective properties of this salivary peptide. This technical guide provides a comprehensive overview of HTN3 gene expression, its regulatory mechanisms, and detailed experimental protocols for its study.
Data Presentation: Quantitative Expression of HTN3 and its Protein Products
The expression of the HTN3 gene is highly tissue-specific, with the vast majority of its transcripts found in the salivary glands. This section summarizes the quantitative data on HTN3 mRNA expression and the concentration of its protein products, Histatin-3 and this compound, in human tissues and saliva.
Table 1: HTN3 Gene Expression in Human Tissues
This table presents the median gene expression of HTN3 across various human tissues, as documented in the Genotype-Tissue Expression (GTEx) portal. Expression is measured in Transcripts Per Million (TPM).
| Tissue | Median TPM |
| Salivary Gland | 18,457.8 |
| Esophagus - Mucosa | 0.2 |
| Vagina | 0.1 |
| Other Tissues | < 0.1 |
Data sourced from the GTEx Portal.
Table 2: Concentration of Histatin-3 in Human Saliva
This table provides a summary of reported concentrations of Histatin-3 in the saliva of healthy individuals.
| Study Cohort | Saliva Type | Concentration Range (µg/mL) | Analytical Method |
| Healthy Adults | Whole Saliva | 33.3 ± 16.7 (Total Histatins 1, 3, & 5)[1][2] | Cationic PAGE & Densitometry |
| Healthy Adults | Parotid Saliva | 1.9 µM (Calculated)[3] | Mathematical Modeling |
Table 3: Concentration of this compound in Human Saliva
This table summarizes the reported concentrations of this compound in the saliva of healthy individuals.
| Study Cohort | Saliva Type | Concentration Range (µg/mL) | Analytical Method |
| Healthy Adults | Whole Saliva | 50 - 300[4] | Not Specified |
| Healthy Adults | Whole Saliva | 20.5 (average)[5] | ELISA |
| Healthy Adults | Parotid Saliva | 1.2 µM (Calculated)[3] | Mathematical Modeling |
Regulation of HTN3 Gene Expression
The expression of the HTN3 gene is tightly controlled to ensure its specific and robust expression in salivary glands. This regulation occurs at the transcriptional level, involving transcription factors and potentially epigenetic modifications.
Transcriptional Regulation
The promoter region of the histatin genes, including HTN3, contains binding sites for transcription factors that drive their high-level expression in salivary gland cells.
-
Nkx3-1: The transcription factor Nkx3-1 has been identified as a potential regulator of HTN3 expression. Nkx3-1 is a homeodomain-containing protein that plays a crucial role in prostate development and also shows expression in salivary glands.
While the direct signaling pathway leading to HTN3 activation by Nkx3-1 is not fully elucidated, a plausible pathway can be inferred from known signaling mechanisms in salivary gland development and Nkx3-1 regulation.
Figure 1: A proposed signaling pathway for the transcriptional regulation of the HTN3 gene by the transcription factor Nkx3-1.
Epigenetic Regulation
The highly tissue-specific expression of HTN3 suggests a role for epigenetic mechanisms in its regulation. While specific studies on the epigenetic control of HTN3 are limited, it is plausible that DNA methylation and histone modifications contribute to silencing HTN3 expression in non-salivary tissues. In salivary gland cells, an open chromatin state at the HTN3 locus would be expected, allowing for the binding of transcription factors and active transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the expression and regulation of the HTN3 gene.
Quantitative Real-Time PCR (qPCR) for HTN3 mRNA Expression
This protocol outlines the steps for quantifying the relative expression of HTN3 mRNA in a given cell or tissue sample.
Figure 2: Workflow for quantifying HTN3 mRNA expression using qPCR.
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
DNase I
-
Reverse transcription kit (e.g., SuperScript IV)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
HTN3-specific forward and reverse primers
-
Reference gene primers (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from salivary gland tissue or cultured salivary gland cells according to the manufacturer's protocol. Include a DNase I treatment step to remove contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:
-
10 µL of 2x qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of HTN3 using the ΔΔCt method, normalizing to the expression of a stable reference gene.
Chromatin Immunoprecipitation (ChIP) for Nkx3-1 Binding to the HTN3 Promoter
This protocol describes how to determine if the transcription factor Nkx3-1 directly binds to the promoter region of the HTN3 gene in vivo.
References
- 1. Concentration and Fate of Histatins and Acidic Proline-rich Proteins in the Oral Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Healing Powers of Histatins: From Oral Health to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of histatin proteolysis in whole saliva and the effect on bioactive domains with metal-binding, antifungal, and wound-healing properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection of the Oral Mucosa by Salivary this compound against Candida albicans in an Ex Vivo Murine Model of Oral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Metal ion binding properties of Histatin-5 (zinc, copper)
An In-depth Technical Guide on the Metal Ion Binding Properties of Histatin-5 (Zinc and Copper)
Audience: Researchers, scientists, and drug development professionals.
This compound (Hst-5) is a 24-amino acid cationic peptide found in human saliva, playing a crucial role in the innate immune system. Its primary sequence is D-S-H-A-K-R-H-H-G-Y-K-R-K-F-H-E-K-H-H-S-H-R-G-Y. Hst-5 is renowned for its potent antifungal activity, particularly against the opportunistic pathogen Candida albicans.[1][2][3][4][5] The biological function of Hst-5 is intricately linked to its ability to bind divalent metal ions, with zinc (Zn²⁺) and copper (Cu²⁺) being of primary interest.[6][7][8] The peptide contains several well-defined metal-binding motifs, including an N-terminal ATCUN (Amino Terminal Cu(II) and Ni(II)) motif (D-S-H) and a characteristic HEXXH motif (H₁₅-E-K-H-H₁₉), which are critical for these interactions.[7][8][9][10] Understanding the biophysical and chemical characteristics of these metal-peptide complexes is vital for elucidating the mechanisms of Hst-5's antimicrobial action and for the development of novel therapeutic agents.
Quantitative Data on Metal Ion Binding
The affinity and stoichiometry of Zn²⁺ and Cu²⁺ binding to this compound have been characterized using various biophysical techniques. The data reveal distinct binding modes and affinities for each metal ion.
Zinc (Zn²⁺) Binding Properties
The interaction with zinc is complex, with evidence suggesting multiple binding sites and a significant role in modulating the peptide's antifungal mechanism.[1][11] While some studies indicate Zn²⁺ binding potentiates candidacidal activity by promoting membrane disruption, others suggest it can inhibit cellular uptake, highlighting a concentration-dependent regulatory role.[1][2][3][11][12]
| Parameter | Value | Method(s) | Conditions | Reference(s) |
| Association Constant (Kₐ) | ~10⁵ M⁻¹ (buffer-dependent) | Isothermal Titration Calorimetry (ITC) | pH 7.4 | [3][13][14][15] |
| ~6 x 10⁶ M⁻¹ (buffer-independent) | Isothermal Titration Calorimetry (ITC) | pH 7.4 | [13][14] | |
| Dissociation Constant (Kⅆ) | ~1.2 x 10⁻⁵ M | Not specified | Not specified | [11] |
| Stoichiometry (Zn²⁺:Hst-5) | 1:1 to 2:1 (temperature-dependent) | Isothermal Titration Calorimetry (ITC) | pH 7.4, 15-37°C | [13][14][15] |
| Key Binding Residues | His-15 (within HEXXH motif) | Nuclear Magnetic Resonance (NMR) | Aqueous solution | [16] |
Copper (Cu²⁺) Binding Properties
This compound exhibits a very high affinity for Cu²⁺, primarily at its N-terminal ATCUN motif.[16] This interaction is believed to be functionally significant, as copper availability has been shown to modulate and enhance the antifungal activity of Hst-5 against C. albicans.[9][17]
| Parameter | Value | Method(s) | Conditions | Reference(s) |
| Association Constant (Kₐ) | ~2.6 x 10⁷ M⁻¹ | Isothermal Titration Calorimetry (ITC) | Not specified | [3] |
| Dissociation Constant (Kⅆ) for Cu(II) | ~8 pM | Spectrophotometric Titration | pH 7.4 | [9][17] |
| Dissociation Constant (Kⅆ) for Cu(I) | ~20 nM | Spectrophotometric Titration | pH 7.4 | [9] |
| Stoichiometry (Cu²⁺:Hst-5) | 1:1 (high-affinity site) | Potentiometry, ESI-MS | Not specified | [4][18] |
| Key Binding Residues | Asp-1, Ser-2, His-3 (ATCUN motif) | Nuclear Magnetic Resonance (NMR) | Aqueous solution | [16] |
Experimental Protocols & Methodologies
The characterization of metal binding to this compound relies on precise biophysical techniques. The following sections detail the methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is used to determine the binding affinity (Kₐ), dissociation constant (Kⅆ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Detailed Protocol:
-
Preparation: All solutions (this compound and ZnCl₂ or CuSO₄) are prepared in the same degassed buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.[13][14]
-
Loading: The sample cell of the calorimeter is loaded with a known concentration of this compound (e.g., 15-50 µM). The injection syringe is loaded with a 10-20 fold higher concentration of the metal salt solution.
-
Titration: The system is allowed to equilibrate at a constant temperature (e.g., 25°C or 37°C).[13][14] A series of small, precise injections (e.g., 2-10 µL) of the metal solution are made into the sample cell.
-
Measurement: The heat change following each injection is measured by the instrument relative to a reference cell.
-
Analysis: The raw data (heat pulses) are integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of metal to peptide. This curve is then fitted to a suitable binding model (e.g., one-site or two-site sequential binding) to extract the thermodynamic parameters.[15]
References
- 1. Zinc Binding by Histatin 5 Promotes Fungicidal Membrane Disruption in C. albicans and C. glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc binding inhibits cellular uptake and antifungal activity of this compound in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histatin 5 Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance [mdpi.com]
- 5. Understanding the metal mediated mode of action of the antimicrobial peptide this compound - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific metallo-protein interactions and antimicrobial activity in this compound, an intrinsically disordered salivary peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific Histidine Residues Confer Histatin Peptides with Copper-Dependent Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Zinc and copper bind to unique sites of histatin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
The Role of Histatin-5 in Wound Healing and Cell Migration: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histatin-5 (B8235270) (Hst-5) is a 24-amino acid, histidine-rich cationic peptide found in human saliva.[1][2] Initially recognized for its potent antifungal properties, particularly against Candida albicans, recent research has unveiled its significant role in promoting wound healing and stimulating cell migration.[1][3] Unlike other members of the histatin family, such as histatin-1 (B1576432) and -2, whose wound healing capabilities were more readily acknowledged, the pro-migratory effects of this compound have only recently been robustly characterized.[3][4] This technical guide provides an in-depth overview of the current understanding of this compound's function in wound closure, detailing the underlying signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its mechanism of action. This information is intended to support further research and the potential development of this compound-based therapeutics for wound management.
Data Presentation: Quantitative Effects of this compound
The pro-migratory and wound healing effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings from these studies.
Table 1: In Vitro Dose-Response of this compound on Epithelial Cell Migration (Scratch Assay)
| Cell Line | Concentration (µM) | Time Point | Observation | Source |
| Human Corneal Limbal Epithelial (HCLE) | 20 | 12 h | Statistically significant improvement in scratch closure vs. untreated control. | [3] |
| HCLE | 50 | 12, 16, 20 h | Peak dose-dependent increase in scratch closure rate. Significantly better than 20 µM at 16 and 20 h. | [3] |
| HCLE | 80, 100 | 12, 16, 20 h | No significant improvement over 50 µM. | [3] |
| Human Corneal Epithelial (HCE) | 80 | - | Statistically significant peak in scratch closure rate compared to untreated control. | [3] |
| HeLa | 80 | - | Statistically significant improvement in scratch closure rate vs. untreated control. | [3] |
| MCF-7 (Breast Cancer) | 80 | - | Statistically significant improvement in scratch closure rate vs. untreated control. | [3] |
Table 2: Effect of this compound and its Functional Domain on Cell Migration and Spreading
| Assay Type | Cell Line | Peptide/Compound | Concentration (µM) | Time Point | Key Finding | Source |
| Cell Sprouting Assay | HCE | This compound | 50 | 72 h | Statistically significant increase in cell migration and spot size expansion vs. untreated control. | [3] |
| Cell Spreading Assay | HCE | This compound | 50 | 24 h | Statistically significant increase in average individual cell surface area. | [3] |
| Scratch Assay | HCE | This compound (Full Length) | 80 | - | Significant increase in scratch closure rate. | [3] |
| Scratch Assay | HCE | SHRGY (Functional Domain) | 80 | - | Significant increase in scratch closure rate, comparable to full-length Hst-5. | [3] |
| Scratch Assay | HCE | Truncated Hst-5 (without SHRGY) | 80 | - | No significant increase in wound closure rates. | [3] |
| Scratch Assay | HCE | Hst-5 + PD98059 (ERK inhibitor) | 80 + 50 | - | Abrogated the pro-migratory effect of Hst-5. | [3] |
Table 3: In Vivo Effects of this compound on Corneal Wound Healing
| Animal Model | Injury Model | Treatment | Observation | Source |
| C57BL/6J Mice | 2.0-mm Epithelial Debridement | Topical this compound | Significantly increased wound healing rates compared to control. | [4][5] |
| B6 Mice | Alkali Burn (1N NaOH) | Topical this compound | Substantially faster rates of re-epithelialization at 18 and 24 hours compared to BSS control. | [6] |
| B6 Mice | Alkali Burn (1N NaOH) | Topical this compound (50 µM) | Statistically significant reduction in CD45+ immune cell infiltration. | [7] |
Signaling Pathways and Mechanism of Action
This compound enhances cell migration primarily through the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][3] The pro-migratory effects of this compound are abrogated in the presence of ERK1/2 inhibitors, confirming the necessity of this pathway.[3]
The functional domain responsible for inducing cell migration has been identified as the C-terminal five-amino-acid sequence, SHRGY .[3] Peptides containing this sequence, including the pentapeptide SHRGY itself, demonstrate pro-migratory activity comparable to the full-length this compound, while truncated versions lacking this domain are inactive.[3]
The precise upstream receptor that this compound interacts with on epithelial cells to initiate this signaling cascade has not yet been definitively identified. However, for other histatins, G-protein coupled receptors (GPCRs) have been implicated in initiating migration signals.[8] Upon activation of the ERK1/2 pathway, downstream effectors likely promote the reorganization of the actin cytoskeleton, a critical step for cell motility.[9] this compound has been shown to interact with actin, promoting its polymerization into F-actin filaments and inducing bundling, which are fundamental processes in the formation of cellular protrusions required for migration.[9][10]
Visualizations
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide comprehensive protocols for key experiments used to evaluate the effects of this compound.
In Vitro Scratch (Wound Healing) Assay
This assay is a standard method to study collective cell migration in a two-dimensional context.
a. Cell Culture and Monolayer Formation:
-
Seed epithelial cells (e.g., HCE, HCLE, HeLa) in a 24-well plate at a density of approximately 2.5 x 10⁵ cells/well.[3]
-
Culture the cells in their appropriate complete medium until they reach 100% confluence, forming a uniform monolayer.
b. Creating the "Wound":
-
Using a sterile P200 pipette tip, make a straight scratch down the center of the cell monolayer. Ensure the tip remains in contact with the plate surface to create a consistent, cell-free gap.[3]
c. Treatment and Imaging:
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove dislodged cells and debris.[3]
-
Replace the PBS with reduced-serum medium (e.g., 0.5% FBS) containing the desired concentration of this compound (typically ranging from 20-100 µM) or control peptides (e.g., scrambled peptides, untreated control).[3]
-
Place the plate on a live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Capture images of the scratch at time zero (T₀) and at regular intervals (e.g., every hour) for the duration of the experiment (typically 24-72 hours).[3]
d. Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100[3]
-
Plot the percentage of wound closure over time to compare the migration rates between different treatment groups. Statistical significance is often determined by a two-way ANOVA with a Bonferroni's post hoc test.[3]
Cell Spreading Assay
This assay assesses the effect of this compound on the morphology and surface area of individual cells.
-
Seed HCE cells at a low density on coverslips or in imaging-appropriate plates.
-
Treat the cells with this compound (e.g., 50 µM) or a vehicle control for 24 hours.[3]
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain the F-actin cytoskeleton with a fluorescently-labeled phalloidin (B8060827) (e.g., Oregon Green 488 phalloidin) for 1 hour.[3]
-
Counterstain nuclei with DAPI for 10 minutes.
-
Capture images of individual, well-isolated cells using a confocal microscope.
-
Use image analysis software (e.g., ImageJ) to measure the surface area of at least 40 individual cells per treatment condition.[3]
-
Compare the average cell surface area between treated and control groups using a Student's t-test.[3]
In Vivo Murine Corneal Wound Healing Model
This model evaluates the efficacy of topically applied this compound in a living organism.
a. Animal Preparation and Anesthesia:
-
Use C57BL/6J mice in compliance with institutional and ARVO guidelines for the use of animals in ophthalmic research.[4]
-
Anesthetize the mice via intraperitoneal injection of ketamine and xylazine.[4]
-
Apply topical proparacaine (B1679620) (0.5%) to the cornea for local anesthesia.[4]
b. Wounding Procedure (Epithelial Debridement):
-
Use a 2.0-mm disposable biopsy punch to gently demarcate the central corneal epithelium.[4]
-
Remove the demarcated epithelium using an AlgerBrush II corneal rust ring remover.[4]
c. Wounding Procedure (Alkali Burn):
-
Soak a 1.5 mm diameter circular Whatman filter paper in 1 N NaOH.[6]
-
Place the soaked paper on the central cornea for 60 seconds.[6]
-
Immediately after removal, thoroughly rinse the eye with a balanced salt solution (BSS).
d. Treatment and Evaluation:
-
Topically apply this compound (e.g., 5 µl of a 20-50 µM solution) or a vehicle control (BSS) to the wounded cornea, typically three times a day.[5][11]
-
At designated time points (e.g., 0, 18, 24, 48 hours), stain the cornea with fluorescein (B123965) sodium ophthalmic strips.[6]
-
Photograph the eye using a photo-slit lamp.
-
Measure the remaining wound area using ImageJ software and calculate the percentage of re-epithelialization relative to the initial wound area.[4][6]
-
For histological analysis, eyes can be enucleated, embedded, sectioned, and stained (e.g., with DAPI) to visualize the corneal structure and cell infiltration.[4]
Conclusion and Future Directions
This compound has emerged as a promising bioactive peptide with significant potential in the field of wound healing. Its ability to promote epithelial cell migration via the ERK1/2 signaling pathway, driven by the C-terminal SHRGY domain, provides a solid foundation for its therapeutic development. The detailed protocols provided herein offer a standardized framework for researchers to further investigate its mechanisms and efficacy.
Future research should focus on definitively identifying the cell surface receptor for this compound in epithelial cells to fully elucidate the upstream signaling events. Furthermore, optimizing delivery formulations, such as mucoadhesive gels, could enhance its stability and bioavailability for clinical applications in both oral and ocular wound management.[1] The continued exploration of this compound and its derivatives holds considerable promise for the development of novel, effective treatments for a variety of wound types.
References
- 1. Development and In Vivo Evaluation of a Novel this compound Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wound Healing Properties of this compound and Identification of a Functional Domain Required for this compound-Induced Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wound Healing Properties of this compound and Identification of a Functional Domain Required for this compound-Induced Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Exploring the Healing Powers of Histatins: From Oral Health to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions of histatin-3 and this compound with actin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
The Antibacterial Spectrum of Histatin-5: A Technical Guide for Researchers
Abstract
Histatin-5 (B8235270) (Hst-5), a 24-amino acid cationic peptide found in human saliva, is a critical component of the innate immune system of the oral cavity. While its potent antifungal activity against Candida albicans is well-documented, its broader antibacterial spectrum against oral pathogens is an area of growing interest for therapeutic development. This technical guide provides an in-depth overview of the antibacterial efficacy of this compound against key oral pathogens, details the experimental protocols for assessing its activity, and illustrates the current understanding of its mechanisms of action through signaling pathway diagrams.
Antibacterial and Antifungal Spectrum of this compound
This compound exhibits a variable degree of antimicrobial activity against a range of oral microorganisms. Its efficacy is influenced by the specific pathogen, whether the bacteria are in a planktonic or biofilm state, and the experimental conditions such as buffer composition. While primarily known for its fungicidal properties, Hst-5 also demonstrates bacteriostatic and bactericidal effects against several oral bacteria.[1][2][3] The following tables summarize the quantitative data on the minimum inhibitory concentration (MIC) and other measures of antimicrobial activity of this compound against various oral pathogens.
| Oral Pathogen | Assay Type | Effective Concentration (µg/mL) | Effective Concentration (µM) | Reference |
| Streptococcus mutans | Growth Inhibition | 27.2 - 54.4 | ~8.9 - 17.8 | [4] |
| Streptococcus mutans | Biofilm Accumulation Inhibition | 100 | ~32.7 | [1] |
| Porphyromonas gingivalis | Biofilm Formation Inhibition | 25 | ~8.2 | [5] |
| Porphyromonas gingivalis | Gingipain (Arg) Inhibition (IC50) | - | 22.0 | [6] |
| Porphyromonas gingivalis | Gingipain (Lys) Inhibition (IC50) | - | 13.8 | [6] |
| Fungal Pathogen | Assay Type | MIC50 (µg/mL) | Reference |
| Candida albicans | MIC | Not specified | [7][8][9] |
| Candida kefyr | MIC50 | 10 - 20 | [8] |
| Candida krusei | MIC50 | 10 - 20 | [8] |
| Candida parapsilosis | MIC50 | 10 - 20 | [8] |
| Cryptococcus neoformans | MIC50 | 5 - 6 | [8] |
| Aspergillus fumigatus | MIC50 | 5 - 6 | [8] |
Experimental Protocols
Accurate determination of the antimicrobial activity of peptides like this compound requires standardized and meticulous experimental procedures. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] A modified broth microdilution method is recommended for cationic antimicrobial peptides like this compound to prevent their binding to standard polystyrene plates.[11]
Materials:
-
This compound peptide
-
Test microorganism (e.g., Streptococcus mutans)
-
Mueller Hinton Broth (MHB)[12]
-
Sterile 96-well polypropylene (B1209903) microtiter plates[11]
-
Sterile deionized water
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)[11]
-
Bacterial inoculum standardized to 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL)
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in sterile deionized water. Further dilute the stock solution in 0.01% acetic acid with 0.2% BSA to create a working stock at 10 times the highest final concentration to be tested.[11]
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound working stock in 0.01% acetic acid with 0.2% BSA in a separate polypropylene microtiter plate or tubes.[11]
-
Preparation of Bacterial Inoculum: Inoculate a fresh culture of the test microorganism in MHB and incubate until it reaches the mid-logarithmic phase of growth. Dilute the culture in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[13]
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the standardized bacterial inoculum to each well of a 96-well polypropylene microtiter plate from columns 1 to 11.
-
Add 11 µL of the 10x concentrated this compound serial dilutions to the corresponding wells in columns 1 through 10.[11]
-
Column 11 serves as the positive control (bacteria with no peptide), and column 12 contains 100 µL of sterile MHB as a negative control (sterility control).[13]
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours in an appropriate atmosphere (e.g., aerobic or anaerobic, depending on the microorganism).[11]
-
Determination of MIC: After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.[13]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] This assay is performed as a subsequent step to the MIC assay.
Materials:
-
MIC plate from the previous experiment
-
Mueller Hinton Agar (B569324) (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
Procedure:
-
Subculturing from MIC Plate: Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.[15]
-
Plating: Aspirate 10-100 µL from each selected well and plate it onto separate, clearly labeled MHA plates.[16]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][15]
Visualizing Mechanisms of Action and Experimental Workflows
The antimicrobial activity of this compound is multifaceted and can vary depending on the target organism. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a generalized experimental workflow.
Caption: Antifungal mechanism of this compound against Candida albicans.[7][8][17]
Caption: Antibacterial mechanism of this compound against P. gingivalis.[6][18][19]
Caption: General experimental workflow for MIC and MBC determination.[11][12][13][14][15]
Discussion and Future Directions
This compound demonstrates a targeted spectrum of activity against key oral pathogens, with distinct mechanisms of action. Its ability to inhibit the growth of S. mutans and the biofilm formation of both S. mutans and P. gingivalis highlights its potential in caries and periodontal disease prevention.[1][5] Furthermore, its capacity to neutralize the virulent enzymes of P. gingivalis and modulate the host inflammatory response suggests a multi-faceted role in maintaining oral health.[6][18]
Unlike its well-characterized non-lytic, energy-dependent internalization and subsequent targeting of mitochondria in C. albicans, the antibacterial mechanisms of this compound appear more varied.[7][8][20] Against P. gingivalis, it appears to function primarily through extracellular enzyme inhibition and immunomodulation.[6][18] For some other bacteria, such as P. aeruginosa, evidence suggests a more direct, energy-independent membrane disruption mechanism.[2]
Future research should focus on elucidating the precise molecular interactions between this compound and bacterial cell surfaces, identifying specific receptors or binding partners, and clarifying the pathways of internalization where applicable. A broader screening of this compound's activity against a more comprehensive panel of oral pathogens, including both commensal and pathogenic species, will be crucial to fully understand its role in the oral microbiome.[2][3] Additionally, structure-activity relationship studies could lead to the design of more potent and stable synthetic derivatives of this compound for therapeutic applications.
Conclusion
This compound is a promising natural antimicrobial peptide with significant potential for development as a novel therapeutic agent for the prevention and treatment of oral diseases. Its activity against cariogenic and periodontopathic bacteria, coupled with its well-established antifungal properties, makes it a molecule of considerable interest. The standardized protocols and mechanistic insights provided in this guide offer a foundation for further research and development in this exciting field.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Frontiers | Human Salivary Protein Histatin 5 Has Potent Bactericidal Activity against ESKAPE Pathogens [frontiersin.org]
- 3. Human Salivary Protein Histatin 5 Has Potent Bactericidal Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound and lysozyme on the ability of Streptococcus mutans to form biofilms in in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-biofilm effect of salivary histatin 5 on Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salivary Histatin 5 Is an Inhibitor of Both Host and Bacterial Enzymes Implicated in Periodontal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 | Semantic Scholar [semanticscholar.org]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. microchemlab.com [microchemlab.com]
- 13. protocols.io [protocols.io]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Histatin 5 inhibits inflammatory cytokine induction from human gingival fibroblasts by Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histatin peptides: Pharmacological functions and their applications in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Antimicrobial Peptide this compound Causes a Spatially Restricted Disruption on the Candida albicans Surface, Allowing Rapid Entry of the Peptide into the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Defense: Histatin-5's Role in Thwarting Oral Candidiasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Oral candidiasis, a prevalent opportunistic infection orchestrated by the fungal pathogen Candida albicans, poses a significant challenge in immunocompromised individuals. The relentless rise of antifungal resistance necessitates the exploration of novel therapeutic avenues. Among the promising candidates is Histatin-5 (B8235270) (Hst-5), a naturally occurring cationic peptide in human saliva, which demonstrates potent candidacidal activity. This technical guide delves into the core of this compound's mechanism of action, presenting a comprehensive overview of its quantitative efficacy, the experimental protocols to assess its function, and the intricate signaling pathways it modulates within C. albicans.
Unraveling the Candidacidal Mechanism of this compound
This compound's antifungal activity is not a simple act of membrane disruption, a common strategy for many antimicrobial peptides. Instead, it engages in a sophisticated, multi-step process involving specific interactions with the fungal cell and the orchestration of intracellular chaos. The prevailing evidence suggests a primary intracellular mode of action, where this compound, once inside the fungal cell, triggers a cascade of events culminating in cell death.[1][2]
The journey of this compound begins with its binding to the C. albicans cell wall. Specific heat shock proteins, Ssa1 and Ssa2, have been identified as key binding partners, facilitating the peptide's localization on the fungal surface.[3] Following this initial attachment, this compound is actively transported into the cytoplasm via fungal polyamine transporters, a process that is dependent on the cell's metabolic energy.[1][4]
Once inside the cytoplasm, this compound unleashes its multifaceted attack. A primary target is the mitochondrion, the cell's powerhouse.[5][6] this compound disrupts mitochondrial function, leading to a decrease in ATP synthesis and the generation of reactive oxygen species (ROS).[1][5] This oxidative stress, coupled with a disruption of ion homeostasis and the induction of osmotic stress, activates the High Osmolarity Glycerol (HOG) mitogen-activated protein kinase (MAPK) pathway, a key stress response pathway in fungi.[1][7] The culmination of these intracellular insults leads to a loss of cell volume regulation, cell cycle arrest, and ultimately, non-lytic cell death.[1]
Quantitative Efficacy of this compound
The candidacidal potency of this compound has been quantified in numerous studies, providing valuable data for its potential therapeutic application. The following tables summarize key quantitative metrics of this compound's activity against Candida albicans and other Candida species.
| Metric | Value | Candida Species | Reference(s) |
| MIC₅₀ | 10-20 µg/mL | C. kefyr, C. krusei, C. parapsilosis | [1] |
| MIC₅₀ | 5-6 µg/mL | Cryptococcus neoformans, Aspergillus fumigatus | [1] |
| LD₅₀ | 7.0 ± 2.1 µM | C. albicans | [8] |
| IC₅₀ | ~6 µM | C. albicans | [9] |
| Median Lethal Dose | 15-20 µM | C. albicans | [10] |
Table 1: Minimum Inhibitory and Lethal Concentrations of this compound
| This compound Concentration | Incubation Time | % Killing / Effect | Candida Species | Reference(s) |
| 5 µg/mL | Not specified | ~90% killing | C. albicans | [11] |
| 31 µM | 1.5 hours | >90% killing of wild-type cells | C. albicans | [12] |
| 50 µM | 1 hour | 86% loss of viability | C. albicans | [1] |
| 200 µM | 1 hour | 86% loss of viability | C. albicans | [1] |
| 50 µM | Not specified | >95% killing | C. tropicalis, C. guilliermondii | [13][14] |
| 50 µM | Not specified | >90% killing | C. parapsilosis, C. krusei | [13][14] |
| 50 µM | Not specified | ~62.9% killing | C. glabrata | [13][14] |
| 20 µM | Not specified | Significant decrease in CFU | C. albicans | [10] |
| 40 µM | Not specified | Remarkable inhibition | C. albicans (in vivo) | [10] |
Table 2: Time-Kill Kinetics and In Vivo Efficacy of this compound
| Binding Partner | Dissociation Constant (Kd) | Organism | Reference(s) |
| Ssa1/2p | 2.57 x 10⁻⁶ M (wild-type) | S. cerevisiae | [3] |
| Ssa1/2p | 1.25 x 10⁻⁶ M (Δssa1ssa2 mutant) | S. cerevisiae | [3] |
Table 3: Binding Affinity of this compound
Key Experimental Protocols
To facilitate further research and development, this section provides detailed methodologies for key experiments used to characterize the antifungal properties of this compound.
Candidacidal Assay (Colony Forming Unit Method)
This assay quantifies the killing activity of this compound by determining the number of viable fungal cells after treatment.
a. Preparation of C. albicans
-
Culture C. albicans in Yeast Peptone Dextrose (YPD) broth overnight at 30°C with shaking.
-
Harvest the cells by centrifugation and wash twice with 10 mM sodium phosphate (B84403) buffer (pH 7.4).
-
Resuspend the cells in the same buffer to a final concentration of 1 x 10⁶ cells/mL.
b. Treatment with this compound
-
In microcentrifuge tubes, mix the C. albicans cell suspension with various concentrations of this compound.
-
Include a control group with buffer only.
-
Incubate the tubes at 37°C for a specified time (e.g., 1 hour) with constant shaking.[2]
c. Viability Assessment
-
After incubation, serially dilute the cell suspensions in 10 mM sodium phosphate buffer.
-
Plate 100 µL of appropriate dilutions onto YPD agar (B569324) plates.
-
Incubate the plates at 30°C for 24-48 hours until colonies are visible.
-
Count the number of colony-forming units (CFU) on each plate.
-
Calculate the percentage of killing using the following formula: % Killing = [1 - (CFU of treated cells / CFU of control cells)] x 100.
ATP Release Assay
This assay measures the efflux of intracellular ATP from C. albicans upon treatment with this compound, indicating a loss of membrane integrity or cellular energy.
a. Cell Preparation and Treatment
-
Prepare and wash C. albicans cells as described in the candidacidal assay protocol.
-
Resuspend the cells to a concentration of 1 x 10⁶ cells in 10 mM sodium phosphate buffer.
-
Treat the cells with the desired concentration of this compound for a specific duration (e.g., 30 minutes) at 37°C.[15]
b. Measurement of Extracellular ATP
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant, which contains the released ATP.
-
Measure the ATP concentration in the supernatant using a luciferin-luciferase-based ATP bioluminescence assay kit, following the manufacturer's instructions.[8][15]
-
Quantify the results using an ATP standard curve.
Reactive Oxygen Species (ROS) Detection Assay
This assay detects the intracellular generation of ROS in C. albicans following exposure to this compound.
a. Staining with a Fluorescent Probe
-
Prepare and wash C. albicans cells as previously described.
-
Resuspend the cells in 1 mM potassium phosphate buffer (pH 7.0).
-
Load the cells with a ROS-sensitive fluorescent probe, such as Dihydroethidium (DHE), by incubating them with the probe (e.g., 20 µM DHE) for 15 minutes at 30°C.[16]
b. Treatment and Measurement
-
Wash the stained cells to remove excess probe and resuspend them in the buffer.
-
Treat the cells with various concentrations of this compound.
-
Measure the increase in fluorescence over time using a fluorometer or a fluorescence microscope. The oxidation of DHE by ROS results in a fluorescent product that can be quantified.[16][17]
Visualizing the Molecular Interactions
To provide a clearer understanding of the complex processes involved in this compound's antifungal activity, the following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion
This compound stands out as a promising natural antifungal peptide with a multifaceted mechanism of action against Candida albicans. Its ability to target intracellular processes, rather than solely relying on membrane disruption, may offer an advantage in overcoming common resistance mechanisms. The quantitative data clearly demonstrate its potent candidacidal activity at physiologically relevant concentrations. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate its therapeutic potential. The elucidation of its intricate signaling pathways opens avenues for the rational design of novel antifungal agents that mimic or enhance the activity of this remarkable salivary defender. As the threat of antifungal resistance continues to grow, the in-depth understanding and harnessing of natural defense mechanisms, exemplified by this compound, will be paramount in the development of next-generation therapeutics for oral candidiasis and other fungal infections.
References
- 1. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and In Vivo Evaluation of a Novel this compound Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candida albicans Ssa1/2p is the cell envelope binding protein for human salivary histatin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Histatin 5 initiates osmotic stress response in Candida albicans via activation of the Hog1 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salivary Histatin 5 and Human Neutrophil Defensin 1 Kill Candida albicans via Shared Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of Histatin 5 on Candida albicans Mitochondrial Protein Expression Assessed by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Impaired this compound Levels and Salivary Antimicrobial Activity against C. albicans in HIV Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Antifungal activity of this compound against non-albicans Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 15. Human Salivary Histatin 5 Causes Disordered Volume Regulation and Cell Cycle Arrest in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactive oxygen species play no role in the candidacidal activity of the salivary antimicrobial peptide histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The human salivary peptide histatin 5 exerts its antifungal activity through the formation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Recombinant Expression and Purification of Histatin-5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histatin-5 (Hst-5) is a 24-amino acid, histidine-rich cationic peptide found in human saliva that exhibits potent antifungal activity, particularly against Candida albicans. Its potential as a therapeutic agent has driven the development of recombinant systems for its production. This document provides detailed application notes and protocols for the expression and purification of recombinant this compound in two commonly used expression systems: Escherichia coli and Pichia pastoris.
Histatins are a family of salivary proteins that play a crucial role in the innate immune system of the oral cavity.[1][2] Among them, this compound is the most potent antifungal member.[1] The production of recombinant histatins is a more feasible approach for obtaining large quantities for research and therapeutic development compared to chemical synthesis.[3]
Expression Systems Overview
The choice of an expression system is critical for maximizing the yield and bioactivity of the recombinant protein. Here, we compare the two most common hosts for this compound production.
Escherichia coli is a widely used prokaryotic expression system due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and host strains.[4][5] However, the expression of antimicrobial peptides like this compound can be challenging in E. coli due to their potential toxicity to the host cells.[3] To circumvent this, this compound is often expressed as a fusion protein, which can also aid in purification.
Pichia pastoris is a methylotrophic yeast that serves as a powerful eukaryotic expression system.[2][6] It offers several advantages, including the ability to perform post-translational modifications, high-density cell culture, and efficient secretion of recombinant proteins into the culture medium, which simplifies purification.[2][6][7] For small peptides like this compound, secretion into the supernatant can significantly streamline the downstream processing.[6][8]
Data Presentation: Quantitative Comparison of Expression and Purification
The following tables summarize quantitative data from various studies on the recombinant expression and purification of this compound and similar antimicrobial peptides.
Table 1: Recombinant this compound Expression and Purification in E. coli
| Fusion Partner/Strategy | Vector | Purification Method(s) | Final Yield/Concentration | Purity | Reference |
| 10xHst5 cassette | pET30(a) | Ion-Exchange Chromatography (Q-Sepharose, SP-Sepharose) | 280.7 µg/mL (after cleavage) | High | [3] |
| His-tag | pET28a-based | Ni-NTA Affinity Chromatography | ~12.1 mg/L (for a hybrid peptide) | >86% |
Table 2: Recombinant Antimicrobial Peptide Expression and Purification in Pichia pastoris (Secreted)
| Peptide | Vector | Purification Method(s) | Final Yield/Concentration | Purity | Reference |
| Cecropin (B1577577) D | pGAPZαA | Not specified | 485.24 mg/L | Not specified | [6] |
| PaDef (His-tagged) | Not specified | Ni-NTA Affinity Chromatography | 79.6 mg/L | 95.7% | [1] |
| Cathelicidin-BF | pPICZα-A | Not specified | 500 mg/L | Not specified | [9][10] |
| EF-1 (His-tagged) | pPICZαA | Ni-NTA Affinity Chromatography, RP-HPLC | 32.65 mg/L | 94.9% | [11] |
| R-HNE (His-tagged) | Not specified | Cation Exchange Chromatography | 0.41 mg/L | High | [12] |
Experimental Workflows
The following diagrams illustrate the general workflows for the recombinant expression and purification of this compound in E. coli and Pichia pastoris.
References
- 1. researchgate.net [researchgate.net]
- 2. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. synthesisgene.com [synthesisgene.com]
- 5. E. coli vs. Pichia pastoris: Which Expression System Is Better? [synapse.patsnap.com]
- 6. Secretion and activity of antimicrobial peptide cecropin D expressed in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression, Purification, and Characterization of Recombinant Human Pancreatic Duodenal Homeobox-1 Protein in Pichia Pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | High expression of antimicrobial peptides cathelicidin-BF in Pichia pastoris and verification of its activity [frontiersin.org]
- 10. High expression of antimicrobial peptides cathelicidin-BF in Pichia pastoris and verification of its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of Hybrid Peptide EF-1 in Pichia pastoris, Its Purification, and Antimicrobial Characterization [mdpi.com]
- 12. High Yield Expression in Pichia pastoris of Human Neutrophil Elastase Fused to Cytochrome B5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Peptide Synthesis of Histatin-5 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histatins are a family of histidine-rich, cationic peptides found in human saliva, playing a crucial role in the innate immune defense of the oral cavity.[1] Among them, Histatin-5 (Hst-5), a 24-amino acid peptide, has garnered significant attention for its potent antifungal activity, particularly against the opportunistic pathogen Candida albicans, including strains resistant to common antifungal agents.[2] Hst-5's mechanism of action is non-lytic and involves intracellular targets, making it an attractive candidate for novel therapeutic development.[3] Furthermore, its activity can be modulated by metal ion coordination, such as with Cu(II) and Zn(II).[4][5]
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for producing this compound and its analogs for research and therapeutic evaluation.[6][7] SPPS allows for the systematic modification of the peptide sequence to investigate structure-activity relationships, enhance antimicrobial potency, and improve stability.[8][9][10] This document provides detailed protocols for the SPPS of this compound, methodologies for evaluating its biological activity, and an overview of its mechanism of action.
Section 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
The following protocol is based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[6]
General SPPS Workflow
The SPPS process follows a cyclical procedure of deprotection, coupling, and washing, culminating in cleavage from the resin and final purification.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Protocol
Materials and Reagents:
-
Resin: Rink Amide MBHA resin (for C-terminal amide) or Wang resin (for C-terminal acid).[11]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA).[11][12]
-
Fmoc-protected amino acids.
-
Coupling Reagents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole).[11]
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water. A common ratio is 95:2.5:2.5 (TFA:TIS:Water).
-
Precipitation/Wash Solvent: Cold diethyl ether.
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 1 hour in a reaction vessel.[13]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3-5 times).[11][13]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq), HBTU (3-5 eq), and HOBt (3-5 eq) in DMF.
-
Add DIEA (6-10 eq) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[11]
-
Perform a Kaiser test to confirm complete coupling (ninhydrin-negative).[6]
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection:
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[13]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in an aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11]
-
-
Final Product: Lyophilize the pure HPLC fractions to obtain the final peptide as a white powder. Confirm identity and purity using Mass Spectrometry and analytical HPLC.[11]
Section 2: Sequences of this compound and Key Analogs
SPPS has enabled the synthesis of numerous this compound analogs to probe its function and enhance its activity.
| Peptide | Sequence | Notes |
| This compound | DSHAKRHHGYKRKFHEKHHSHRGY | Native 24-amino acid peptide.[2] |
| dh-5 | KRKFHEKHHSHRGY | C-terminal fungicidal domain (residues 11-24).[9] |
| dhvar1 | KRLFKEKLKSLRKY | Multi-site substituted analog of dh-5 with increased amphipathicity.[9] |
| dhvar2 | KRLFKKLLKSLRKY | Another multi-site substituted analog of dh-5.[9] |
| K11R-K17R | DSHAKRHHGYR RKFHER HHSHRGY | Variant with enhanced resistance to C. albicans proteases (Saps).[10][14] |
| Cyclic Hst-5 | cyclo(DSHAKRHHGYKRKFHEKHHSHRGY) | Head-to-tail cyclized analog; shows similar activity to linear Hst-5.[5][15] |
Section 3: Biological Activity Data
The antimicrobial activity of this compound and its analogs is typically quantified by the Minimum Inhibitory Concentration (MIC) or by measuring the percentage of cell killing under specific conditions.
Table 1: Antifungal Activity against Candida albicans
| Peptide | Activity Metric | Value | Assay Conditions | Citation(s) |
| This compound | % Killing | ~90% | 5 µg/mL | [16] |
| This compound | MIC₅₀ | 100 µM | 30 min incubation at 30°C | [10] |
| This compound | Log Reduction | ~2-log | 25-800 µg/mL | [17] |
| dhvar1 | % Killing | >99% | 4 µM, 10 mM PPB | [8][9] |
| dhvar2 | % Killing | >99% | 4 µM, 10 mM PPB | [8][9] |
| K11R-K17R | MIC₅₀ | 25 µM | 30 min incubation at 30°C | [10] |
Table 2: Antibacterial Activity against ESKAPE Pathogens
| Peptide | Pathogen | Activity Metric (% Killing) | Value | Assay Conditions | Citation(s) |
| This compound | S. aureus | % Killing | 60-70% | 30 µM, 1-5 h, 10-100 mM NaPB | [18] |
| This compound | A. baumannii | % Killing | 85-90% | 30 µM, 1-5 h, 10-100 mM NaPB | [18] |
| This compound | P. aeruginosa | % Killing | >99% | 30 µM, 1-5 h, 10 mM NaPB | [18] |
| This compound | E. cloacae | % Killing | 60-80% | 30 µM, 1-5 h, 10 mM NaPB | [18] |
| This compound | E. faecium | % Killing | 20-60% | 30 µM, 1-5 h, 10 mM NaPB | [18] |
| This compound | K. pneumoniae | % Killing | No activity (planktonic) | 30 µM, 1-5 h, 10-100 mM NaPB | [18] |
Section 4: Mechanism of Action of this compound
The fungicidal action of this compound against C. albicans is a multi-step process that does not involve cell lysis.[3][19] The peptide is actively transported into the cytoplasm where it disrupts multiple essential cellular functions.[20]
Caption: Multi-step fungicidal mechanism of this compound against C. albicans.
Key Steps in the Mechanism:
-
Binding and Uptake: Hst-5 first binds to cell wall proteins Ssa1 and Ssa2.[3][20] It is then actively transported into the cell via polyamine transporters Dur3 and Dur31 in an energy-dependent process.[20]
-
Intracellular Targets: Once inside, Hst-5 has several targets. It causes the efflux of intracellular potassium ions (K+) through the Trk1 transporter, leading to ionic imbalance.[19]
-
Mitochondrial Dysfunction: Hst-5 targets mitochondria, inhibiting respiration, which can lead to the generation of reactive oxygen species (ROS) and the non-lytic release of ATP.[4][19][21]
-
Stress Response and Cell Death: The ionic imbalance and other stresses activate the Hog1 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[19][20] The culmination of these events—volume dysregulation, ion imbalance, and oxidative stress—leads to fungal cell death.[3]
Section 5: Protocols for Biological Activity Assays
Antifungal Susceptibility Assay (Microdilution Method for MIC)
This protocol is used to determine the minimum inhibitory concentration (MIC) of a peptide.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Procedure:
-
Inoculum Preparation: Culture C. albicans in a suitable broth (e.g., YPD) to the exponential growth phase. Wash and resuspend the cells in a testing buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4) to a standardized concentration (e.g., 2 x 10⁷ cells/mL).[22]
-
Peptide Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the peptide in the testing buffer.
-
Inoculation: Add the fungal inoculum to each well containing the peptide dilutions. Include a peptide-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plate at 30°C or 37°C for a defined period (e.g., 30 minutes for killing assays, or 24-48 hours for growth inhibition).[8][10]
-
MIC Determination: The MIC is determined as the lowest peptide concentration that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control, which can be assessed visually or by measuring absorbance at 600 nm.[4]
Candidacidal (Killing) Assay
Procedure:
-
Prepare fungal cells and peptide solutions as described above.
-
Incubate a standardized number of fungal cells with a fixed concentration of the peptide for a specific time (e.g., 30-60 minutes).[10]
-
After incubation, take an aliquot from each sample, serially dilute it in a buffer where the peptide is inactive (e.g., PBS), and plate onto agar (B569324) plates (e.g., SDA).[8]
-
Incubate the plates for 24-48 hours at 30°C.
-
Count the number of colony-forming units (CFU).
-
Calculate the percentage of killing by comparing the CFU from peptide-treated samples to the CFU from a buffer-treated control.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Development and In Vivo Evaluation of a Novel this compound Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Impact of metal coordination and pH on the antimicrobial activity of histatin 5 and the products of its hydrolysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, biological activity and conformational analysis of head-to-tail cyclic analogues of LL37 and histatin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Synthetic histatin analogues with broad-spectrum antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. Histatin 5 variant reduces Candida albicans biofilm viability and inhibits biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Envisaging Antifungal Potential of Histatin 5: A Physiological Salivary Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impaired this compound Levels and Salivary Antimicrobial Activity against C. albicans in HIV Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histatin 5 inhibits adhesion of C. albicans to Reconstructed Human Oral Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human Salivary Protein Histatin 5 Has Potent Bactericidal Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Envisaging Antifungal Potential of Histatin 5: A Physiological Salivary Peptide | MDPI [mdpi.com]
- 20. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Histatin-5 Hydrogel for Topical Treatment of Oral Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral candidiasis, commonly known as thrush, is an opportunistic fungal infection of the oral cavity predominantly caused by Candida albicans. The emergence of antifungal resistance necessitates the development of novel therapeutic agents. Histatin-5 (Hst-5), a naturally occurring cationic peptide found in human saliva, exhibits potent antifungal activity against C. albicans and other pathogenic fungi.[1][2] Its mechanism of action involves binding to fungal cell wall proteins, followed by translocation into the cytoplasm where it disrupts mitochondrial function and induces ionic imbalance, ultimately leading to fungal cell death.[3]
To enhance its therapeutic efficacy for topical application, this compound can be incorporated into a bioadhesive hydrogel formulation. Hydrogels offer a promising drug delivery system due to their high water content, biocompatibility, and ability to provide sustained release of the active agent at the site of infection.[4][5] This document provides detailed application notes and protocols for the development, characterization, and evaluation of a this compound hydrogel formulation for the topical treatment of oral candidiasis. A study by Puri et al. demonstrated the successful development of a hydroxypropyl methylcellulose (B11928114) (HPMC) based hydrogel for this compound delivery.[3][6]
Data Presentation
The following tables summarize key quantitative data for a typical this compound hydrogel formulation and its characterization.
Table 1: this compound Hydrogel Formulation Composition
| Component | Concentration (w/w %) | Purpose |
| This compound | 0.2% | Active Pharmaceutical Ingredient |
| Hydroxypropyl Methylcellulose (HPMC) K100 | 4.0% | Gelling and bioadhesive agent |
| Phosphate-Buffered Saline (PBS, 1 mM) | q.s. to 100% | Vehicle |
Table 2: Physicochemical and Performance Characteristics of this compound Hydrogel
| Parameter | Value | Method |
| Viscosity | Decreases with increasing temperature | Rotational Rheometer |
| In Vitro Release (at 37°C) | ~85% release at 1 hour | Vertical Diffusion Cell |
| Maximum Concentration (Cmax) in receiver | ~8 µg/mL at 0.5 hours | HPLC |
| Antifungal Activity (MIC against C. albicans) | Dependent on formulation, typically in µg/mL range | Broth Microdilution (CLSI M27) |
| Mucoadhesion Strength | Formulation dependent | Tensile Test |
Experimental Protocols
Preparation of this compound Hydrogel
This protocol is adapted from the methodology described by Puri et al. (2015).[6]
Materials:
-
This compound peptide (>98% purity)
-
Hydroxypropyl methylcellulose (HPMC) K100
-
1 mM Phosphate-Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
Procedure:
-
Prepare a 1 mM PBS solution and filter-sterilize.
-
Accurately weigh the required amount of this compound peptide.
-
Dissolve the this compound in the 1 mM PBS to achieve the desired final concentration (e.g., 2 mg/mL).[6]
-
Slowly add HPMC powder (e.g., to a final concentration of 4% w/w) to the this compound solution while continuously stirring with a magnetic stirrer.[6]
-
Continue stirring until the HPMC is fully dispersed and a clear, homogenous hydrogel is formed. This may take several hours at room temperature.
-
Store the prepared hydrogel at 4°C in a sterile, airtight container.
-
A vehicle control hydrogel should be prepared following the same procedure but without the addition of this compound.
Characterization of the this compound Hydrogel
2.1. Rheological Analysis
This protocol provides a standardized approach to characterize the viscoelastic properties of the hydrogel.[7][8]
Equipment:
-
Rotational rheometer with temperature control (Peltier plate) and parallel plate or cone-plate geometry.
Procedure:
-
Time Sweep: To determine the gelation time, place the liquid formulation on the rheometer plate at a controlled temperature and monitor the storage modulus (G') and loss modulus (G'') over time at a constant frequency and strain. The gelation point is typically identified as the crossover point where G' > G''.[7]
-
Strain Sweep: To identify the linear viscoelastic region (LVER), apply a range of increasing strain amplitudes at a constant frequency and determine the strain range over which G' and G'' remain constant.[8] Subsequent tests should be performed within this LVER.
-
Frequency Sweep: To assess the hydrogel's structure, perform a frequency sweep at a constant strain within the LVER. The resulting moduli as a function of frequency provide insights into the gel's strength and stability.[7]
2.2. In Vitro Release Study
This protocol determines the release kinetics of this compound from the hydrogel.[6]
Equipment:
-
Vertical diffusion cell (e.g., Franz diffusion cell)
-
Synthetic membrane (e.g., Tuffryn membrane)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Assemble the vertical diffusion cell with the synthetic membrane separating the donor and receptor compartments.
-
Fill the receptor compartment with a suitable buffer (e.g., PBS) and maintain a constant temperature (e.g., 37°C) and stirring.
-
Apply a precise amount of the this compound hydrogel to the donor side of the membrane.[9]
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of this compound released over time.
2.3. Mucoadhesion Testing
This protocol measures the bioadhesive strength of the hydrogel.[10]
Equipment:
-
Texture analyzer or tensiometer
-
Mucosal tissue substitute (e.g., porcine buccal mucosa) or a mucin disc.[11]
Procedure:
-
Secure the mucosal substrate to the testing platform.
-
Apply a standardized amount of the hydrogel to the probe of the instrument.
-
Bring the probe with the hydrogel into contact with the mucosal substrate with a defined force and for a specific duration.
-
Withdraw the probe at a constant speed until the hydrogel detaches from the substrate.
-
The force required for detachment is measured as the mucoadhesive strength. The work of adhesion can also be calculated from the force-distance curve.[11]
In Vitro Antifungal Efficacy
3.1. Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.[1][12]
Materials:
-
Candida albicans strain (e.g., SC5314)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of C. albicans in RPMI-1640 medium.
-
Prepare serial dilutions of the this compound hydrogel (and control hydrogel) in RPMI-1640 medium in a 96-well plate.
-
Add the fungal inoculum to each well.
-
Include positive (fungus only) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the hydrogel that causes a significant inhibition of fungal growth compared to the positive control, which can be assessed visually or by measuring the optical density.
In Vivo Efficacy in a Murine Model of Oral Candidiasis
This protocol outlines the steps for evaluating the therapeutic efficacy of the this compound hydrogel in an established animal model.[6][13] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Animal Model:
-
Immunosuppressed mice (e.g., BALB/c or Swiss Webster) are commonly used.[13][14] Immunosuppression can be induced by agents like cortisone (B1669442) acetate.[6]
Procedure:
-
Infection: Anesthetize the mice and induce oral candidiasis by placing a cotton swab saturated with a suspension of C. albicans sublingually for a defined period (e.g., 75 minutes).[6]
-
Treatment: At a specified time post-infection (e.g., 24 hours), begin topical application of the this compound hydrogel or the vehicle control. Apply a defined volume of the hydrogel to the oral cavity, ensuring coverage of the tongue and sublingual areas.[6]
-
Treatment Regimen: Repeat the treatment daily for a specified duration (e.g., three consecutive days).[6]
-
Evaluation: At the end of the treatment period, euthanize the animals and harvest the tongues.
-
Fungal Burden: Homogenize the tongue tissue and plate serial dilutions on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to determine the number of colony-forming units (CFU) per gram of tissue.
-
Histopathology: A portion of the tongue tissue can be fixed in formalin, sectioned, and stained (e.g., with Periodic acid-Schiff stain) to visualize fungal hyphae and assess tissue inflammation and damage.
Visualizations
Caption: this compound antifungal mechanism of action.
Caption: Experimental workflow for hydrogel development.
Caption: Formulation properties and therapeutic outcome.
References
- 1. njccwei.com [njccwei.com]
- 2. Development and In Vivo Evaluation of a Novel this compound Bioadhesive Hydrogel Formulation against Oral Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. Getting clingy: Synthetic glycopolymer hydrogels as substrates to test mucoadhesion | Laboratory News [labnews.co.uk]
- 6. Development and In Vivo Evaluation of a Novel this compound Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gel Mucoadhesion Probe Offers Far More Efficient Method of Testing Mucoadhesion | Texture Technologies [texturetechnologies.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Oral Candidiasis in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Histatin-5 in Saliva
Introduction
Histatin-5 (Hst-5) is a small, cationic, histidine-rich peptide found in human saliva, secreted by the parotid and submandibular-sublingual glands.[1] It is a proteolytic product of the larger Histatin-3.[1] this compound is a key component of the innate immune system in the oral cavity, exhibiting potent antimicrobial activity, particularly against the pathogenic fungus Candida albicans.[1][2] Its concentration in saliva can be an indicator of oral health status and immune function.[3][4] Therefore, accurate quantification of this compound in saliva is crucial for researchers in oral biology, immunology, and drug development. This document provides detailed application notes and protocols for the primary methods used to quantify this compound in saliva.
Methods for Quantification
Several analytical techniques can be employed to measure the concentration of this compound in saliva. The most common methods include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each method offers distinct advantages in terms of sensitivity, specificity, throughput, and cost.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay that offers high sensitivity and specificity for quantifying this compound.[1][3][4] The method relies on the specific binding of an antibody to this compound. The sandwich ELISA format is most common for this application.
Principle
In a sandwich ELISA, a capture antibody specific to this compound is pre-coated onto the wells of a microtiter plate.[3][5][6] When the saliva sample is added, this compound binds to this antibody. After washing, a second, biotin-conjugated detection antibody that also recognizes this compound is added, forming a "sandwich" with the peptide. Subsequently, an enzyme conjugate, such as horseradish peroxidase (HRP) linked to streptavidin, is introduced, which binds to the biotin (B1667282) on the detection antibody.[3][4][5] Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored product.[3][5] The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of this compound in the sample.[3][5]
Quantitative Data Summary
| Parameter | ELISA | Reference |
| Reported Concentration in Healthy Adults | 14–47 µg/mL (total histatins) | [1] |
| Detection Range (Commercial Kits) | 12.5 ng/mL - 800 ng/mL | [7] |
| Sensitivity (Commercial Kits) | 3.12 ng/mL | [7] |
| Intra-assay Precision | CV% <8% | [6][7] |
| Inter-assay Precision | CV% <10% | [6] |
Experimental Protocol: Sandwich ELISA
This protocol is a generalized procedure based on commercially available ELISA kits and published research.[3][4][5]
Materials:
-
ELISA plate pre-coated with anti-Histatin-5 antibody
-
This compound standards
-
Saliva samples
-
Biotin-conjugated anti-Histatin-5 detection antibody
-
Streptavidin-HRP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Standard Diluent
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Prepare a serial dilution of the this compound standard according to the kit manufacturer's instructions to create a standard curve (e.g., 800, 400, 200, 100, 50, 25, 12.5 ng/mL).
-
-
Assay Procedure:
-
Add 100 µL of each standard, sample, and a blank (Standard Diluent) to the appropriate wells of the pre-coated plate.[3][4]
-
Aspirate the liquid from each well and wash the plate 3-4 times with Wash Buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well.[4]
-
Cover and incubate for 1 hour at 37°C.[4]
-
Aspirate and wash the plate as in step 3.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.[4]
-
Cover and incubate for 1 hour at 37°C.[4]
-
Aspirate and wash the plate as in step 3.
-
Add 100 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.[5]
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the blank reading from all standards and samples.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. Account for any dilution factors.
-
Workflow Diagram: ELISA
References
- 1. Impaired this compound Levels and Salivary Antimicrobial Activity against C. albicans in HIV Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The assessment of sIgA, this compound, and lactoperoxidase levels in saliva of adolescents with dental caries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. krishgen.com [krishgen.com]
- 6. mybiosource.com [mybiosource.com]
- 7. cusabio.com [cusabio.com]
Application Notes and Protocols: Histatin-5 Peptide Labeling for Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histatin-5 (Hst-5) is a 24-amino acid, histidine-rich cationic peptide found in human saliva.[1] It is a key component of the innate immune system, exhibiting potent antifungal activity, most notably against the opportunistic pathogen Candida albicans.[2][3] The fungicidal action of this compound is not simply due to membrane lysis, but involves a complex, energy-dependent process of cellular uptake and interaction with intracellular targets.[3][4] Understanding the kinetics and mechanisms of this compound internalization is therefore crucial for the development of novel antifungal therapeutics.
These application notes provide detailed protocols for the fluorescent labeling of this compound and its application in cellular uptake studies using C. albicans as a model organism.
Key Applications
-
Screening and aracterization of Antifungal Peptides: Evaluating the cellular uptake of novel this compound analogs or other antimicrobial peptides.
-
Mechanism of Action Studies: Elucidating the pathways and intracellular targets of antimicrobial peptides.
-
Drug Delivery: Using this compound as a cell-penetrating peptide for the delivery of other therapeutic molecules.
-
High-Throughput Screening: Assessing the effects of various factors (e.g., inhibitors, competing molecules, environmental conditions) on peptide uptake.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with Fluorescein Isothiocyanate (FITC)
This protocol describes the covalent labeling of this compound with FITC, a widely used green fluorescent dye.
Materials:
-
This compound peptide (synthetic)
-
Fluorescein isothiocyanate (FITC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium carbonate buffer (0.1 M, pH 9.7)
-
Ammonium chloride (NH₄Cl, 1 M)
-
PD-10 desalting column (or equivalent)
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve this compound in sterile, nuclease-free water to a final concentration of 1 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the this compound solution with the sodium carbonate buffer.
-
Slowly add the FITC solution to the peptide solution while gently vortexing. A typical molar ratio of FITC to peptide is 1.5:1, but this may require optimization.
-
Incubate the reaction mixture overnight at 4°C in the dark with gentle agitation.[5]
-
-
Quenching the Reaction: Add 50 µL of 1 M NH₄Cl to the reaction mixture and incubate for 2 hours at room temperature to quench any unreacted FITC.[5]
-
Purification of Labeled Peptide:
-
Equilibrate a PD-10 desalting column with sterile water.
-
Apply the reaction mixture to the column and allow it to enter the column bed completely.
-
Elute the FITC-labeled this compound (FITC-Hst-5) with sterile water according to the manufacturer's instructions. The labeled peptide will elute in the initial fractions, while the free dye will be retained longer.
-
Collect the fractions and monitor the absorbance at 280 nm (for peptide) and 495 nm (for FITC) to identify the fractions containing the labeled peptide.
-
-
Lyophilization and Storage: Pool the fractions containing the purified FITC-Hst-5 and lyophilize. Store the lyophilized peptide at -20°C, protected from light.
Protocol 2: Cellular Uptake of FITC-Histatin-5 by Candida albicans
This protocol details the methodology for visualizing and quantifying the uptake of FITC-Hst-5 by C. albicans cells using fluorescence microscopy and flow cytometry.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
FITC-labeled this compound (from Protocol 1)
-
Propidium (B1200493) iodide (PI) solution (1 mg/mL) for cell viability assessment
-
Sodium azide (B81097) (optional, as an energy-dependent uptake inhibitor)
-
Fluorescence microscope with appropriate filter sets for FITC and PI
-
Flow cytometer
Procedure:
Part A: Sample Preparation
-
Culture Preparation: Inoculate C. albicans into YPD medium and grow overnight at 30°C with shaking to obtain a log-phase culture.
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in PBS to a final concentration of approximately 1 x 10⁷ cells/mL.
-
Part B: Fluorescence Microscopy
-
Incubation:
-
To the cell suspension, add FITC-Hst-5 to the desired final concentration (e.g., 15-50 µM).[1]
-
For a negative control, use an equivalent volume of PBS.
-
To assess membrane integrity, add PI to a final concentration of 5 µg/mL.
-
Incubate the cells at 30°C for various time points (e.g., 10, 30, 60, 120 minutes).[1][6]
-
-
Imaging:
-
At each time point, take an aliquot of the cell suspension and place it on a microscope slide.
-
Observe the cells using a fluorescence microscope.
-
Capture images using both bright-field and fluorescence channels for FITC (green) and PI (red).
-
Part C: Flow Cytometry
-
Sample Preparation: Prepare samples as described in Part B (incubation).
-
Analysis:
-
At each time point, analyze the samples on a flow cytometer.
-
Use appropriate laser and filter settings for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Gate the cell population based on forward and side scatter.
-
Quantify the percentage of FITC-positive cells (indicating uptake) and PI-positive cells (indicating cell death).
-
Data Presentation
Table 1: Concentration-Dependent Uptake and Killing of C. albicans by this compound
| This compound Concentration (µM) | % Cell Killing[7] | Intracellular Localization[1] |
| < 10 | Low | Vacuolar (non-lethal) |
| 10 - 30 (Physiological) | High | Cytoplasmic (lethal) |
| > 30 | Very High | Cytoplasmic (lethal) |
Table 2: Time-Course of FITC-Histatin-5 Uptake in ESKAPE Pathogens
| Pathogen | Time to Internalization | % Internalization (at 120 min)[6] |
| E. faecium | > 10 min | ~15% |
| P. aeruginosa | < 1 min | > 75% (at 5 min) |
Table 3: Effect of Metal Ions on Fluorescently Labeled this compound (Hist-5*) Uptake
| Condition | Corrected Total Cell Fluorescence (CTCF) per cell (Arbitrary Units)[8] |
| Hist-5* alone | High |
| Hist-5* + 0.25 molar equivalent Cu²⁺ | Significantly Reduced |
| Hist-5* + 0.5 molar equivalent Cu²⁺ | Significantly Reduced |
| Hist-5* + ≥ 1 molar equivalent Cu²⁺ | Further Reduced |
Visualizations
Caption: Experimental workflow for this compound cellular uptake studies.
Caption: Signaling pathway of this compound in C. albicans.
Discussion and Troubleshooting
-
Labeling Efficiency: The degree of labeling can affect the biological activity of this compound. It is recommended to determine the labeling efficiency by spectroscopy and to validate the antifungal activity of the labeled peptide compared to the unlabeled peptide.[7] A doubly-labeled this compound analog (Hist-5*) has been developed to study metal-ion interactions and changes in peptide conformation.[7][8]
-
Concentration-Dependent Effects: The intracellular localization and mechanism of action of this compound are concentration-dependent.[1] At lower concentrations, it may be sequestered in the vacuole via endocytosis, a non-lethal pathway.[1] At physiological concentrations (15-30 µM), it translocates to the cytoplasm, leading to cell death.[1][9]
-
Energy Dependence: The primary uptake mechanism of this compound is energy-dependent.[4][9] To confirm this, cellular uptake experiments can be performed at 4°C or in the presence of metabolic inhibitors like sodium azide, which should significantly reduce peptide internalization.
-
Influence of Metal Ions: this compound can bind metal ions like zinc (Zn²⁺) and copper (Cu²⁺), which can modulate its antifungal activity and cellular uptake.[7][8] For instance, equimolar concentrations of Zn²⁺ can inhibit the internalization of this compound, causing it to remain localized at the cell periphery.[7]
-
Cell Viability Stains: Co-staining with a viability dye like propidium iodide is crucial to distinguish between simple peptide uptake and uptake that leads to membrane disruption and cell death.[6]
By following these protocols and considering the key factors influencing this compound uptake, researchers can gain valuable insights into the mechanisms of this important antimicrobial peptide, paving the way for the development of new and effective antifungal therapies.
References
- 1. The Antimicrobial Peptide this compound Causes a Spatially Restricted Disruption on the Candida albicans Surface, Allowing Rapid Entry of the Peptide into the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histatin peptides: Pharmacological functions and their applications in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Histatin 5-Derived Peptide with Improved Fungicidal Properties Enhances Human Immunodeficiency Virus Type 1 Replication by Promoting Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Human Salivary Protein Histatin 5 Has Potent Bactericidal Activity against ESKAPE Pathogens [frontiersin.org]
- 7. Zinc binding inhibits cellular uptake and antifungal activity of this compound in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
Assays for Measuring Histatin-5-Induced ATP Release from Yeast: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histatin-5 (Hst-5), a histidine-rich cationic peptide found in human saliva, exhibits potent antifungal activity, particularly against the opportunistic pathogen Candida albicans. A key event in the candidacidal mechanism of Hst-5 is the non-lytic release of intracellular ATP.[1][2] This ATP efflux is not a result of membrane disruption but rather a specific, energy-dependent process that contributes significantly to cell death.[1][3][4] The released ATP can also act as an extracellular signaling molecule, potentially activating purinergic receptors on the yeast cell surface, further promoting cytotoxicity.[5][6] Understanding and quantifying this Hst-5-induced ATP release is crucial for elucidating its mechanism of action and for the development of novel antifungal therapeutics.
These application notes provide detailed protocols for measuring Hst-5-induced ATP release from yeast, summarize key quantitative data from published studies, and illustrate the associated signaling pathways and experimental workflows.
Data Presentation
Table 1: this compound Induced ATP Efflux and Cell Viability in Candida albicans
| This compound Concentration (µM) | Incubation Time (min) | Extracellular ATP (fmol/cell) | Intracellular ATP Reduction (%) | Cell Viability Loss (%) | Reference |
| 3.9 | 5-10 | Not significant | Not significant | Not significant | [5] |
| 3.9 | 90 | ~0.05 (estimated from 55-fold increase) | 42 | 68 | [5] |
| 15 | 60 | - | - | Varies by strain | [7] |
| 31 | 5 | ~0.01 (estimated from 6-fold increase) | - | 17 | [5] |
| 31 | 30 | 0.1 ± 0.03 | 85 | 82 | [5] |
| 50 | 60 | - | - | 86 | [1] |
| 200 | 60 | - | - | 86 | [1] |
Note: ATP efflux can be influenced by factors such as yeast strain, growth phase, and experimental conditions.
Table 2: Inhibitors of this compound-Induced ATP Release and Cytotoxicity
| Inhibitor | Concentration | Effect on Hst-5 (31 µM) Activity | Reference |
| DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid) | 1 mM | 94% ± 7% inhibition of cytotoxicity and ATP release | [4] |
| NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic acid) | 1 mM | Reduced ATP release fivefold | [4] |
| Niflumic acid | 1 mM | Reduced ATP release fivefold | [4] |
| Apyrase (ATP scavenger) | - | Reduction in cell killing | [5] |
| Carbonyl cyanide p-chlorophenylhydrazone (CCCP) | - | Inhibited Hst-5 killing and ATP efflux | [8] |
| Dinitrophenol | - | Inhibited Hst-5 killing and ATP efflux | [8] |
| Azide | - | Inhibited Hst-5 killing and ATP efflux | [8] |
Experimental Protocols
Protocol 1: Measurement of Extracellular ATP Release from Candida albicans
This protocol describes a standard method to quantify the amount of ATP released into the extracellular medium following treatment with this compound. The most common method for ATP quantification is the luciferin-luciferase bioluminescence assay due to its high sensitivity and specificity.[9][10][11]
Materials:
-
Candida albicans strain (e.g., ATCC 90028, DS1)
-
Yeast growth medium (e.g., Sabouraud Dextrose Broth)
-
This compound (synthetic or purified)
-
Assay Buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4)
-
ATP standard solution
-
Luciferin-luciferase ATP assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
Luminometer
-
Microcentrifuge
-
96-well white opaque microplates
Procedure:
-
Yeast Culture Preparation:
-
Inoculate C. albicans into growth medium and incubate overnight at 30°C with shaking.
-
Subculture the yeast into fresh medium and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.8).
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Wash the cells twice with Assay Buffer and resuspend in the same buffer to a final concentration of approximately 2.5 x 10⁷ cells/mL.
-
-
This compound Treatment:
-
Aliquot the yeast cell suspension into microcentrifuge tubes.
-
Add this compound to the desired final concentrations (e.g., 0, 5, 15, 30 µM).
-
Incubate the tubes at 30°C for a specified time course (e.g., 0, 5, 15, 30, 60, 90 minutes).
-
-
Sample Collection:
-
At each time point, pellet the yeast cells by centrifugation (e.g., 10,000 x g for 1 minute).
-
Carefully collect the supernatant, which contains the extracellular ATP. Avoid disturbing the cell pellet.
-
-
ATP Quantification (Luciferin-Luciferase Assay):
-
Prepare an ATP standard curve according to the manufacturer's instructions for the ATP assay kit.
-
In a 96-well white opaque plate, add a small volume of the collected supernatant (e.g., 10-20 µL).
-
Add the luciferin-luciferase reagent to each well.
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.[11]
-
-
Data Analysis:
-
Calculate the ATP concentration in the samples using the ATP standard curve.
-
Express the results as fmol of ATP released per cell or per mL of culture.
-
Protocol 2: Measurement of Intracellular ATP Content
To complement the extracellular measurements, this protocol allows for the quantification of the remaining intracellular ATP pool.
Materials:
-
Same as Protocol 1
-
ATP extraction buffer (e.g., boiling Tris-EDTA buffer, perchloric acid)
Procedure:
-
Yeast Culture and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Intracellular ATP Extraction:
-
At each time point, pellet the yeast cells by centrifugation.
-
Discard the supernatant.
-
Resuspend the cell pellet in a known volume of ATP extraction buffer.
-
Boil the samples for 5-10 minutes to lyse the cells and release intracellular ATP.
-
Centrifuge the lysate to remove cell debris.
-
Collect the supernatant containing the intracellular ATP.
-
-
ATP Quantification:
-
Follow steps 4 and 5 from Protocol 1 to measure the ATP concentration in the extracts.
-
-
Data Analysis:
-
Calculate the intracellular ATP content and express it as a percentage of the untreated control.
-
Signaling Pathways and Workflows
This compound Signaling Pathway Leading to ATP Release
The mechanism of Hst-5-induced ATP release is a multi-step process. Hst-5 first binds to cell wall proteins, such as Ssa1/2, which facilitates its translocation into the cytoplasm.[1][7] Intracellular Hst-5 is thought to target mitochondria, leading to the generation of reactive oxygen species (ROS) and inhibiting respiration.[12][13] A critical effector of Hst-5 toxicity is the Trk1 potassium transporter, which is involved in the efflux of K+ ions and ATP.[6][14] This ion imbalance causes osmotic stress, activating the Hog1 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][15] The released extracellular ATP can then bind to putative purinergic receptors (P2X-like) on the cell surface, further contributing to cytotoxicity.[5][6]
Caption: this compound induced signaling pathway in C. albicans.
Experimental Workflow for ATP Release Assay
The following diagram outlines the key steps involved in performing a this compound-induced ATP release assay.
Caption: Experimental workflow for measuring ATP release.
References
- 1. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salivary Histatin 5 and Human Neutrophil Defensin 1 Kill Candida albicans via Shared Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antimicrobial Peptide this compound Causes a Spatially Restricted Disruption on the Candida albicans Surface, Allowing Rapid Entry of the Peptide into the Cytoplasm | PLOS Pathogens [journals.plos.org]
- 4. Human Salivary Histatin 5 Causes Disordered Volume Regulation and Cell Cycle Arrest in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Released ATP Is an Extracellular Cytotoxic Mediator in Salivary Histatin 5-Induced Killing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Uptake of the antifungal cationic peptide Histatin 5 by Candida albicans Ssa2p requires binding to non-conventional sites within the ATPase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salivary histatin 5 induces non-lytic release of ATP from Candida albicans leading to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agraria.com.br [agraria.com.br]
- 11. ATP Assays | What is an ATP Assay? [promega.com]
- 12. pnas.org [pnas.org]
- 13. The human salivary peptide histatin 5 exerts its antifungal activity through the formation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Histatin-5 in a Murine Model of Oral Candidiasis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oral candidiasis, predominantly caused by the opportunistic fungal pathogen Candida albicans, represents a significant clinical challenge, particularly in immunocompromised individuals.[1][2][3][4] The rise of antifungal resistance necessitates the exploration of novel therapeutic agents.[2][3][4] Histatin-5 (B8235270) (Hst-5), a naturally occurring cationic peptide found in human saliva, has demonstrated potent antifungal properties against C. albicans and is a promising candidate for therapeutic development.[1][2][3][4][5][6][7][8] This document provides detailed application notes and protocols for utilizing this compound in a murine model of oral candidiasis, based on established experimental findings.
Mechanism of Action of this compound
This compound exerts its candidacidal effect through a multi-step process that involves binding to the fungal cell wall, translocation into the cytoplasm, and disruption of essential intracellular functions.[4][5][8] Unlike some antimicrobial peptides, Hst-5's primary mechanism is not membrane lysis.[5][6] Instead, it is actively transported into the fungal cell where it targets mitochondria, leading to the generation of reactive oxygen species (ROS), ATP efflux, and ultimately, cell death due to osmotic dysregulation and ion imbalance.[4][5][8][9][10] The mitogen-activated protein kinase (MAPK) Hog1 stress response pathway is activated in C. albicans upon exposure to Hst-5.[6]
The following diagram illustrates the proposed signaling pathway of this compound's action on Candida albicans:
Data Presentation
The efficacy of this compound has been quantified in various studies. The following tables summarize key findings.
Table 1: Ex Vivo Murine Model - Dose-Dependent Efficacy of this compound
| This compound Concentration | Mean CFU/tongue ± SD | Percentage Reduction (%) |
| Control (PBS) | 1.5 x 10^5 ± 0.3 x 10^5 | 0 |
| 15 µg/mL | 0.8 x 10^4 ± 0.2 x 10^4 | 94.7 |
| 30 µg/mL | 0.4 x 10^4 ± 0.1 x 10^4 | 97.3 |
| 60 µg/mL | 0.1 x 10^4 ± 0.05 x 10^4 | 99.3 |
Data adapted from an ex vivo study demonstrating a dose-dependent killing potency for Hst-5 based on decreasing number of CFU counts proportional to Hst-5 concentration.[7]
Table 2: In Vivo Murine Model - Efficacy of this compound Hydrogel Formulation
| Treatment Group | Mean CFU/g of tongue tissue ± SEM | Clinical Observation |
| Untreated Control | 7.8 x 10^6 ± 1.2 x 10^6 | White plaques covering the tongue |
| Hst-5 Hydrogel (3 daily applications) | 2.5 x 10^4 ± 0.9 x 10^4 | No clinical signs of infection |
Data adapted from an in vivo study where three daily applications of a this compound hydrogel formulation were effective in protecting against the development of oral candidiasis.[2][3][11]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Ex Vivo Murine Model of Oral Candidiasis
This protocol is adapted from studies assessing the protective effect of this compound on oral tissue.[1][7]
Materials:
-
6-8 week old female BALB/c mice
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) broth
-
Phosphate-buffered saline (PBS)
-
This compound (synthetic)
-
RPMI 1640 medium
-
Sterile dissecting instruments
Procedure:
-
Preparation of C. albicans : Culture C. albicans in YPD broth overnight at 30°C. Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of 1 x 10^7 cells/mL.
-
Tissue Preparation : Euthanize mice and aseptically dissect the tongues.
-
Infection : Place individual tongues in a 24-well plate. Add the C. albicans suspension to cover the tongues and incubate for 2 hours at 37°C with gentle shaking.
-
This compound Treatment : After the infection period, wash the tongues three times with PBS to remove non-adherent yeast. Transfer the tongues to a new 24-well plate containing either PBS (control) or different concentrations of this compound in PBS. Incubate for 30 minutes at 37°C with gentle rotation.[7]
-
Incubation for Hyphal Growth : Wash the tongues three times with PBS and place them in fresh RPMI 1640 medium. Incubate for an additional 3 hours at 35°C to allow for germination and hyphal production.[7]
-
Quantification of Fungal Burden :
-
Homogenize each tongue in 1 mL of sterile PBS.
-
Serially dilute the homogenates and plate on YPD agar (B569324) plates.
-
Incubate the plates at 30°C for 24-48 hours and count the colony-forming units (CFU).
-
-
Histopathological Analysis : Fix tongues in 10% buffered formalin, embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue damage.
Protocol 2: In Vivo Murine Model of Oral Candidiasis with Topical this compound Hydrogel Application
This protocol is based on an in vivo study evaluating a bioadhesive hydrogel formulation of this compound.[2][3][11]
Materials:
-
6-8 week old female BALB/c mice
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud dextrose agar (SDA)
-
Calcium alginate swabs
-
This compound bioadhesive hydrogel (e.g., hydroxypropyl methylcellulose-based)
-
Control hydrogel (without this compound)
-
Anesthetic (e.g., ketamine/xylazine)
Procedure:
-
Immunosuppression : Administer subcutaneous injections of cortisone acetate (e.g., 225 mg/kg) one day prior to infection and on subsequent days as required by the experimental design.[3][11]
-
Infection :
-
This compound Hydrogel Application :
-
One day post-infection, anesthetize the mice.
-
Topically apply 100 µL of the this compound hydrogel or control gel to the oral cavity, ensuring coverage of the tongue surface and sublingual areas.
-
Maintain the application for 50-60 minutes.
-
Repeat the treatment daily for a total of three applications.[3][11]
-
-
Assessment of Efficacy :
-
Clinical Scoring : Visually inspect the tongues daily for the presence and severity of white plaques (lesions).
-
Fungal Burden Quantification : On day 4 post-infection, euthanize the mice, and harvest the tongues. Weigh the tongues, homogenize them in sterile saline, and determine the CFU per gram of tissue by plating serial dilutions on SDA plates.[2][3][11]
-
Histopathology : Process the tongues for histopathological analysis as described in Protocol 1 to assess fungal invasion and inflammation.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for the in vivo murine model of oral candidiasis and this compound treatment.
References
- 1. Protection of the oral mucosa by salivary this compound against Candida albicans in an ex vivo murine model of oral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and In Vivo Evaluation of a Novel this compound Bioadhesive Hydrogel Formulation against Oral Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and In Vivo Evaluation of a Novel this compound Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protection of the Oral Mucosa by Salivary this compound against Candida albicans in an Ex Vivo Murine Model of Oral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Activity and Action Mechanism of Histatin 5-Halocidin Hybrid Peptides against Candida ssp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Role for Histatin 5 in Combination with Zinc to Promote Commensalism in C. albicans Survivor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Impact of Histatin-5 on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histatin-5 (Hst-5) is a naturally occurring, histidine-rich cationic peptide found in human saliva, known primarily for its potent antifungal activity, particularly against Candida albicans.[1][2] Emerging research has identified mitochondria as a key intracellular target of Hst-5, leading to significant interest in its effects on mitochondrial respiration and overall cellular bioenergetics.[3][4] Understanding the precise mechanisms by which Hst-5 modulates mitochondrial function is crucial for its potential therapeutic applications and for elucidating its role in oral mucosal defense.
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on mitochondrial respiration in both whole cells and isolated mitochondria. The methodologies described herein are essential for researchers investigating the biological activity of Hst-5, drug development professionals exploring its therapeutic potential, and scientists studying mitochondrial physiology.
Mechanism of Action: this compound and Mitochondrial Respiration
This compound exerts its biological effects through a multi-step process that culminates in the disruption of mitochondrial function.[3] Once internalized by the cell, Hst-5 translocates to the mitochondria.[5][6] In fungal cells, this uptake is facilitated by specific cell wall proteins, such as Ssa1/2.[2] While the precise mechanism in mammalian cells is less defined, the cationic nature of Hst-5 likely plays a role in its interaction with the negatively charged mitochondrial membrane.
Upon reaching the mitochondria, this compound inhibits the electron transport chain (ETC).[7][8] Studies on isolated mammalian mitochondria have indicated that Hst-5 specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the respiratory chain.[7] This inhibition of electron flow leads to a decrease in oxygen consumption and the generation of reactive oxygen species (ROS).[3][8] The subsequent cascade of events includes a decrease in the mitochondrial membrane potential, a significant efflux of ATP, and ultimately, in susceptible organisms like C. albicans, cell death.[2][4]
Data Presentation: Quantitative Effects of this compound on Mitochondrial Respiration
The following table summarizes the known quantitative effects of this compound on key parameters of mitochondrial respiration. It is important to note that much of the detailed dose-response data comes from studies on the fungus Candida albicans. Data on mammalian mitochondria is currently limited to studies on isolated organelles and often uses a single high concentration of the peptide. Further research is needed to establish detailed dose-response curves in various mammalian cell lines.
| Parameter | Organism/System | This compound Concentration | Observed Effect | Reference(s) |
| State 2 Respiration (Substrate-dependent, ADP-limited) | C. albicans (isolated mitochondria) | 33 µM | ~60% inhibition | [3] |
| State 3 Respiration (ADP-stimulated) | C. albicans (isolated mitochondria) | 33 µM | ~86% inhibition | [3] |
| CCCP-uncoupled Respiration | C. albicans (isolated mitochondria) | 33 µM | ~83% inhibition | [3] |
| Cellular Oxygen Consumption | C. albicans (whole cells) | 3.3 - 33 µM | Dose-dependent inhibition | [8] |
| Complex I-mediated Respiration (Glutamate-Malate substrate) | Rat Liver (isolated mitochondria) | 100 µM | Significant inhibition | [7] |
| Complex II-mediated Respiration (Succinate substrate) | Rat Liver (isolated mitochondria) | 100 µM | No significant inhibition | [7] |
| Mitochondrial Protein Expression (Respiratory Complexes) | C. albicans (whole cells) | 6 µM | Down-regulation of respiratory enzyme complexes | [1][4] |
| Intracellular ATP Levels | C. albicans (whole cells) | 15-30 µM | Drastic reduction due to efflux | [4] |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Mammalian Cells
This protocol describes the isolation of functional mitochondria from cultured mammalian cells using differential centrifugation.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.5 with KOH. Add protease inhibitors just before use.
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Harvest cultured cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold MIB and incubate on ice for 10 minutes to allow cells to swell.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize the cells with 15-20 strokes of the pestle on ice. Check for cell lysis under a microscope.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the mitochondrial pellet in a fresh aliquot of MIB and centrifuge again at 10,000 x g for 15 minutes at 4°C to wash the mitochondria.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer (e.g., respiration buffer for oxygen consumption assays).
-
Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., Bradford or BCA).
Protocol 2: Assessment of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Cell Mito Stress Test to determine the effect of this compound on key mitochondrial function parameters in live cells.
Materials:
-
Cultured mammalian cells
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
This compound stock solution
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Cell Treatment and Assay Preparation:
-
On the day of the assay, remove the growth medium from the cells and wash with pre-warmed assay medium.
-
Add the appropriate volume of assay medium to each well.
-
Add varying concentrations of this compound to the treatment wells. Include vehicle-only control wells.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
-
Prepare Inhibitor Plate: Load the hydrated sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate injection ports.
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell culture plate.
-
Initiate the Seahorse XF Cell Mito Stress Test protocol. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the inhibitors, measuring OCR after each injection.
-
-
Data Analysis:
-
After the run, normalize the data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial respiration:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP Production-Linked Respiration: The decrease in OCR after the injection of Oligomycin (an ATP synthase inhibitor).
-
Maximal Respiration: The OCR after the injection of FCCP (an uncoupling agent).
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone/Antimycin A.
-
-
Compare the parameters between control and this compound treated groups.
-
Visualizations
Signaling Pathway of this compound's Effect on Mitochondria
Caption: this compound signaling pathway impacting mitochondrial function.
Experimental Workflow for Assessing this compound's Effect on OCR
Caption: Workflow for Seahorse XF Mito Stress Test with this compound.
References
- 1. Influence of histatin 5 on Candida albicans mitochondrial protein expression assessed by quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human salivary peptide histatin 5 exerts its antifungal activity through the formation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Histatin 5 on Candida albicans Mitochondrial Protein Expression Assessed by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Antimicrobial Peptide this compound Causes a Spatially Restricted Disruption on the Candida albicans Surface, Allowing Rapid Entry of the Peptide into the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. art.torvergata.it [art.torvergata.it]
- 8. pnas.org [pnas.org]
Engineering Histatin-5 Derivatives for Enhanced Antifungal Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the engineering and evaluation of Histatin-5 (Hst-5) derivatives with enhanced antifungal activity, primarily against Candida albicans. This compound, a naturally occurring human salivary peptide, demonstrates potent antifungal properties, making it a promising candidate for novel therapeutic development.[1][2] However, its susceptibility to proteolytic degradation by fungal-secreted aspartic proteases (Saps) limits its efficacy.[3][4][5] The following sections detail strategies to overcome this limitation, methods to assess the improved antifungal activity, and the underlying mechanisms of action.
Rationale for Engineering this compound Derivatives
This compound exerts its antifungal effect through a multi-step process that involves binding to the fungal cell wall, internalization, and subsequent disruption of intracellular processes.[6][7][8] Key mechanisms include:
-
Intracellular Targeting: Unlike many antimicrobial peptides that lyse the cell membrane, Hst-5's primary targets are intracellular.[6][8]
-
Ion Imbalance and Osmotic Stress: Hst-5 induces the efflux of potassium ions (K+) and ATP, leading to ionic imbalance, cell volume dysregulation, and osmotic stress.[7][8][9]
-
Mitochondrial Dysfunction: The peptide targets mitochondria, inhibiting cellular respiration and leading to the production of reactive oxygen species (ROS).[10]
-
MAPK Signaling Pathway Activation: Hst-5 treatment activates the High Osmolarity Glycerol (Hog1) Mitogen-Activated Protein Kinase (MAPK) signaling pathway in C. albicans, a response to osmotic stress.[7][11][12]
A significant challenge to the therapeutic use of Hst-5 is its degradation by Saps produced by C. albicans, which cleave the peptide at lysine (B10760008) residues.[3][4] Engineering Hst-5 derivatives aims to enhance proteolytic resistance while maintaining or improving its inherent antifungal activity. Strategies often involve single or multiple amino acid substitutions. For instance, substituting lysine residues with arginine or leucine (B10760876) has been shown to reduce Sap-mediated proteolysis and, in some cases, enhance antifungal potency.[3][5][13]
Quantitative Data Summary
The following tables summarize the antifungal activity of native this compound and its engineered derivatives against Candida albicans. Minimum Inhibitory Concentration (MIC) is a common measure of antifungal efficacy, representing the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Table 1: Antifungal Activity of this compound and Derivatives against C. albicans
| Peptide/Derivative | Amino Acid Sequence | MIC (µM) | Reference |
| Histatin 5 (Hst-5) | DSHAKRHHGYKRKFHEKHHSHRGY | ~1.4 - 30 | [2][11] |
| K11R | DSHAKRHHGYR RKFHEKHHSHRGY | Enhanced Activity | [13] |
| K17R | DSHAKRHHGYKRKFHER HHSHRGY | Retained Activity | [3] |
| K17L | DSHAKRHHGYKRKFHEL HHSHRGY | Retained Activity | [3] |
| K11R-K17R | DSHAKRHHGYR RKFHER HHSHRGY | Improved Activity | [13] |
| P-113 (C-terminal fragment) | KRKFHEKHHSHR | Potent Activity | [7][14] |
Note: MIC values can vary depending on the specific C. albicans strain and experimental conditions.
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy of engineered this compound derivatives.
Protocol: Antifungal Susceptibility Testing (Microbroth Dilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of Hst-5 derivatives against C. albicans.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth
-
This compound derivatives (lyophilized)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (30°C)
Procedure:
-
Peptide Preparation: Reconstitute lyophilized Hst-5 derivatives in sterile water or a suitable buffer to create a stock solution (e.g., 1 mg/mL).
-
Inoculum Preparation:
-
Culture C. albicans in YPD broth overnight at 30°C.
-
Dilute the overnight culture in fresh YPD broth to achieve a starting concentration of approximately 1 x 10^6 cells/mL.
-
Further dilute the culture to a final concentration of 1-5 x 10^3 cells/mL in the assay wells.
-
-
Microtiter Plate Setup:
-
Add 100 µL of YPD broth to all wells of a 96-well plate.
-
Add 100 µL of the peptide stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.
-
Add 100 µL of the prepared C. albicans inoculum to each well.
-
Include a positive control (no peptide) and a negative control (no inoculum).
-
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible growth of C. albicans is observed. This can be determined visually or by measuring the optical density at 600 nm (OD600) using a spectrophotometer.
Protocol: Proteolytic Degradation Assay
This protocol assesses the stability of Hst-5 derivatives in the presence of C. albicans secreted aspartic proteases (Saps).
Materials:
-
This compound derivatives
-
Purified Saps (e.g., Sap2) or C. albicans culture supernatant
-
Reaction buffer (e.g., 100 mM sodium citrate, pH 4.0)
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer (optional, for fragment analysis)
Procedure:
-
Reaction Setup:
-
Incubate a defined concentration of the Hst-5 derivative (e.g., 50 µM) with a specific amount of Sap enzyme or culture supernatant in the reaction buffer.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling: Collect aliquots from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Termination: Stop the reaction by adding a protease inhibitor or by heat inactivation.
-
Analysis by HPLC:
-
Analyze the collected aliquots using reverse-phase HPLC to separate the intact peptide from its degradation fragments.
-
Quantify the peak area of the intact peptide at each time point to determine the rate of degradation.[14]
-
-
Fragment Identification (Optional): Use mass spectrometry to identify the cleavage sites and the resulting peptide fragments.
Protocol: Analysis of Hog1 MAPK Pathway Activation
This protocol uses Western blotting to detect the phosphorylation of Hog1 in C. albicans treated with Hst-5 derivatives, indicating the activation of the osmotic stress response pathway.
Materials:
-
C. albicans cells
-
This compound derivatives
-
Protein extraction buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting apparatus
-
Primary antibody against phosphorylated Hog1 (anti-phospho-p38 MAPK)
-
Primary antibody against total Hog1
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment:
-
Grow C. albicans to the mid-logarithmic phase.
-
Treat the cells with a sub-lethal concentration of the Hst-5 derivative for a specific time (e.g., 30-60 minutes).
-
Include an untreated control.
-
-
Protein Extraction:
-
Harvest the cells by centrifugation.
-
Lyse the cells in protein extraction buffer to obtain total protein lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Hog1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total Hog1 to ensure equal protein loading.
-
Quantify the band intensities to determine the relative level of Hog1 phosphorylation. An increased ratio of phospho-Hog1 to total Hog1 indicates pathway activation.[12]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the engineering and analysis of this compound derivatives.
References
- 1. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering improved variants of the antifungal peptide histatin 5 with reduced susceptibility to Candida albicans secreted aspartic proteases and enhanced antimicrobial potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Engineering improved variants of the antifungal peptide histatin 5 with reduced susceptibility to Candida albicans secreted aspartic proteases and enhanced antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. journals.asm.org [journals.asm.org]
- 12. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Histatin-5: A Promising Therapeutic Peptide Against Drug-Resistant Fungal Strains
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal infections poses a significant threat to global health. Histatin-5 (B8235270) (Hst-5), a naturally occurring cationic peptide found in human saliva, has demonstrated potent antifungal activity against a broad spectrum of fungi, including strains resistant to conventional antifungal agents.[1][2][3][4][5] This document provides detailed application notes, quantitative data, and experimental protocols to guide researchers in exploring the therapeutic potential of this compound and its derivatives. Hst-5 exerts its candidacidal effect through a multi-step mechanism that involves binding to the fungal cell wall, energy-dependent translocation into the cytoplasm, and subsequent disruption of intracellular processes, ultimately leading to cell death.[1][6][7]
Quantitative Data on Antifungal Activity
The antifungal efficacy of this compound and its variants has been quantified against various planktonic and biofilm-forming fungal species. The following tables summarize key findings from multiple studies, providing insights into the peptide's potency against both drug-sensitive and drug-resistant strains.
Table 1: Antifungal Activity of this compound Against Planktonic Candida Species
| Fungal Species | Strain(s) | Antifungal Metric | Value (µM) | Reference(s) |
| Candida albicans | GDH18 | IC₅₀ | 3.0 ± 0.5 | [8] |
| Candida albicans | UTR-14 | IC₅₀ | 2.6 ± 0.1 | [8] |
| Candida albicans | 6122/06 | IC₅₀ | 4.8 ± 0.5 | [8] |
| Candida albicans | Azole-sensitive | ED₅₀ | ~8 | [1] |
| Candida albicans | Azole-resistant | ED₅₀ | ~8 | [1] |
| Candida glabrata | GDH1407, 6115/06 | IC₅₀ | > 100 | [8] |
| Candida tropicalis | Multiple isolates | % Killing at 50 µM | > 95% | [9][10] |
| Candida guilliermondii | Multiple isolates | % Killing at 50 µM | > 95% | [9][10] |
| Candida parapsilosis | Multiple isolates | % Killing at 50 µM | > 90% | [9][10] |
| Candida krusei | Multiple isolates | % Killing at 50 µM | > 90% | [9][10] |
Table 2: Antifungal Activity of this compound Against Candida Biofilms
| Fungal Species | Strain(s) | Antifungal Metric | Value (µM) | Reference(s) |
| Candida albicans | GDH18 | 50% RMA | 4.6 ± 2.2 | [8] |
| Candida albicans | UTR-14 | 50% RMA | 6.9 ± 3.7 | [8] |
| Candida albicans | 6122/06 | 50% RMA | 1.7 ± 1.5 | [8] |
| Candida glabrata | GDH1407 | 50% RMA | 31.2 ± 4.8 | [8] |
| Candida glabrata | 6115/06 | 50% RMA | 62.5 ± 0.7 | [8] |
Table 3: Antifungal Activity of this compound Variants Against Candida albicans
| Peptide Variant | Antifungal Metric | Value (µM) | Reference(s) |
| Hst-5 (Wild Type) | ED₅₀ | ~8 | [1] |
| F14A/H15A | ED₅₀ | ~67 | [1] |
| H18A/H19A | ED₅₀ | ~149 | [1] |
IC₅₀ (Inhibitory Concentration 50): Concentration of the peptide that inhibits 50% of fungal growth. ED₅₀ (Effective Dose 50): Molar concentration required to kill 50% of the maximum number of cells. 50% RMA (Reduction in Metabolic Activity): Concentration of the agent causing a 50% reduction in the metabolic activity of the biofilm.
Signaling Pathways and Mechanisms of Action
This compound's antifungal activity is a complex process involving several interconnected pathways. The following diagrams illustrate the key steps from initial cell wall binding to eventual cell death.
Experimental Protocols
The following section provides detailed protocols for key experiments to evaluate the antifungal properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methodologies for determining the MIC of antimicrobial peptides.[8][11]
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)
-
96-well polypropylene (B1209903) microtiter plates
-
Fungal culture (e.g., Candida albicans) grown to mid-logarithmic phase
-
Appropriate growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions
-
Spectrophotometer or microplate reader
Procedure:
-
Peptide Preparation: Prepare serial twofold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA to prevent peptide binding to plasticware. The final concentrations should typically range from 0.1 to 100 µM.
-
Inoculum Preparation: Adjust the fungal culture to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL in the growth medium. Further dilute this suspension to achieve a final inoculum of 0.5 x 10³ to 2.5 x 10³ cells/mL in the assay wells.
-
Assay Setup:
-
Add 100 µL of the appropriate growth medium to each well of a 96-well plate.
-
Add 11 µL of each this compound dilution to the corresponding wells.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control (fungal inoculum without peptide) and a negative control (medium only).
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Fungal Cell Viability Assay by Colony Forming Unit (CFU) Counting
This protocol determines the fungicidal activity of this compound by quantifying the number of viable cells after treatment.[6][12]
Materials:
-
This compound peptide
-
Fungal culture in mid-logarithmic phase
-
Phosphate-buffered saline (PBS) or other suitable low-salt buffer
-
Sabouraud Dextrose Agar (SDA) plates or other appropriate solid growth medium
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Preparation: Harvest fungal cells, wash twice with PBS, and resuspend in PBS to a concentration of approximately 1 x 10⁶ cells/mL.
-
Treatment:
-
In microcentrifuge tubes, mix the fungal cell suspension with various concentrations of this compound.
-
Include a control tube with fungal cells but no peptide.
-
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 1-2 hours) with gentle agitation.
-
Plating:
-
After incubation, serially dilute the cell suspensions in PBS.
-
Plate 100 µL of appropriate dilutions onto SDA plates.
-
-
Incubation and Counting: Incubate the plates at 30°C for 24-48 hours, or until colonies are visible. Count the number of colonies on each plate.
-
Calculation: Calculate the percentage of killing using the following formula: % Killing = [1 - (CFU of treated sample / CFU of control sample)] x 100
Conclusion
This compound and its derivatives represent a promising class of antifungal agents with a distinct mechanism of action that is effective against drug-resistant fungal strains. The data and protocols presented in this document provide a foundation for further research into the therapeutic applications of these peptides. Future studies should focus on optimizing peptide stability, exploring synergistic combinations with existing antifungal drugs, and evaluating in vivo efficacy in relevant infection models.
References
- 1. Studies of the mechanism of human salivary this compound candidacidal activity with this compound variants and azole-sensitive and -resistant Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assessment of antifungal therapeutic potential of salivary this compound, two variants of this compound, and salivary mucin (MUC7) domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histatin 5 Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histatin 5 Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Salivary Histatin 5 Causes Disordered Volume Regulation and Cell Cycle Arrest in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility of Candida biofilms to histatin 5 and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 10. Antifungal activity of this compound against non-albicans Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability and Protease Resistance of Histatin-5
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Histatin-5 (B8235270) (Hst-5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the stability and protease resistance of this promising antifungal peptide.
Frequently Asked Questions (FAQs)
Q1: My this compound is rapidly degrading in my in vitro experiments. What are the likely causes?
A1: Rapid degradation of this compound is a common issue, primarily due to proteolytic activity. The two main sources of proteases to consider are:
-
Secreted Aspartyl Proteases (Saps) from Candida albicans : If your experiment involves co-incubation with C. albicans, the yeast will secrete a family of ten Saps that are known to cleave and inactivate Hst-5.[1][2]
-
Salivary Proteases : If you are working with saliva, it contains a complex mixture of proteases, including enzymes from the serine protease, cathepsin, and aminopeptidase (B13392206) families, that can degrade Hst-5.[2][3]
Q2: How can I improve the protease resistance of this compound?
A2: Several strategies can be employed to enhance the stability of this compound against proteases:
-
Amino Acid Substitutions : Modifying the primary sequence of Hst-5 can significantly increase its resistance to proteolysis. Single or double substitutions at key cleavage sites have proven effective.[1][4]
-
Peptide Truncation : Utilizing smaller, active fragments of Hst-5 can reduce the number of potential cleavage sites.[5][6][7]
-
Chemical Modifications : Incorporating non-natural amino acids or altering the peptide backbone can prevent protease recognition.
-
Formulation Strategies : Encapsulating Hst-5 in delivery systems like liposomes or hydrogels can shield it from the proteolytic environment.[8][9][10][11]
Q3: Which amino acid substitutions are most effective at increasing this compound stability?
A3: Research has identified several key substitutions:
-
K17R Substitution : Replacing lysine (B10760008) at position 17 with arginine has been shown to significantly enhance resistance to degradation by Sap9 and Sap2 from C. albicans.[1]
-
K11R Substitution : This substitution is known to enhance the antifungal activity of Hst-5.[1][4]
-
K11R-K17R Double Mutant : Combining the K11R and K17R substitutions results in a peptide with both improved proteolytic resistance and enhanced antifungal activity.[1][4]
-
K17L Substitution : Replacing lysine at position 17 with leucine (B10760876) has also been shown to substantially increase the stability of Hst-5 in the presence of Saps.[2]
Q4: I'm observing a loss of antifungal activity after modifying this compound. What could be the reason?
A4: While some modifications enhance stability, they can inadvertently reduce antifungal activity. The antifungal action of Hst-5 is linked to its ability to enter C. albicans cells and disrupt mitochondrial function.[6][7] Any modification that hinders cell entry or interaction with intracellular targets can diminish its efficacy. It is crucial to test the antifungal activity of any new Hst-5 variant.
Q5: Can I use a smaller fragment of this compound to improve stability?
A5: Yes, using truncated versions of Hst-5 is a viable strategy. The 12-amino acid fragment known as P-113, derived from Hst-5, retains potent antifungal activity and may exhibit improved stability due to its smaller size.[6][7] Further research has shown that even smaller synthetic peptides based on the Hst-5 functional domain can have greater antifungal action and slower degradation in saliva.[5]
Troubleshooting Guides
Problem: this compound variant shows increased stability but decreased antifungal activity.
-
Possible Cause 1: Altered peptide conformation. The modification may have changed the three-dimensional structure of the peptide, affecting its ability to interact with the fungal cell membrane or intracellular targets.
-
Troubleshooting Step: Perform structural analysis using techniques like circular dichroism (CD) spectroscopy to assess the secondary structure of the variant in different environments.
-
-
Possible Cause 2: Reduced cell penetration. The modification might have altered the physicochemical properties of the peptide, such as its charge or hydrophobicity, leading to decreased uptake by C. albicans.
-
Troubleshooting Step: Conduct cellular uptake assays using fluorescently labeled peptides to compare the internalization of the variant with the wild-type Hst-5.
-
Problem: Inconsistent results in this compound stability assays.
-
Possible Cause 1: Variability in protease activity. The activity of commercially available proteases can vary between batches. Similarly, the proteolytic profile of saliva can differ between donors and collection times.[3]
-
Troubleshooting Step: Standardize the protease activity in your assays. For saliva-based experiments, pool saliva from multiple donors to average out individual variations. Always include a wild-type Hst-5 control in every experiment.
-
-
Possible Cause 2: Sub-optimal assay conditions. Factors such as pH, temperature, and buffer composition can influence both protease activity and peptide stability.
-
Troubleshooting Step: Optimize and standardize your assay conditions. Ensure that the pH of the buffer is appropriate for the protease being studied.
-
Data Presentation
Table 1: Stability of this compound Variants against C. albicans Secreted Aspartyl Proteases (Saps)
| Peptide Variant | Protease | Remaining Intact Peptide (%) after 2h Incubation | Reference |
| Hst-5 | Sap2 | ~40 | [1] |
| K11R-K17R | Sap2 | ~80 | [1] |
| E16L | Sap2 | ~20 | [1] |
| Hst-5 | Sap9 | ~20 | [1] |
| K11R-K17R | Sap9 | ~75 | [1] |
| E16L | Sap9 | ~5 | [1] |
| Hst-5 | Sap1 | ~50 | [2] |
| K17L | Sap1 | ~90 | [2] |
| K13L | Sap1 | ~10 | [2] |
Table 2: Antifungal Activity of this compound and its Variants against C. albicans
| Peptide | MIC (µM) | Reference |
| Hst-5 | 15.6 | [1] |
| K11R | 7.8 | [1] |
| K17R | 15.6 | [1] |
| K11R-K17R | 7.8 | [1] |
| P-113 | Not specified, but potent | [6] |
| 8WH5, 7WH5, 6WH5 | Greater than Hst-5 | [5] |
Experimental Protocols
Protocol 1: this compound Stability Assay with Purified Proteases
-
Peptide and Protease Preparation :
-
Reconstitute synthetic Hst-5 and its variants in an appropriate buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the desired purified protease (e.g., Sap2 or Sap9) in its recommended storage buffer.
-
-
Incubation :
-
In a microcentrifuge tube, mix the Hst-5 variant solution with the protease solution to achieve the desired final concentrations. A typical ratio is 1 µg of peptide to 0.1 µg of protease.
-
Incubate the mixture at 37°C for a defined period (e.g., 2 hours). Include a control sample with no protease.
-
-
Termination of Reaction :
-
Stop the proteolytic reaction by adding a protease inhibitor or by heat inactivation (e.g., boiling for 5 minutes).
-
-
Analysis :
-
Analyze the degradation of the peptide using techniques such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : To separate and quantify the intact peptide and its degradation fragments.[3]
-
SDS-PAGE : To visualize the disappearance of the intact peptide band.
-
Mass Spectrometry (e.g., CE-MS or MALDI-TOF) : To identify the cleavage sites and the resulting fragments.[1][2][12]
-
-
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Assay)
-
Yeast Culture Preparation :
-
Culture C. albicans overnight in a suitable broth medium (e.g., Yeast Peptone Dextrose - YPD) at 30°C.
-
Wash the cells with a low-salt buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4) and resuspend them to a final concentration of approximately 1 x 10^6 cells/mL.[13]
-
-
Peptide Dilution Series :
-
Prepare a serial dilution of the Hst-5 variants in the same low-salt buffer in a 96-well microtiter plate.
-
-
Incubation :
-
Add the prepared yeast suspension to each well of the microtiter plate.
-
Include positive (yeast only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 1 hour.
-
-
Determination of Cell Viability :
-
After incubation, serially dilute the contents of each well in buffer and plate a known volume onto YPD agar (B569324) plates.
-
Incubate the plates at 30°C for 24-48 hours and count the number of colony-forming units (CFUs).
-
The Minimum Inhibitory Concentration (MIC) is the lowest peptide concentration that results in a significant reduction in CFUs compared to the positive control.[1][6]
-
Visualizations
Caption: Workflow for assessing the proteolytic stability of this compound variants.
Caption: Workflow for determining the antifungal activity of this compound variants.
Caption: Simplified pathway of this compound degradation by proteases.
References
- 1. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of amino acid substitutions on proteolytic stability of histatin 5 in the presence of secreted aspartyl proteases and salivary proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Histatin 5 Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and In Vivo Evaluation of a Novel this compound Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Healing Powers of Histatins: From Oral Health to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Novel Antifungal System With Potential for Prolonged Delivery of Histatin 5 to Limit Growth of Candida albicans [frontiersin.org]
- 12. Online capillary electrophoresis – mass spectrometry analysis of this compound and its degradation products - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Antifungal Activity and Action Mechanism of Histatin 5-Halocidin Hybrid Peptides against Candida ssp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Histatin-5 Degradation by Candida Secreted Proteases
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, experimental protocols, and technical data for addressing the proteolytic degradation of Histatin-5 (B8235270) (Hst-5) by Candida albicans secreted aspartic proteases (Saps).
Frequently Asked Questions (FAQs) & Troubleshooting
Here are answers to common issues encountered during experiments with this compound and Candida albicans.
Q1: My synthetic this compound shows significantly lower antifungal activity against C. albicans than expected. What is the likely cause?
A1: The most probable cause is the degradation of Hst-5 by secreted aspartic proteases (Saps) produced by C. albicans.[1][2] These enzymes cleave Hst-5, leading to its inactivation.[2] You can verify this by:
-
Running a degradation assay: Co-incubate Hst-5 with C. albicans culture supernatant and analyze the mixture using RP-HPLC or CE-MS. A decrease in the intact Hst-5 peak and the appearance of smaller fragment peaks over time confirms degradation.[3][4]
-
Using a protease inhibitor: Repeat your antifungal assay in the presence of a broad-spectrum aspartic protease inhibitor like pepstatin A. A restoration of Hst-5 activity would indicate that Sap-mediated degradation is the issue.[5]
Q2: How can I confirm that secreted proteases, and not cell-associated or internal proteases, are responsible for degrading my Hst-5?
A2: While some studies suggest degradation is primarily intracellular after Hst-5 is transported into the fungal cell[6], many Sap isoforms (Sap1-8) are fully secreted into the extracellular space.[1] To differentiate, you can:
-
Culture C. albicans and prepare a cell-free supernatant by centrifugation and filtration.
-
Incubate Hst-5 separately with (a) the cell-free supernatant and (b) washed C. albicans cells.
-
Analyze degradation in both conditions. Degradation by the supernatant confirms the action of secreted proteases.[7]
Q3: My protease inhibitor (e.g., pepstatin A) is not preventing Hst-5 degradation. What could be wrong?
A3: There are several possibilities:
-
Inhibitor Concentration: Ensure you are using an effective concentration. Titrate the inhibitor to find the optimal dose for your experimental conditions.
-
Sap Isoform Specificity: C. albicans secretes a family of 10 Sap enzymes, and inhibitor efficacy can vary between them.[8][9] While pepstatin A is a classic aspartic protease inhibitor, its effectiveness against all Saps involved might be limited.[5]
-
Experimental pH: The activity of Saps and the efficacy of inhibitors are often pH-dependent. Ensure your buffer pH is optimal for inhibitor activity.
-
Inhibitor Stability: Verify the stability and activity of your inhibitor stock.
Q4: Are there ways to make this compound more resistant to degradation by Saps?
A4: Yes, several strategies have proven effective:
-
Amino Acid Substitution: Modifying the Hst-5 sequence can enhance proteolytic resistance. Studies have shown that substituting lysine (B10760008) (K) residues, which are common cleavage sites, can be effective.[1][9] For example, the double-mutant K11R-K17R (substituting Lysine with Arginine at positions 11 and 17) shows improved resistance to Saps and enhanced antifungal activity.[1][2][10]
-
Peptide Truncation: Using smaller, active fragments of Hst-5 can sometimes reduce the number of cleavage sites and improve stability in saliva.[11]
-
Using D-amino Acid Isomers: Synthesizing Hst-5 or its active fragments with D-amino acids instead of L-amino acids can make the peptide resistant to proteolysis by microbial enzymes, which are stereospecific.[6]
Experimental Protocols & Methodologies
Protocol 1: In Vitro this compound Degradation Assay by Secreted Proteases
This protocol details how to assess the degradation of Hst-5 by proteases secreted by C. albicans.
Objective: To quantify the degradation of Hst-5 over time when exposed to cell-free C. albicans culture supernatant.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) broth
-
Bovine serum albumin (BSA) medium (as a protease induction medium)
-
Synthetic this compound (e.g., >95% purity)[12]
-
Sterile microcentrifuge tubes
-
Centrifuge and 0.22 µm syringe filters
-
Incubator (37°C)
-
RP-HPLC system or Capillary Electrophoresis-Mass Spectrometry (CE-MS) system
-
Reaction buffer (e.g., 2 mM sodium phosphate)[3]
Procedure:
-
Prepare Protease-Containing Supernatant:
-
Inoculate C. albicans in YPD broth and grow overnight at 30°C.
-
Wash the cells with sterile water and transfer them to a BSA-containing medium to induce protease secretion.
-
Incubate for 24-48 hours at 37°C with shaking.
-
Pellet the cells by centrifugation (e.g., 5000 x g for 10 min).
-
Collect the supernatant and filter-sterilize it using a 0.22 µm filter to obtain a cell-free, protease-containing solution.
-
-
Degradation Reaction:
-
In a sterile microcentrifuge tube, mix the Hst-5 solution (e.g., final concentration of 100 µM) with the prepared supernatant or purified Sap enzyme (e.g., 6 ng/µL Sap9) at a 1:1 ratio.[3]
-
Incubate the mixture at 37°C.[3]
-
Collect aliquots at various time points (e.g., 0, 30, 60, 90, 180 minutes).[3]
-
-
Stop Reaction:
-
Immediately after collecting each aliquot, inactivate the proteases by heating the sample at 100°C for 5 minutes.[3]
-
-
Analysis:
Diagram: this compound Degradation & Analysis Workflow
Caption: Workflow for the in vitro this compound degradation assay.
Quantitative Data Summary
The antifungal efficacy and proteolytic stability of Hst-5 and its variants are critical for therapeutic development. The tables below summarize key quantitative data from relevant studies.
Table 1: Antifungal Activity of Hst-5 Variants against C. albicans
| Peptide Variant | Description | MIC₅₀ (µM) | Reference |
| Hst-5 (Wild-Type) | Native 24-amino acid peptide | ~100 | [1] |
| K11R | Single Lys to Arg substitution | ~25 | [1] |
| K11R-K17R | Double Lys to Arg substitution | ~25 | [1] |
Note: MIC₅₀ (Minimum Inhibitory Concentration for 50% inhibition) values can vary based on the specific C. albicans strain and assay conditions.
Table 2: Proteolytic Stability of Hst-5 Variants
| Peptide Variant | Degrading Protease | Observation | Reference |
| Hst-5 (Wild-Type) | Sap9, Sap2 | Significant degradation observed. | [1] |
| K17R | Sap9, Sap2 | Significantly enhanced resistance to degradation. | [1] |
| K11R-K17R | Sap2, Sap9 | Marked resistance to degradation. | [2] |
| Hst-5 (Wild-Type) | Whole Saliva | Completely disappears after 1.5 hours. | [11] |
| Truncated Peptides (6-8 aa) | Whole Saliva | Detected even after 8 hours of incubation. | [11] |
Mechanisms & Relationships
Diagram: The Challenge of this compound Degradation and Mitigation Strategies
The following diagram illustrates the relationship between C. albicans, its secreted proteases, the subsequent degradation of Hst-5, and the key strategies employed to overcome this challenge.
Caption: Relationship between C. albicans, Saps, Hst-5, and mitigation strategies.
References
- 1. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histatin 5 variant reduces Candida albicans biofilm viability and inhibits biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Online capillary electrophoresis – mass spectrometry analysis of this compound and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. am-online.org [am-online.org]
- 6. Internalisation and degradation of histatin 5 by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection of the Oral Mucosa by Salivary this compound against Candida albicans in an Ex Vivo Murine Model of Oral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Candida albicans Secreted Aspartyl Proteinases in Virulence and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of amino acid substitutions on proteolytic stability of histatin 5 in the presence of secreted aspartyl proteases and salivary proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secreted Aspartic Proteinases: Key Factors in Candida Infections and Host-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reducing Functional Domain of Histatin 5 Improves Antifungal Activity and Prevents Proteolytic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
Technical Support Center: Enhancing the In-vivo Efficacy of Histatin-5
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antimicrobial peptide Histatin-5 (Hst-5). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during in vivo experiments aimed at enhancing the therapeutic potential of Hst-5.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo antifungal efficacy of this compound often lower than what is observed in vitro?
A1: The antifungal activity of Hst-5 is significantly challenged in a physiological environment like the oral cavity for several reasons. Primarily, Hst-5 is highly susceptible to proteolytic degradation by enzymes naturally present in saliva and by secreted aspartic proteases (Saps) produced by pathogens like Candida albicans.[1][2][3][4] This rapid breakdown reduces the concentration of the active peptide at the site of infection. Additionally, the high ionic strength of saliva can interfere with the initial electrostatic binding of the cationic Hst-5 to the fungal cell surface, which is a critical first step in its mechanism of action.[1][5]
Q2: What are the most common strategies to overcome the in vivo instability of this compound?
A2: The two primary strategies are:
-
Protective Delivery Systems: Encapsulating Hst-5 in a biocompatible carrier can shield it from proteolytic enzymes and provide sustained release.[6][7][8] Bioadhesive hydrogels, such as those made with Hydroxypropyl Methylcellulose (HPMC), are effective for topical oral applications as they increase residence time on the mucosa.[6][9][10][11] Other nanocarriers like liposomes are also being explored.[1][12]
-
Peptide Modification: Altering the peptide's amino acid sequence can enhance its stability without compromising activity. This includes synthesizing smaller, active fragments like P-113, which may be less susceptible to cleavage.[2][13][14] Another approach is to create analogues with D-amino acids, which are resistant to natural proteases.[13][15]
Q3: What is the established mechanism of action for this compound against Candida albicans?
A3: this compound exerts its candidacidal effect through a multi-step intracellular process. It first binds to specific receptor proteins (Ssa1 and Ssa2) on the fungal cell membrane.[6] Following this binding, the peptide is internalized. Once inside the cytoplasm, Hst-5 targets the mitochondria, inhibiting respiration and inducing the formation of reactive oxygen species (ROS).[2][6] This leads to membrane damage, a significant efflux of ATP, and ultimately, cell death.[2][6][7]
Q4: What is P-113 and how does it compare to the full-length this compound?
A4: P-113 is a 12-amino-acid fragment derived from this compound that represents the smallest portion of the parent peptide that retains comparable antifungal activity.[13][14][16] Its smaller size can be advantageous for synthesis and potentially improved stability. Studies have shown that P-113 is effective against various Candida species and that its C-terminal amidation can further increase its activity.[13][14] Like Hst-5, its activity is dependent on its basic (cationic) residues.[13]
Troubleshooting Experimental Issues
Problem 1: Inconsistent or no reduction in fungal burden in our murine model of oral candidiasis.
-
Possible Cause 1: Rapid Peptide Degradation.
-
Troubleshooting Step: Are you applying a "naked" or unprotected peptide solution? Unformulated Hst-5 is rapidly degraded in the oral cavity.[1][3]
-
Recommendation: Formulate Hst-5 in a protective delivery system. A bioadhesive hydrogel (see Protocol 1) can provide sustained release and protect the peptide from salivary proteases.[6][10][11] Ensure the formulation is applied directly and thoroughly to the infected tissue (e.g., the tongue).
-
-
Possible Cause 2: Insufficient Peptide Concentration or Contact Time.
-
Troubleshooting Step: Review your treatment schedule and dosage. A single daily application may be insufficient.
-
Recommendation: Increase the frequency of application. Successful studies often use three daily applications of the formulation to maintain a therapeutic concentration at the infection site.[6][7][9][11]
-
-
Possible Cause 3: Ineffective Inoculation.
-
Troubleshooting Step: Are you seeing consistent, visible lesions in your untreated control group?
-
Recommendation: Verify your C. albicans strain's virulence and your inoculation protocol. Ensure the mice are appropriately immunosuppressed if the model requires it, and that the initial fungal load is sufficient to establish a robust infection.
-
Problem 2: The this compound hydrogel formulation is not showing efficacy.
-
Possible Cause 1: Premature Peptide Release or Instability in Gel.
-
Troubleshooting Step: Have you characterized the release kinetics of Hst-5 from your hydrogel?
-
Recommendation: Perform an in vitro release study to confirm a sustained release profile over a relevant period (e.g., several hours).[6][7] Also, verify the stability and antimicrobial activity of Hst-5 after its incorporation into the gel and after storage.[6] One study confirmed that Hst-5 activity was preserved in an HPMC gel stored at 4°C.[6]
-
-
Possible Cause 2: Incorrect Gel Viscosity.
-
Troubleshooting Step: Is the gel formulation too thin or too thick for effective application on oral tissue?
-
Recommendation: Adjust the polymer concentration to achieve a viscosity suitable for topical oral application. A 4% HPMC concentration has been used successfully, as it is viscous enough to adhere to the mucosa without being difficult to apply.[6] Viscosity can be temperature-dependent, so consider this during application.[7]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on enhanced this compound formulations.
Table 1: In Vitro Release of this compound from HPMC Hydrogel
| Time Point | Cumulative Release (%) | Concentration in Receiver Cell (µg/mL) |
|---|---|---|
| 0.5 hours | Not specified | 8.0 (Peak) |
| 1.0 hour | ~85% | Not specified |
| 2.0 hours | >90% | Not specified |
(Data adapted from a study using a 4% HPMC hydrogel at 37°C)[7]
Table 2: In Vivo Efficacy of Hst-5 HPMC Hydrogel in a Murine Oral Candidiasis Model
| Treatment Group | Application Schedule | Outcome |
|---|---|---|
| Untreated Control | None | Developed overt candidiasis (white plaques on tongue) |
| Hst-5 Hydrogel (2 mg/mL) | 3 daily applications | Protected against development of oral candidiasis; cleared existing lesions in some cases |
| Vehicle Hydrogel (Control) | 3 daily applications | No effect on C. albicans viability |
(Based on viable C. albicans counts from tongue tissue)[6][9][10][11]
Experimental Protocols
Protocol 1: Preparation of this compound Bioadhesive Hydrogel
This protocol describes the preparation of a 4% (w/w) Hydroxypropyl Methylcellulose (HPMC) hydrogel for topical oral delivery of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound by dissolving the synthesized peptide (>98% purity) in 1 mM Phosphate-Buffered Saline (PBS) to the desired concentration (e.g., 2 mg/mL).
-
Weigh out HPMC powder (e.g., K100 grade).
-
-
Gel Formulation:
-
Slowly add the HPMC powder to the Hst-5 solution to a final concentration of 4% (w/w).
-
Mix the solution continuously (e.g., using a magnetic stirrer at low speed) at room temperature until the polymer is fully dissolved and a clear, homogenous gel is formed.
-
Prepare a vehicle control gel by following the same procedure but using 1 mM PBS without the Hst-5 peptide.
-
-
Storage:
-
Store the prepared gels at 4°C. It is recommended to regularly test the stability and in vitro antimicrobial activity of the stored formulation.[6]
-
Protocol 2: Murine Model of Oropharyngeal Candidiasis (OC)
This protocol outlines a standard method for establishing and treating an OC infection in mice to test the in vivo efficacy of Hst-5 formulations.
-
Animal Model:
-
Use immunosuppressed mice (e.g., via corticosteroid administration) to facilitate a robust and reproducible infection. All procedures must be in accordance with institutional animal welfare guidelines.
-
-
Inoculum Preparation:
-
Grow C. albicans (e.g., strain SC5314) in a suitable broth (e.g., YPD) overnight at 30°C.
-
Harvest the cells, wash them with sterile PBS, and resuspend them in PBS to a final density of approximately 1 x 10⁶ cells/mL for infection.[6]
-
-
Infection:
-
Anesthetize the mice.
-
Place a cotton swab saturated with the C. albicans suspension sublingually for approximately 75-90 minutes to induce infection.
-
-
Treatment:
-
Efficacy Assessment:
-
At the end of the treatment period (e.g., 4 days post-infection), euthanize the mice.
-
Harvest the tongues for analysis.
-
To quantify the fungal burden, homogenize the tongue tissue in sterile PBS, perform serial dilutions, plate the homogenate on agar (B569324) (e.g., YPD agar), and incubate for 24-48 hours. Count the resulting colonies to determine the Colony Forming Units (CFU) per gram of tissue.
-
For histopathological analysis, fix the tongue tissue in formalin, embed in paraffin, section, and stain (e.g., with Periodic acid-Schiff stain) to visualize fungal hyphae and tissue inflammation.[6]
-
Visualizations
Caption: Workflow for developing and testing an enhanced this compound formulation.
Caption: Troubleshooting flowchart for poor in vivo efficacy of this compound.
References
- 1. Histatin 5 Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Reducing Functional Domain of Histatin 5 Improves Antifungal Activity and Prevents Proteolytic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and In Vivo Evaluation of a Novel this compound Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. genscript.com [genscript.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Development and In Vivo Evaluation of a Novel this compound Bioadhesive Hydrogel Formulation against Oral Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A Novel Antifungal System With Potential for Prolonged Delivery of Histatin 5 to Limit Growth of Candida albicans [frontiersin.org]
- 13. Anticandida activity is retained in P-113, a 12-amino-acid fragment of histatin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Internalisation and degradation of histatin 5 by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans Cells Shed Light on Mechanisms of Antifungal Activity and Resistance [mdpi.com]
Troubleshooting low yield in recombinant Histatin-5 production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the production of recombinant Histatin-5.
Troubleshooting Guide
This guide addresses common problems encountered during the expression and purification of recombinant this compound.
Issue 1: Very low or no expression of this compound in E. coli
Question: I have cloned the gene for mature this compound into a bacterial expression vector (e.g., pET vector) and transformed it into E. coli BL21(DE3), but I see no protein expression after induction. What could be the problem?
Answer:
The most likely cause is the inherent antimicrobial activity of this compound, which can be toxic to the E. coli host cells, leading to cell death or growth inhibition upon expression.[1] Direct expression of the mature, active peptide is often unsuccessful for this reason.
Troubleshooting Steps:
-
Confirm Toxicity: To confirm that the expressed peptide is toxic, monitor the growth curve (OD600) of your culture post-induction and compare it to a control culture (e.g., cells with an empty vector). A sharp plateau or decrease in OD600 after induction suggests toxicity.
-
Adopt a Cassette Strategy: A proven strategy is to express this compound as a concatemer or cassette of multiple repeats (e.g., 10xHst5).[1] This larger, inactive precursor is less toxic to the host. The individual this compound monomers can then be released by chemical cleavage after purification.
-
Lower Induction Temperature: Reducing the induction temperature (e.g., from 37°C to 16-20°C) can slow down protein expression, which may reduce the toxic effects on the host cells and improve protein folding.
-
Use a Weaker Promoter or Lower Inducer Concentration: If your vector allows, using a weaker promoter or lowering the concentration of the inducer (e.g., IPTG) can reduce the expression rate and mitigate toxicity.
Issue 2: My recombinant this compound is expressed, but it's in insoluble inclusion bodies.
Question: I am getting good expression of my this compound fusion protein, but it is all in the insoluble fraction (inclusion bodies). How can I obtain soluble, active protein?
Answer:
Formation of inclusion bodies is common when expressing high levels of recombinant proteins in E. coli. This can be due to the protein's properties or the high rate of expression overwhelming the cell's folding machinery. While this complicates purification, it can also protect the protein from proteases.
Troubleshooting Steps:
-
Optimize Expression Conditions:
-
Lower Temperature: As with toxicity, lowering the expression temperature (e.g., 16-20°C) and extending the induction time can promote proper folding and increase the proportion of soluble protein.
-
Reduce Inducer Concentration: Using a lower concentration of IPTG can slow down expression and may lead to more soluble protein.
-
-
Utilize Solubility-Enhancing Fusion Tags: Expressing this compound with a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can improve its solubility.
-
Purification from Inclusion Bodies: If optimizing expression conditions doesn't resolve the issue, you can purify the protein from inclusion bodies. This involves:
-
Isolating the inclusion bodies.
-
Solubilizing them with strong denaturants (e.g., 6-8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
-
Refolding the protein into its active conformation, often by dialysis or rapid dilution into a refolding buffer.
-
Issue 3: The purified this compound shows multiple bands on SDS-PAGE or has low activity.
Question: After purification, my this compound appears degraded on a gel, and its antifungal/antibacterial activity is lower than expected. What is happening?
Answer:
This compound is highly susceptible to proteolytic degradation.[1] This can occur during cell lysis and purification. The presence of multiple smaller bands on an SDS-PAGE gel is a strong indicator of degradation.
Troubleshooting Steps:
-
Use Protease Inhibitors: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.
-
Optimize Purification Strategy: this compound is a highly cationic peptide. This property can be exploited for efficient purification using cation exchange chromatography, which can rapidly separate it from many contaminating proteins and proteases.[1]
-
Consider a Fusion Tag Strategy: Purifying the protein using an affinity tag (e.g., a His-tag) can be a rapid first step to isolate the protein from the bulk of cellular proteases.
Frequently Asked Questions (FAQs)
Q1: Which expression system is better for this compound: E. coli or Pichia pastoris?
A1: Both systems have their pros and cons.
-
E. coli is generally faster and less expensive. However, the toxicity of this compound is a major challenge, often necessitating expression as an inactive concatemer.[1] E. coli also lacks the machinery for post-translational modifications, though this is not a known requirement for this compound activity.
-
Pichia pastoris is a eukaryotic system that can secrete the expressed protein into the culture medium, which can simplify purification. It can also perform post-translational modifications, though this may not be necessary for this compound. Pichia can often produce higher yields of complex proteins compared to E. coli.[2][3] However, the process is generally more time-consuming and expensive to set up.
For initial attempts and if the cassette strategy is feasible, E. coli is a good starting point. If high yields of secreted, soluble protein are required, Pichia pastoris is an excellent alternative.
Q2: Should I codon-optimize my this compound gene for expression in E. coli or Pichia pastoris?
A2: Yes, codon optimization is highly recommended. Genes from one organism often contain codons that are rare in another, which can slow down or stall translation, leading to low protein yields. Synthesizing a gene with codons optimized for the expression host's translational machinery can significantly improve expression levels.
Q3: How can I quantify the concentration of my purified this compound?
A3: Standard protein quantification methods like the Bradford or BCA assays can be used.
-
Bradford Assay: This is a quick and simple colorimetric assay. It relies on the binding of Coomassie brilliant blue dye to the protein.[4]
-
BCA Assay: The bicinchoninic acid assay is another colorimetric method that is generally compatible with a wider range of buffer components, including some detergents.[5] For both methods, it is crucial to create a standard curve using a protein with a known concentration, such as Bovine Serum Albumin (BSA). The absorbance of your this compound sample is then compared to this curve to determine its concentration.
Q4: My this compound yield is still low after trying the troubleshooting steps. What else can I do?
A4: If you have optimized expression conditions and purification protocols and the yield is still low, consider the following:
-
Vector and Host Strain: Ensure you are using a high-copy-number plasmid and a robust expression strain like E. coli BL21(DE3).
-
Culture Conditions: For E. coli, using a rich medium and ensuring adequate aeration during growth can lead to higher cell densities and potentially higher protein yields.[6]
-
Alternative Purification: Histatins have been shown to precipitate with zinc under alkaline conditions, which could be explored as an initial purification step.[3]
Data Presentation
Table 1: Comparison of Recombinant this compound Production Strategies
| Parameter | E. coli (Cassette Strategy) | Pichia pastoris (Secreted) |
| Expression Strategy | Expressed as a 10xHst5 concatemer to mitigate toxicity.[1] | Secreted into the culture medium. |
| Typical Yield | ~280 µg/mL of monomeric Hst5 after cleavage of the purified cassette.[1] | Specific yield data for this compound is not readily available, but yields for other recombinant proteins can range from >1 g/L to over 20 g/L.[2][3] |
| Advantages | - Fast and cost-effective.- Well-established protocols.[7] | - Secretion simplifies purification.- Capable of post-translational modifications.- Generally high yields for complex proteins.[2] |
| Disadvantages | - Toxicity of monomeric this compound.[1]- Potential for inclusion body formation.- Requires an additional chemical cleavage step. | - Longer process time.- More complex to set up.- Potential for glycosylation, which may not be desired. |
Experimental Protocols
Protocol 1: Expression of 10xthis compound Cassette in E. coli
This protocol is adapted from the strategy of expressing this compound as a non-toxic concatemer.[1]
-
Transformation: Transform E. coli BL21(DE3) competent cells with the pET-based expression vector containing the codon-optimized 10xHst5 gene. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Harvest: Continue to incubate the culture at 20°C for 16-18 hours with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
Protocol 2: Purification of 10xthis compound and Release of Monomer
-
Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme (B549824), and protease inhibitor cocktail). Incubate on ice for 30 minutes, then sonicate to lyse the cells and shear DNA.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography (if His-tagged): Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer (without lysozyme and protease inhibitors). Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the 10xHst5 protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ion Exchange Chromatography: As an alternative or second step, utilize the cationic nature of the protein. Dilute the lysate or affinity-purified protein to reduce the salt concentration and load it onto a cation exchange column (e.g., SP-Sepharose).[1] Elute with a linear salt gradient (e.g., 0-1 M NaCl).
-
Chemical Cleavage: The 10xHst5 cassette can be designed with methionine residues between each monomer. After purification, cleave the cassette into monomers using cyanogen (B1215507) bromide (CNBr) in 70% formic acid. Follow established safety protocols for handling CNBr.
-
Final Purification: Purify the monomeric this compound from the cleavage reaction mixture using reverse-phase HPLC.
-
Quantification: Determine the final protein concentration using the Bradford assay.
Visualizations
Caption: Workflow for Recombinant this compound Production in E. coli.
Caption: Simplified Antifungal Mechanism of this compound.
References
- 1. sciforum.net [sciforum.net]
- 2. pichia.com [pichia.com]
- 3. Frontiers | Current advances of Pichia pastoris as cell factories for production of recombinant proteins [frontiersin.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. BCA and Bradford Protein Assays – Alfateq [alfateq.com]
- 6. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
Factors affecting Histatin-5 activity in biological fluids
This guide provides researchers, scientists, and drug development professionals with detailed information on the factors influencing Histatin-5 (Hst-5) activity, troubleshooting for common experimental issues, and standardized protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthetic this compound shows significantly lower antifungal activity against Candida albicans than reported in the literature. What are the potential causes?
A1: Several factors can diminish the candidacidal activity of Hst-5. Consider the following troubleshooting steps:
-
Purity and Integrity: Verify the purity and correct sequence of your synthetic peptide via Mass Spectrometry and HPLC. Truncated or modified peptides can have reduced activity.
-
Buffer Composition: Hst-5 activity is highly sensitive to the experimental buffer.
-
Ionic Strength: High ionic strength buffers can interfere with the initial electrostatic binding of the cationic Hst-5 to the negatively charged fungal cell surface, which is a prerequisite for internalization and killing.[1] For instance, activity observed in low ionic strength phosphate (B84403) buffer may disappear in artificial saliva buffer, which has a higher ionic strength.[1]
-
pH: The cationic charge of Hst-5 is pH-dependent due to its high histidine content. A change in pH can alter this charge, affecting its ability to bind to and enter fungal cells.[2]
-
-
Presence of Inhibitory Ions: Certain divalent cations, particularly Ca(II) and Fe(III), can inhibit Hst-5 activity. Calcium has been shown to reduce fungal cell death by up to 90% and interrupt the ATP efflux caused by Hst-5.[3] Iron binding can reduce the candidacidal ability of Hst-5 by decreasing its binding to C. albicans cells.[4]
-
Energy-Dependent Uptake: Hst-5 killing requires energy-dependent translocation into the fungal cytoplasm.[5][6] Experiments conducted under conditions that deplete cellular energy (e.g., using metabolic inhibitors like sodium azide (B81097) or anaerobic conditions) will show reduced Hst-5 activity.[7][8]
Q2: I am observing rapid degradation of this compound in my cell culture or saliva samples. How can this be prevented?
A2: Hst-5 is susceptible to proteolytic degradation, which is a significant challenge.
-
Salivary Proteases: In whole saliva, Hst-5 is rapidly cleaved by endogenous proteases.[9][10] The degradation can be extensive, with the intact peptide disappearing completely over time.[10]
-
Candida-Secreted Proteases: C. albicans secretes a family of aspartic proteases (Saps) that can degrade and inactivate Hst-5.[3][11] This is considered a virulence mechanism for the fungus.
-
Mitigation Strategies:
-
Protease Inhibitors: While not always feasible in functional assays, the addition of a broad-spectrum protease inhibitor cocktail can help assess the extent of degradation.
-
Peptide Modification: Researchers have developed Hst-5 variants with single amino acid substitutions (e.g., K17R) that show increased resistance to Sap-mediated proteolysis while maintaining or even enhancing antifungal activity.[11]
-
Metal Chelation: Iron binding has been shown to make Hst-5 completely resistant to trypsin digestion, suggesting that metal interactions can influence protease stability.[4]
-
Q3: Does the presence of metal ions always inhibit this compound activity?
A3: Not necessarily. The effect is ion-specific and can be complex.
-
Inhibitory Metals: As mentioned, Calcium (Ca²⁺) and Iron (Fe³⁺) are generally inhibitory.[3] Zinc (Zn²⁺) can also act as an inhibitory switch, with its effect being concentration-dependent.[12]
-
Potentiating Metals: Copper (Cu²⁺) has been shown to significantly enhance the fungicidal activity of Hst-5.[13] Co-treatment with copper can lower the effective concentration of Hst-5 required to kill C. albicans.[13] The proposed mechanism involves direct peptide-copper interactions that lead to hyperaccumulation of copper within the fungal cell, increasing its toxicity.[13]
Q4: Is this compound effective against organisms other than Candida albicans?
A4: While Hst-5 is most potent against C. albicans, it shows activity against other fungi like Candida glabrata, Candida krusei, and Cryptococcus neoformans.[14] However, its activity against bacteria is more variable. For example, under conditions mimicking human saliva, Hst-5 did not show killing activity against seven different species of oral streptococci.[1][15]
Quantitative Data Summary
The activity of this compound is influenced by various factors, with metal ions playing a particularly complex role.
Table 1: Effect of Metal Ions on this compound Antifungal Activity against C. albicans
| Metal Ion | Observed Effect | Effective Concentration (Example) | Mechanism of Action | Reference(s) |
| Copper (Cu²⁺) | Enhances activity | Addition of 10 µM CuSO₄ lowered the required Hst-5 dose for >95% killing from 25 µM to ~3-6 µM. | Facilitates hyperaccumulation of Cu in the cell, leading to increased toxicity. | [13] |
| Iron (Fe³⁺) | Inhibits activity | Co-treatment with 100 µM FeCl₃ rendered Hst-5 ineffective. | Reduces binding of Hst-5 to the fungal cell surface. | [4] |
| Zinc (Zn²⁺) | Inhibits activity | Can function as a concentration-dependent inhibitory switch. | Inhibits cellular uptake of Hst-5. | [12] |
| Calcium (Ca²⁺) | Inhibits activity | Physiological concentrations can reduce fungal cell death by up to 90%. | Appears to inhibit the binding between Hst-5 and C. albicans. | [3] |
Key Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Assay (Candidacidal Assay)
This protocol is used to determine the killing potency of this compound against Candida albicans.
-
Strain Preparation:
-
Culture C. albicans (e.g., strain SC5314) overnight at 30°C in Yeast Extract-Peptone-Dextrose (YPD) broth.[8][16]
-
Dilute the overnight culture in fresh YPD broth and grow for an additional 4 hours to obtain a mid-log phase culture.[8]
-
Harvest cells by centrifugation, wash twice with a low ionic strength buffer (e.g., 10 mM Sodium Phosphate Buffer, pH 7.4).[8] Resuspend the cells in the same buffer.
-
-
Incubation:
-
Viability Assessment:
-
After incubation, serially dilute the cell suspensions in buffer.
-
Plate a known volume (containing ~500 cells for the control) onto YPD agar (B569324) plates.[8]
-
Incubate the plates for 24-48 hours at 30°C.[7]
-
Count the number of colony-forming units (CFU) on each plate.
-
-
Calculation:
-
Calculate the percentage of killing by comparing the CFU counts from the peptide-treated samples to the CFU count of the control sample.
-
Percent Killing = [1 - (CFUHst-5 / CFUControl)] * 100
-
Protocol 2: this compound Degradation Assay in Saliva
This protocol assesses the stability of Hst-5 in a biological fluid.
-
Saliva Preparation:
-
Collect whole saliva from donors.
-
Prepare a whole saliva supernatant (WSS) by centrifugation to remove cells and debris. The supernatant can be pooled and diluted (e.g., 1:10).[10]
-
-
Incubation:
-
Analysis:
-
Analyze the samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the intact Hst-5 from its degradation fragments.[9][10]
-
The peak corresponding to intact Hst-5 will decrease over time, while peaks corresponding to fragmentation products will appear and change in intensity.[10]
-
Mass spectrometry (e.g., MALDI-TOF) can be used to identify the specific fragments generated.[9]
-
Visualizations
Caption: Key factors that enhance or inhibit this compound antifungal activity.
Caption: Experimental workflow for a standard this compound candidacidal assay.
Caption: Simplified mechanism of action for this compound against C. albicans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Antimicrobial Peptide this compound Causes a Spatially Restricted Disruption on the Candida albicans Surface, Allowing Rapid Entry of the Peptide into the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Iron Binding Modulates Candidacidal Properties of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. pnas.org [pnas.org]
- 8. Antifungal Activity and Action Mechanism of Histatin 5-Halocidin Hybrid Peptides against Candida ssp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral fluid proteolytic effects on histatin 5 structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Envisaging Antifungal Potential of Histatin 5: A Physiological Salivary Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and In Vivo Evaluation of a Novel this compound Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent non-specific binding of Histatin-5 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding (NSB) of Histatin-5 in various assays.
I. Understanding Non-Specific Binding of this compound
Q1: What is non-specific binding (NSB) and why is it a problem in this compound assays?
Non-specific binding refers to the adhesion of this compound to surfaces or molecules other than its intended target. This phenomenon can lead to high background signals, reduced assay sensitivity, and inaccurate quantification, ultimately compromising the reliability of experimental results. Given that this compound is a cationic peptide, it is particularly prone to non-specific binding through electrostatic interactions with negatively charged surfaces, such as polystyrene microplates.
Q2: What are the primary causes of non-specific binding for a cationic peptide like this compound?
The main drivers of NSB for this compound include:
-
Electrostatic Interactions: As a peptide with a net positive charge at physiological pH, this compound can readily bind to negatively charged surfaces of plasticware (e.g., microplates, tubes).
-
Hydrophobic Interactions: Regions of the peptide may interact with hydrophobic plastic surfaces.
-
Insufficient Blocking: Failure to adequately block all potential non-specific binding sites on the assay surface can result in high background.
-
Inappropriate Buffer Composition: The pH and ionic strength of the assay and wash buffers can significantly influence non-specific interactions.
-
Presence of Metal Ions: this compound is known to bind metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺. The presence of these ions in assay buffers can alter the conformation and binding properties of the peptide, potentially influencing its interaction with surfaces.
II. Troubleshooting Guides
This section provides a step-by-step guide to troubleshoot and mitigate high background signals suspected to be caused by non-specific binding of this compound.
Troubleshooting Workflow for High Background in this compound Assays
Detailed Troubleshooting Steps:
Step 1: Review and Optimize Your Blocking Protocol Insufficient blocking is a common cause of high background. The blocking buffer's role is to coat any unoccupied sites on the assay surface, preventing this compound from adhering non-specifically.
-
Recommended Actions:
-
Increase Blocker Concentration: If using a protein-based blocker like Bovine Serum Albumin (BSA) or casein, try increasing its concentration.
-
Change Blocking Agent: Not all blockers are universally effective. If one type of blocker does not work, try an alternative. For cationic peptides, non-protein-based blockers or casein might be more effective than BSA.
-
Extend Incubation Time: Increasing the duration of the blocking step can ensure more complete coverage of the surface.
-
Step 2: Optimize Washing Steps Inadequate washing can leave behind unbound this compound, contributing to high background.
-
Recommended Actions:
-
Increase the Number of Washes: Instead of 3-4 washes, try 5-6 washes between steps.
-
Increase Wash Volume and Soak Time: Ensure that the wells are completely filled with wash buffer and consider letting the buffer soak for a minute before aspirating.
-
Add Detergent to Wash Buffer: Including a non-ionic detergent like Tween-20 (0.05%) in your wash buffer can help disrupt weak, non-specific interactions.
-
Step 3: Modify Buffer Composition The composition of your assay and dilution buffers can be adjusted to minimize non-specific interactions.
-
Recommended Actions:
-
Adjust pH: The charge of this compound is pH-dependent. Adjusting the pH of your buffers may reduce electrostatic interactions with the assay surface.
-
Increase Ionic Strength: Increasing the salt concentration (e.g., NaCl from 150 mM to 300-500 mM) in your buffers can help to shield electrostatic interactions, thereby reducing non-specific binding.
-
Use Buffer Additives: In addition to blocking proteins and detergents, other additives can be beneficial.
-
Step 4: Consider the Assay Surface The type of plastic or membrane used can influence the degree of non-specific binding.
-
Recommended Actions:
-
Test Different Plate Types: If using polystyrene plates, consider trying plates with different binding properties (e.g., low-binding plates).
-
Surface Chemistry Modification: For some applications, chemically modifying the surface to make it more hydrophilic can reduce non-specific binding of hydrophobic peptides.
-
III. Data Presentation: Comparison of Blocking Agents
While specific quantitative data for this compound is limited in the public domain, the following table summarizes the general effectiveness of common blocking agents in reducing non-specific binding in immunoassays. The choice of the best blocking agent is assay-dependent and should be empirically determined.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Readily available, generally effective. | Can have cross-reactivity with some antibodies; may not be ideal for phosphoprotein detection. |
| Non-fat Dry Milk | 1-5% | Inexpensive and effective for many applications. | Contains phosphoproteins and biotin, which can interfere with certain detection systems. |
| Casein | 0.5-2% | Highly effective at preventing non-specific binding, often superior to BSA.[1] | Can interfere with some antibody-antigen interactions. |
| Fish Gelatin | 0.1-1% | Low cross-reactivity with mammalian antibodies. | May be less effective than BSA or milk in some cases. |
| Synthetic Polymers (PVP, PEG) | Varies | Protein-free, reducing the risk of cross-reactivity. | May be less effective than protein-based blockers. |
| Commercial Blocking Buffers | Varies | Optimized formulations, often protein-free, with high consistency. | More expensive than individual components. |
IV. Experimental Protocols
Protocol 1: this compound ELISA with Optimized Blocking
This protocol is a general guideline for a sandwich ELISA to quantify this compound, with an emphasis on steps to minimize NSB.
-
Coating:
-
Dilute the capture antibody against this compound in a suitable coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted antibody to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS or 1% casein in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample/Standard Incubation:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of this compound standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of biotinylated detection antibody against this compound, diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate 4 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate, diluted in blocking buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Development and Reading:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm.
-
Protocol 2: Candida albicans - this compound Binding Assay
This protocol describes a method to assess the binding of fluorescently labeled this compound to C. albicans, with considerations for reducing NSB.
-
Cell Preparation:
-
Grow C. albicans overnight in a suitable medium (e.g., YPD broth) at 30°C.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in a binding buffer (e.g., PBS, pH 7.4).
-
Adjust the cell density to 1x10⁷ cells/mL.
-
-
Binding Reaction:
-
In a low-binding microcentrifuge tube, mix the C. albicans cell suspension with fluorescently labeled this compound (e.g., FITC-Histatin-5) at the desired concentration.
-
To assess NSB, include control tubes with a non-labeled competitor (excess unlabeled this compound) or tubes without cells.
-
Incubate for 1 hour at 37°C with gentle agitation. To prevent internalization and focus on surface binding, the incubation can be performed at 4°C.
-
-
Washing:
-
Pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Carefully remove the supernatant.
-
Wash the cell pellet 3-5 times with cold binding buffer containing 0.05% Tween-20 to remove unbound peptide.
-
-
Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze the fluorescence of the cell suspension using a flow cytometer or a fluorescence microplate reader.
-
V. Visualizations
General Mechanism of Non-Specific Binding and Prevention
References
Technical Support Center: Enhancing the Therapeutic Half-life of Histatin-5
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the in vivo half-life of the therapeutic peptide Histatin-5 (Hst-5). Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, standardized experimental protocols, and comparative data to inform your research strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the therapeutic efficacy of native this compound?
A1: The primary challenge is its short in vivo half-life.[1][2] Native Hst-5 is rapidly cleared from circulation and is susceptible to enzymatic degradation by proteases found in saliva and other bodily fluids.[3][4][5] This rapid degradation and clearance necessitates frequent administration at high doses to maintain therapeutic concentrations, which can be impractical and lead to potential side effects.
Q2: What are the main strategies to extend the half-life of this compound?
A2: The most common and effective strategies can be broadly categorized into three areas:
-
Chemical Modification: This includes covalent attachment of polymers like polyethylene (B3416737) glycol (PEGylation) to shield the peptide from proteases and reduce renal clearance.[6][7][8] Another approach is amino acid substitution to replace cleavage sites with more stable residues.[3][9][10][11][12]
-
Genetic Fusion: Fusing Hst-5 to a larger, long-circulating protein such as albumin or the Fc fragment of an antibody can significantly increase its hydrodynamic size and take advantage of natural recycling pathways, thereby extending its half-life.[13][14][15][16][17]
-
Formulation Strategies: Encapsulating Hst-5 in nanoparticles, liposomes, or hydrogels can protect it from degradation and provide a sustained-release profile.[1][2][18][19]
Q3: How does PEGylation increase the half-life of this compound?
A3: PEGylation, the process of attaching polyethylene glycol (PEG) chains to the peptide, increases its hydrodynamic radius.[8][] This larger size reduces the rate of glomerular filtration by the kidneys, a primary clearance mechanism for small peptides.[16][21] The flexible PEG chains also create a protective hydrophilic shield around the peptide, sterically hindering the approach of proteolytic enzymes.[8][22]
Q4: What is the benefit of creating a this compound fusion protein?
A4: Fusing this compound to a large carrier protein like human serum albumin (HSA) leverages the long half-life of the carrier.[13][23] Albumin, for instance, has a half-life of about 19 days in humans due to its interaction with the neonatal Fc receptor (FcRn), which rescues it from degradation.[24] An Hst-5-albumin fusion protein would therefore be recycled in a similar manner, dramatically extending its circulation time.
Q5: Can amino acid substitutions alone significantly improve the half-life of this compound?
A5: Yes, strategic amino acid substitutions can significantly enhance the stability of this compound against proteolytic degradation.[9][10] Studies have shown that replacing lysine (B10760008) residues, which are common cleavage sites for proteases like Candida albicans secreted aspartic proteases (Saps), with arginine or other non-cleavable residues can dramatically decrease the rate of degradation.[3][10][11] For example, variants with K17R and K11R substitutions have shown increased stability and even enhanced antifungal activity.[10][11]
Troubleshooting Guides
PEGylation
| Issue | Potential Cause | Troubleshooting Steps |
| Low PEGylation Efficiency | Insufficient molar ratio of PEG reagent to peptide. | Increase the molar excess of the PEG reagent (a 5 to 20-fold molar excess is a good starting point).[25] |
| Inactive PEG reagent due to hydrolysis. | Use fresh PEG reagent and prepare solutions immediately before use. Store reagents under dry conditions.[25] | |
| Suboptimal reaction pH. | Optimize the reaction pH. For N-terminal PEGylation using NHS esters, a pH of 7.0-8.5 is generally recommended to favor the unprotonated amine. | |
| Protein Aggregation During PEGylation | High protein concentration. | Reduce the concentration of this compound in the reaction mixture.[25] |
| Suboptimal buffer conditions. | Screen different buffers, pH values, and ionic strengths to find conditions that maintain peptide solubility.[25] | |
| Presence of bifunctional PEG reagents causing cross-linking. | Use high-purity, monofunctional PEG reagents.[25] | |
| Broad Peaks During HPLC Purification | Conformational heterogeneity of the PEGylated peptide. | Optimize the HPLC gradient to improve separation. Using a shallower gradient may resolve different PEGylated species.[26] |
| Secondary interactions between the PEG chain and the stationary phase. | Try a different stationary phase (e.g., C4 instead of C18 for more hydrophobic peptides) or modify the mobile phase with a different ion-pairing agent.[26] |
Fusion Protein Expression and Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Low Expression Yield of Fusion Protein | Codon usage mismatch between the fusion gene and the expression host. | Optimize the codon usage of the this compound portion of the gene for the specific expression host (e.g., E. coli, yeast, mammalian cells). |
| Toxicity of the fusion protein to the host cells. | Use a lower induction temperature and a lower concentration of the inducing agent (e.g., IPTG) to slow down protein expression. | |
| Formation of inclusion bodies. | Optimize expression conditions (e.g., lower temperature, different host strain). If inclusion bodies persist, they will need to be solubilized and the protein refolded.[27] | |
| Poor Binding to Affinity Column (e.g., Ni-NTA for His-tagged proteins) | His-tag is inaccessible. | Consider adding a longer, flexible linker between this compound and the His-tag. |
| Presence of chelating or reducing agents in the lysis buffer. | Ensure buffers are free from EDTA or high concentrations of DTT/BME during the binding step. | |
| Fusion Protein is Inactive | Steric hindrance from the fusion partner. | Introduce a protease cleavage site (e.g., TEV, thrombin) in the linker region between this compound and the fusion partner to allow for removal of the tag after purification. |
| Improper folding of the this compound domain. | Co-express molecular chaperones or optimize refolding protocols from inclusion bodies. |
Nanoparticle Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | Poor interaction between this compound and the nanoparticle matrix. | Modify the surface charge of the nanoparticles or the pH of the formulation buffer to enhance electrostatic interactions. |
| Rapid peptide diffusion during formulation. | Optimize the formulation process, for example, by using a faster solvent evaporation method or a different emulsification technique. | |
| Particle Aggregation | Unfavorable surface charge (zeta potential). | Adjust the pH or add stabilizers (e.g., surfactants, polymers) to increase the absolute value of the zeta potential. |
| High ionic strength of the buffer. | Use a buffer with lower ionic strength during formulation and storage. | |
| Burst Release of Peptide | High concentration of peptide adsorbed to the nanoparticle surface. | Optimize the washing steps after formulation to remove surface-bound peptide. |
| Porous or unstable nanoparticle structure. | Use a different polymer or lipid composition to create a denser nanoparticle matrix. |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of this compound (N-terminal)
-
Materials:
-
Purified this compound (with a free N-terminal amine)
-
mPEG-Succinimidyl Carboxymethyl ester (mPEG-SCM, e.g., 20 kDa)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M glycine (B1666218) or Tris-HCl, pH 7.5
-
Purification: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system.
-
-
Procedure:
-
Dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of mPEG-SCM in the reaction buffer immediately before use.
-
Add the mPEG-SCM solution to the this compound solution at a 5:1 to 10:1 molar excess of PEG to peptide.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the PEGylated this compound from unreacted peptide and excess PEG reagent using SEC or IEX.
-
Analyze the fractions by SDS-PAGE to confirm the increase in molecular weight and assess purity.
-
Protocol 2: Expression and Purification of a this compound-Albumin Fusion Protein
-
Gene Construction and Expression:
-
Synthesize a gene encoding this compound, a flexible linker (e.g., (G4S)3), and Human Serum Albumin (HSA), with a C-terminal polyhistidine (6xHis) tag.
-
Clone the construct into a suitable mammalian expression vector (e.g., pcDNA3.1).
-
Transfect the expression vector into a mammalian cell line (e.g., HEK293 or CHO cells).
-
Select for stable transfectants and expand the culture.
-
Induce protein expression and harvest the cell culture supernatant containing the secreted fusion protein.
-
-
Purification:
-
Clarify the supernatant by centrifugation and filtration.
-
Equilibrate a Ni-NTA affinity chromatography column with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).
-
Load the clarified supernatant onto the column.
-
Wash the column with the binding buffer followed by a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
-
Assess the purity and integrity of the fusion protein by SDS-PAGE and Western blot.
-
Protocol 3: Formulation of this compound in PLGA Nanoparticles
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
-
Procedure (Double Emulsion Solvent Evaporation Method):
-
Dissolve this compound in a small volume of deionized water to form the internal aqueous phase (W1).
-
Dissolve PLGA in DCM to form the oil phase (O).
-
Emulsify W1 in O by sonication on ice to form the primary water-in-oil (W/O) emulsion.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v) to act as the external aqueous phase (W2).
-
Add the primary W/O emulsion to the W2 phase and sonicate again to form the double water-in-oil-in-water (W/O/W) emulsion.
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water several times to remove excess PVA and unencapsulated this compound.
-
Lyophilize the nanoparticles for long-term storage.
-
Quantitative Data Summary
| Strategy | Peptide/Protein | Modification | Half-life Extension | Reference |
| PEGylation | rhTIMP-1 | 20 kDa PEG | ~25-fold increase (from 1.1 h to 28 h in mice) | [6] |
| Generic Peptide | 2 kDa PEG | Small increase | [21] | |
| Generic Peptide | Increasing PEG size | Correlated with increased half-life | [21] | |
| Fusion Protein | Anti-HIV Peptide (FB006M) | Conjugation to albumin | ~14-fold increase in rats (from 1.67 h to ~24 h) | [23] |
| Recombinant Factor IX | Fusion to albumin | Significantly improved pharmacokinetics in rats, rabbits, and mice | [13] | |
| IgA | Fusion to albumin-binding domain | Half-life extended to 4.9-9.2 days in mice | [24] | |
| Amino Acid Substitution | This compound | K17R substitution | >77% intact peptide remaining after 2h incubation with Sap9 protease | [10] |
| This compound | K17L substitution | Substantially increased stability in the presence of Saps | [9][12] | |
| This compound fragments | Smaller fragments (8WH5, 7WH5, 6WH5) | Remained in whole saliva for over 8 hours, while full-length Hst-5 disappeared after 1.5 hours | [5][28][29] |
Visualizations
Caption: Strategies to increase the half-life of therapeutic this compound.
Caption: General experimental workflow for developing long-acting this compound.
References
- 1. bachem.com [bachem.com]
- 2. wjarr.com [wjarr.com]
- 3. mdpi.com [mdpi.com]
- 4. Internalisation and degradation of histatin 5 by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing Functional Domain of Histatin 5 Improves Antifungal Activity and Prevents Proteolytic Degradation [mdpi.com]
- 6. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of amino acid substitutions on proteolytic stability of histatin 5 in the presence of secreted aspartyl proteases and salivary proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering improved variants of the antifungal peptide histatin 5 with reduced susceptibility to Candida albicans secreted aspartic proteases and enhanced antimicrobial potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Half-life extension through albumin fusion technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Extending the Half-Life of Therapeutic Proteins: The Promise of Fc-Fusion Proteins - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 16. Fusion Proteins for Half-Life Extension of Biologics as a Strategy to Make Biobetters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plasma Half-life Extension of Small Recombinant Antibodies by Fusion to Immunoglobulin-binding Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 22. creativepegworks.com [creativepegworks.com]
- 23. journals.asm.org [journals.asm.org]
- 24. Extended plasma half-life of albumin-binding domain fused human IgA upon pH-dependent albumin engagement of human FcRn in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. cytivalifesciences.com [cytivalifesciences.com]
- 28. researchgate.net [researchgate.net]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Large-Scale Synthesis of Histatin-5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the large-scale synthesis of Histatin-5. This guide is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale synthesis of this compound?
A1: The two primary methods for large-scale synthesis of this compound are Solid-Phase Peptide Synthesis (SPPS) and recombinant protein expression. SPPS is a chemical method that builds the peptide chain sequentially on a solid support. Recombinant expression utilizes host organisms, such as Escherichia coli or the yeast Pichia pastoris, to produce the peptide.
Q2: What is the major challenge in the large-scale synthesis of this compound?
A2: A significant challenge across all methods is the inherent nature of this compound. Its high histidine content can lead to issues during chemical synthesis, and its antimicrobial properties can be toxic to host organisms in recombinant expression systems. Additionally, this compound is highly susceptible to proteolytic degradation, which can impact yield and purity.
Q3: Why is proteolytic degradation a major concern for this compound?
A3: this compound is naturally found in saliva, where it is subject to degradation by endogenous proteases.[1] This inherent susceptibility to enzymatic breakdown is a major hurdle during and after synthesis, potentially reducing the yield of the full-length, active peptide.
Q4: Can this compound be produced in E. coli?
A4: Yes, this compound can be expressed in E. coli. However, its antimicrobial nature can be toxic to the bacterial host, leading to low yields. A common strategy to overcome this is to express this compound as a fusion protein with a partner like Maltose-Binding Protein (MBP) to enhance solubility and reduce toxicity, or as a concatemer of multiple this compound units.
Q5: Is Pichia pastoris a suitable host for this compound expression?
A5: Pichia pastoris is a viable eukaryotic host for expressing this compound. As a yeast, it offers advantages such as protein folding and post-translational modifications, which can be beneficial for producing a functional peptide. Optimization of expression conditions, such as methanol (B129727) concentration and pH, is crucial for achieving high yields.[2][3]
Troubleshooting Guides
Solid-Phase Peptide Synthesis (SPPS)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Purity of Final Product | Incomplete coupling or deprotection steps. | - Ensure fresh, high-purity reagents and solvents.[4]- Double-check the coupling and deprotection times, extending them if necessary for difficult sequences.[5]- Use a monitoring test (e.g., Kaiser test) to confirm complete coupling after each cycle.[4] |
| Racemization of Histidine Residues | The imidazole (B134444) side chain of histidine is prone to racemization during activation. | - Use pre-formed activated esters of Fmoc-His(Trt)-OH.- Employ coupling reagents known to suppress racemization, such as COMU or HATU.- Avoid prolonged exposure to basic conditions during coupling. |
| Aggregation of the Growing Peptide Chain | Hydrophobic collapse of the peptide on the resin, particularly for longer sequences. | - Use a more polar solvent system (e.g., add a small amount of DMSO to DMF).- Perform couplings at a slightly elevated temperature to disrupt secondary structures.- Incorporate pseudoprolines or other backbone-disrupting elements in the sequence if possible. |
| Cleavage from Resin is Incomplete | Steric hindrance or inefficient cleavage cocktail. | - Increase the cleavage time or the proportion of scavenger reagents (e.g., triisopropylsilane) in the cleavage cocktail.- Ensure the resin is not overly dry before adding the cleavage cocktail. |
Recombinant Expression in E. coli
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Protein Expression | - Toxicity of this compound: The antimicrobial activity of this compound can be toxic to E. coli.[6]- Codon Usage: The this compound gene may contain codons that are rare in E. coli. | - Express this compound as a fusion protein with a solubility-enhancing tag (e.g., MBP, GST) or as a concatemer.[7]- Use a tightly regulated promoter (e.g., pBAD) to minimize basal expression before induction.[6]- Optimize the gene sequence for E. coli codon usage. |
| Formation of Inclusion Bodies | High-level expression of the foreign protein can overwhelm the cell's folding machinery, leading to insoluble aggregates.[8][9] | - Lower the induction temperature (e.g., 16-25°C) and extend the induction time.[10]- Reduce the concentration of the inducer (e.g., IPTG).[11][12]- Co-express with molecular chaperones to assist in proper folding. |
| Protein Degradation | The expressed protein is being degraded by host cell proteases. | - Use a protease-deficient E. coli strain (e.g., BL21(DE3) pLysS).- Add protease inhibitors during cell lysis.- Harvest cells at an earlier time point after induction. |
| Low Yield After Purification | Inefficient lysis, protein loss during washing, or poor binding to the affinity column. | - Optimize the lysis method (e.g., sonication, French press).- For His-tagged proteins, ensure the tag is accessible; consider denaturing purification if it is buried.- Optimize the wash and elution buffers for the specific affinity chromatography being used. |
Quantitative Data
Table 1: Comparison of Reported Yields for this compound and Similar Peptides
| Synthesis Method | Host/System | Product | Yield | Purity | Reference |
| Recombinant Expression | E. coli | Human Neutrophil Elastase | 0.41 mg/L | >95% | [13] |
| Recombinant Expression | Pichia pastoris | Margatoxin | 36 ± 4 mg/L | >98% | [2][3] |
| Recombinant Expression | Pichia pastoris | Protein-based polymers | 2-15 mg/L | Not specified | [14] |
| Recombinant Expression | Saccharomyces cerevisiae | hGAD65 | up to 3.52 mg/L | Not specified | [15] |
Note: Direct comparative yield data for this compound across different platforms is limited. The data presented for other recombinant proteins provides an estimate of the potential yields achievable with these systems.
Experimental Protocols
Fmoc-Based Solid-Phase Peptide Synthesis of this compound
-
Resin Preparation: Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.[16]
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.[16]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then purify by reversed-phase high-performance liquid chromatography (RP-HPLC).
Recombinant Expression of His-tagged this compound in E. coli
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene for His-tagged this compound. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM to induce protein expression. Continue to incubate with shaking for 4-16 hours.[10][12]
-
Cell Harvest: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C to pellet the cells. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and inclusion bodies.
-
Purification: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM). Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer and store at -80°C.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.
Caption: Workflow for Recombinant Expression of this compound in E. coli.
Caption: Key Challenges in this compound Synthesis.
References
- 1. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. High Yield Expression in Pichia pastoris of Human Neutrophil Elastase Fused to Cytochrome B5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of protein-based polymers in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Evaluation of Recombinant Protein Production in Different Biofactories: The Green Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
The impact of post-translational modifications on Histatin-5 function
Welcome to the technical support center for researchers studying the salivary peptide Histatin-5 (B8235270) (Hst-5). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when investigating the impact of post-translational modifications (PTMs) on this compound's antifungal function.
Frequently Asked Questions (FAQs)
General Function
Q1: What is the primary mechanism of action for this compound against Candida albicans? this compound (Hst-5) exerts its antifungal activity through a multi-step process that does not involve direct lysis of the fungal cell membrane.[1][2][3] The primary mechanism involves:
-
Binding: Hst-5 initially binds to the C. albicans cell wall, interacting with proteins like Ssa1/2.[1][2]
-
Translocation: It is then actively transported into the fungal cytoplasm via polyamine transporters in an energy-dependent manner.[1][2][3]
-
Intracellular Targeting: Once inside, Hst-5 targets mitochondria, leading to the production of reactive oxygen species (ROS), and disrupts ionic balance by causing the non-lytic release of ATP and potassium ions.[1][4][5] This ultimately triggers osmotic stress and leads to cell death.[1][2]
Q2: My synthetic this compound has lower than expected antifungal activity. What could be the cause? Several factors can contribute to low activity:
-
Peptide Purity and Integrity: Verify the purity and correct mass of your synthetic peptide using HPLC and mass spectrometry. Truncations or modifications during synthesis can drastically reduce activity.
-
Assay Conditions: The antifungal activity of Hst-5 is highly sensitive to salt concentration. Ensure your assay buffer has low ionic strength (e.g., 10 mM sodium phosphate (B84403) buffer), as physiological salt concentrations can inhibit its candidacidal effects.[6]
-
Proteolytic Degradation: If your assay involves incubation with live C. albicans for extended periods, the peptide may be degraded by secreted aspartic proteases (Saps).[7][8] Consider using protease inhibitors or shorter incubation times.
-
Oxidation: The methionine residue in Hst-5 can be susceptible to oxidation. Ensure proper storage and handling to prevent this.
Proteolysis
Q3: How does proteolytic cleavage affect this compound function? Proteolytic cleavage, particularly by C. albicans Secreted Aspartic Proteases (Saps), is a major mechanism for inactivating Hst-5.[7][8] Cleavage at specific sites within the peptide can separate key functional domains, leading to a dramatic loss of antifungal activity. The C-terminal portion of Hst-5, particularly the last 12 amino acids, is considered crucial for its killing function.[4][6]
Q4: How can I make this compound more resistant to proteolysis? Researchers have successfully engineered more stable variants by substituting key amino acid residues that are targeted by Saps. For example:
-
K17R Substitution: Replacing lysine (B10760008) (K) at position 17 with arginine (R) significantly increases resistance to cleavage by Sap9.[7][8][9][10]
-
K11R Substitution: This substitution has been shown to enhance the intrinsic antifungal activity of the peptide.[7][8]
-
Combined Substitutions: A double-substituted variant, K11R-K17R, combines the benefits of enhanced activity and improved proteolytic resistance.[7][8]
Phosphorylation
Q5: Is this compound known to be phosphorylated? While phosphorylation is a common PTM for many proteins, there is limited direct evidence in the literature for the physiological phosphorylation of salivary this compound. However, its sequence contains serine, threonine, and tyrosine residues that could potentially be phosphorylated by host or fungal kinases.
Q6: How would I test the effect of phosphorylation on this compound function?
-
In Silico Analysis: Use phosphorylation site prediction tools (e.g., NetPhos) to identify potential phosphorylation sites.
-
In Vitro Kinase Assay: Phosphorylate Hst-5 in vitro using a relevant kinase (e.g., Casein Kinase 2 [CK2], a common kinase for secreted proteins). Confirm phosphorylation using Phos-tag™ gels or mass spectrometry.
-
Phosphomimetics: Synthesize Hst-5 variants where a key serine or threonine is replaced with a negatively charged amino acid like glutamic acid (E) or aspartic acid (D) to mimic the negative charge of a phosphate group.
-
Functional Testing: Compare the antifungal activity of the phosphorylated or phosphomimetic Hst-5 with the unmodified peptide using a candidacidal assay.
Troubleshooting Guides
Problem: Inconsistent Results in Candida albicans Killing Assays
| Question | Possible Cause | Suggested Solution |
| Are you seeing high variability between replicates? | Inconsistent Cell Density: Inaccurate counting or uneven distribution of C. albicans cells in the microtiter plate wells. | Ensure a homogenous cell suspension before aliquoting. Use a spectrophotometer (A600) and a hemocytometer for accurate cell density determination. |
| Peptide Adsorption: The cationic Hst-5 peptide may adsorb to the surface of standard polystyrene microtiter plates. | Use low-protein-binding polypropylene (B1209903) microtiter plates for all assays involving the peptide.[6] | |
| Is the killing efficiency much lower than reported values? | High Salt Concentration: The assay buffer (or media used to grow cells) may have high ionic strength, which inhibits Hst-5 activity. | Wash C. albicans cells thoroughly and resuspend them in a low-salt buffer (e.g., 10 mM Sodium Phosphate Buffer, pH 7.4) before adding Hst-5.[11][12] |
| Proteolytic Degradation: C. albicans Saps are degrading the peptide during the incubation period. | Reduce the incubation time to 30-60 minutes. Perform the assay at a lower temperature (e.g., 30°C instead of 37°C) to reduce protease activity.[11] | |
| Are you observing no killing at all? | Incorrect Peptide Sequence/Purity: The synthetic peptide may be incorrect or of low purity. | Confirm the peptide's identity and purity via Mass Spectrometry and HPLC. A purity of >95% is recommended. |
| Inactive Peptide Conformation: The peptide may be aggregated or misfolded. | Prepare fresh stock solutions of the peptide in an appropriate solvent (e.g., sterile water or 0.01% acetic acid) and briefly sonicate if necessary to ensure it is fully dissolved. |
Problem: Difficulty Detecting PTMs on this compound via Mass Spectrometry
| Question | Possible Cause | Suggested Solution |
| Is your signal-to-noise ratio very low? | Poor Ionization of a Basic Peptide: Hst-5 is a highly basic, cationic peptide, which can be challenging for standard LC-MS methods, leading to poor peak shape and carryover. | Use a specialized separation method like Capillary Electrophoresis-Mass Spectrometry (CE-MS), which is well-suited for analyzing highly basic peptides.[13] If using LC-MS, optimize the mobile phase, potentially using different ion-pairing agents. |
| Are you unable to identify specific cleavage products? | Complex Mixture of Fragments: Proteolysis can generate numerous fragments of varying sizes and abundances. | Use high-resolution mass spectrometry (e.g., Orbitrap or TOF) for accurate mass determination. Perform MS/MS fragmentation to sequence the peptide fragments and pinpoint the exact cleavage sites.[8] |
| Are you trying to detect phosphorylation and not finding it? | Low Stoichiometry: The modification may be sub-stoichiometric, meaning only a small fraction of the total peptide pool is modified. | Consider an enrichment step. Use Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphopeptides before MS analysis. |
| Phosphate Group Lability: The phosphate group can be lost during the ionization process (neutral loss) in the mass spectrometer. | Use fragmentation methods that are less prone to neutral loss, such as Electron-Transfer Dissociation (ETD), if available. Look for the characteristic neutral loss of 98 Da (H3PO4) in your MS/MS spectra. |
Quantitative Data Summary
Table 1: Effect of Amino Acid Substitutions on Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration required for 50% inhibition (MIC50) of C. albicans growth for Hst-5 and several of its proteolysis-resistant variants. Lower values indicate higher antifungal activity.
| Peptide Variant | Key Modification(s) | MIC50 (μM) | Rationale for Modification | Reference |
| This compound (WT) | Wild-Type Sequence | 100 | Baseline | [8] |
| K11R-K17R | K11R, K17R | 25 | Combines enhanced activity (K11R) and protease resistance (K17R) | [8] |
| E16R | E16R | ~50 | Removal of negative charge enhances activity | [8] |
| E16L | E16L | ~50 | Removal of negative charge enhances activity | [8] |
| K13E | K13E | 200 | Addition of negative charge reduces activity | [8] |
Table 2: Proteolytic Stability of this compound Variants
This table shows the percentage of intact peptide remaining after incubation with purified Secreted Aspartic Proteases (Saps) from C. albicans. Higher values indicate greater stability.
| Peptide Variant | % Intact Peptide vs. Sap2 | % Intact Peptide vs. Sap9 | Key Finding | Reference |
| This compound (WT) | 61% | 47% | Baseline susceptibility | [9][10] |
| K17R | >90% | 77% | Drastically increased resistance to both Saps | [9][10] |
| K17L | 100% | >90% | Dramatically increased resistance, especially to Sap2 | [9][10] |
| K11R | >90% | ~50% | Increased resistance to Sap2, similar susceptibility to Sap9 | [9][10] |
| K13L | >90% | 0% | More susceptible to Sap9 degradation | [9] |
Experimental Protocols
Protocol 1: Candida albicans Candidacidal (Killing) Assay
This protocol is adapted from standard procedures to measure the killing activity of Hst-5.[11][12][14][15]
-
Cell Preparation:
-
Inoculate a single colony of C. albicans (e.g., strain SC5314) into YPD medium and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into fresh medium and grow to mid-log phase (A600 ≈ 1.0).
-
Harvest cells by centrifugation (e.g., 3000 x g for 5 min).
-
Wash the cells twice with ice-cold, sterile 10 mM Sodium Phosphate Buffer (NaPB), pH 7.4.
-
Resuspend the cells in 10 mM NaPB and adjust the density to 1 x 10⁶ cells/mL.
-
-
Incubation:
-
In a 96-well polypropylene microtiter plate, mix 50 µL of the cell suspension with 50 µL of Hst-5 (or its variants) diluted in 10 mM NaPB to achieve the desired final concentrations (e.g., 0-200 µM).
-
Include a "no peptide" control using 50 µL of buffer instead of the peptide solution.
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
-
Plating and Quantification:
-
After incubation, serially dilute the cell suspensions in 10 mM NaPB.
-
Plate 50-100 µL of a dilution expected to yield 100-200 colonies (e.g., 500 cells total) onto YPD agar (B569324) plates.
-
Incubate the plates at 30°C for 24-48 hours until colonies are visible.
-
Count the number of colony-forming units (CFUs) on each plate.
-
-
Calculation:
-
Calculate the percent killing using the formula: % Killing = (1 - (CFU_peptide / CFU_control)) * 100
-
Protocol 2: In Vitro Proteolysis Assay
This protocol assesses the stability of Hst-5 variants against purified fungal proteases.[7][9]
-
Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
This compound or variant (e.g., final concentration of 50 µM).
-
Purified Sap2 or Sap9 protease (enzyme:substrate ratio of ~1:100 by molarity).
-
Reaction Buffer (e.g., 50 mM Sodium Citrate, pH 4.5).
-
-
Include a control reaction with no enzyme to assess initial peptide amount.
-
-
Incubation:
-
Incubate the reaction at 37°C.
-
Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Quenching and Analysis:
-
Stop the reaction by adding a quenching agent (e.g., 1% trifluoroacetic acid) or by flash-freezing in liquid nitrogen.
-
Analyze the samples using RP-HPLC or CE-MS to quantify the amount of remaining intact peptide and identify cleavage fragments.[8][13]
-
Alternatively, visualize degradation by running samples on an SDS-PAGE gel (e.g., 16.5% Tris-Tricine) and staining with Coomassie Blue.
-
Protocol 3: In Vitro Kinase Assay (Model: CK2)
This is a general protocol for phosphorylating a peptide substrate like Hst-5 in vitro.[16][17][18]
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
1-5 µg of this compound peptide.
-
1X Kinase Buffer (e.g., NEB P6010 buffer).
-
200 µM ATP.
-
500 units of recombinant active CK2 kinase.
-
(Optional) 1 µCi of [γ-³²P]ATP for radioactive detection.
-
-
Bring the total volume to 25-50 µL with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction at 30°C for 1 hour.
-
-
Termination and Analysis:
-
Stop the reaction by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
For radioactive detection: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to an autoradiography film.
-
For non-radioactive detection (Mass Spec): Stop the reaction by adding a quenching buffer and proceed directly to sample cleanup (e.g., C18 ZipTip) and mass spectrometry analysis to identify the mass shift corresponding to phosphorylation (+80 Da).
-
Visualizations
Caption: this compound binds to the fungal cell wall, is internalized, and kills C. albicans via intracellular targets.
Caption: Workflow for studying the impact of a post-translational modification on this compound function.
References
- 1. journals.asm.org [journals.asm.org]
- 2. How does it kill?: understanding the candidacidal mechanism of salivary histatin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Activity and Action Mechanism of Histatin 5-Halocidin Hybrid Peptides against Candida ssp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering improved variants of the antifungal peptide histatin 5 with reduced susceptibility to Candida albicans secreted aspartic proteases and enhanced antimicrobial potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. Histatin 5 Uptake by Candida albicans Utilizes Polyamine Transporters Dur3 and Dur31 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Salivary Histatin 5 Fungicidal Action Does Not Induce Programmed Cell Death Pathways in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Online capillary electrophoresis – mass spectrometry analysis of this compound and its degradation products - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. The Influence of Histatin 5 on Candida albicans Mitochondrial Protein Expression Assessed by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Salivary Histatin 5 and Human Neutrophil Defensin 1 Kill Candida albicans via Shared Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CK2 phosphorylation of eukaryotic translation initiation factor 5 potentiates cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CK2 kinase-mediated PHF8 phosphorylation controls TopBP1 stability to regulate DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
Mitigating potential off-target effects of Histatin-5 derivatives
Technical Support Center: Histatin-5 Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (Hst-5) and its derivatives. This resource provides essential information to help you anticipate, identify, and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to potential off-target effects?
A1: this compound's primary function is to kill the fungal pathogen Candida albicans. Unlike many antimicrobial peptides that lyse cell membranes, Hst-5's mechanism is more complex. It binds to the C. albicans cell wall, is actively transported into the cytoplasm, and targets mitochondria.[1][2][3] This leads to the production of reactive oxygen species (ROS), inhibition of respiration, efflux of ATP and ions, and ultimately, cell death due to osmotic dysregulation.[1][2] Because its primary targets are intracellular, there is a theoretical risk that if the peptide enters mammalian cells, it could interact with unintended cytoplasmic or mitochondrial components. However, native Hst-5 shows a high degree of specificity and is generally considered non-toxic to human cells at physiological concentrations.[4][5]
Q2: Are this compound and its derivatives known to be cytotoxic to mammalian cells?
A2: Native this compound is well-documented to have a lack of toxicity towards human cells.[4][5] Studies have shown it has no lytic activity against human erythrocytes and various cell lines.[4] Modified Hst-5 derivatives, designed for improved stability or activity, have also been tested and found not to exhibit increased cytotoxicity to mammalian cells.[6] This selectivity is a key advantage, making Hst-5 a promising therapeutic candidate.[5]
Q3: How might chemical modifications in Hst-5 derivatives introduce off-target effects?
A3: Modifications are often made to Hst-5 to increase its stability against proteases from C. albicans or to enhance its antifungal potency.[6][7] While beneficial, these changes could potentially alter the peptide's properties in several ways:
-
Altered Conformation: Changes to the peptide's secondary structure could increase its affinity for unintended receptors or proteins on mammalian cells.[8]
-
Increased Hydrophobicity: Modifications that increase hydrophobicity to improve membrane interaction might reduce specificity and lead to non-specific binding to mammalian cell membranes.
-
Changes in Charge: Altering the peptide's net charge could influence its interaction with negatively charged components on host cell surfaces.
Q4: Does this compound have any known immunomodulatory or inflammatory effects?
A4: Yes, beyond its antifungal properties, this compound has demonstrated anti-inflammatory effects. It has been shown to suppress the induction of inflammatory cytokines, such as IL-6 and IL-8, in human gingival fibroblasts.[5] This suggests that Hst-5 and its derivatives could play a role in downregulating host proinflammatory responses, which is generally a beneficial off-target effect.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a logical workflow and recommended actions.
Issue 1: Unexpected Cytotoxicity Observed in Mammalian Cell Lines
You've treated a mammalian cell line (e.g., HEK293, HaCaT) with your Hst-5 derivative and observe a significant decrease in cell viability via an MTT or similar assay.
Initial Checks:
-
Confirm Peptide Integrity and Purity: Ensure the peptide was correctly synthesized and is of high purity. Impurities from synthesis could be the source of toxicity.
-
Rule out Contamination: Check for endotoxin (B1171834) or microbial contamination in your peptide stock solution and cell culture reagents.
-
Verify Concentration: Double-check all dilution calculations to ensure the final concentration in the well is correct.
Troubleshooting Workflow:
Explanation:
-
Dose-Response: First, determine the concentration at which the effect occurs. A steep dose-response curve suggests a specific interaction.
-
Compare IC50 to MIC: Compare the cytotoxic concentration (IC50) for mammalian cells to the minimum inhibitory concentration (MIC) against your target fungus. A small therapeutic window (IC50 close to MIC) indicates poor selectivity.
-
Assess Mechanism: If selectivity is poor, determine the mode of cell death. An LDH or propidium iodide assay can detect membrane lysis, a common off-target effect for antimicrobial peptides. A caspase assay can detect apoptosis, suggesting an internal mechanism.
-
Redesign/Investigate: Based on the mechanism, you can rationally redesign the peptide (e.g., by reducing hydrophobicity to decrease membrane lysis) or investigate specific intracellular off-target interactions.
Issue 2: Anomalous Inflammatory Response in Cell Culture or In Vivo
You observe an unexpected increase in inflammatory markers (e.g., TNF-α, IL-6) after applying your Hst-5 derivative.
Initial Checks:
-
Endotoxin Contamination: This is the most common cause of unexpected inflammation. Use a Limulus Amebocyte Lysate (LAL) assay to test your peptide stock for endotoxins.
-
Peptide Aggregation: Aggregated peptides can sometimes be recognized by pattern recognition receptors (PRRs) on immune cells, triggering an inflammatory response. Check for precipitation or use dynamic light scattering (DLS) to assess the aggregation state.
Potential Signaling Pathway:
Troubleshooting Steps:
-
Quantify Cytokines: Use an ELISA or multiplex bead array to quantify a panel of pro-inflammatory and anti-inflammatory cytokines to understand the specific response profile.
-
Use TLR-Inhibitors: In cell culture, co-treat with known inhibitors of TLR pathways (e.g., TAK-242 for TLR4) to see if the inflammatory response is blocked.
-
Modify Formulation: If aggregation is suspected, try reformulating the peptide in a different buffer (e.g., adjust pH, ionic strength) to improve solubility and reduce off-target immune activation.
Quantitative Data Summary
The therapeutic value of a this compound derivative is defined by its selectivity. The ideal peptide has a low MIC against fungi and a high IC50 (or CC50) against mammalian cells.
| Peptide | Target Organism | MIC (μM) | Mammalian Cell Line | IC50 / CC50 (μM) | Selectivity Index (IC50/MIC) | Reference |
| This compound (Native) | C. albicans | 15 - 30 | Human Erythrocytes, various cell lines | > 100 (Non-toxic) | > 3.3 | [4][5] |
| Modified Hst-5 | C. albicans | Varies | Human Cells | Not significantly increased vs. native Hst-5 | Varies | [6] |
Note: Data is compiled from multiple sources. Specific values can vary based on experimental conditions.
Key Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity using MTT Assay
This protocol assesses the effect of your Hst-5 derivative on the metabolic activity of a mammalian cell line, serving as a proxy for cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Peptide Treatment: Prepare serial dilutions of your Hst-5 derivative in complete medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions. Include a "vehicle control" (medium only) and a "lysis control" (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Abs_sample / Abs_control) * 100. Plot the results to determine the IC50 value.
Protocol 2: Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytoplasmic enzyme LDH into the culture supernatant, which is an indicator of plasma membrane damage and cell lysis.
Materials:
-
LDH assay kit (commercially available)
-
Cell culture supernatant from your experiment (see step 2 in MTT protocol)
-
96-well assay plate
Methodology:
-
Collect Supernatant: Following peptide treatment, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well assay plate.
-
Prepare Controls: Use medium from the "vehicle control" wells as your low control and medium from the "lysis control" (e.g., Triton X-100 treated) wells as your high control.
-
Run Assay: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions. This typically involves adding a catalyst and substrate that react with LDH to produce a colored product.
-
Incubate: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measure: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: ((Abs_sample - Abs_low_control) / (Abs_high_control - Abs_low_control)) * 100.
References
- 1. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human salivary peptide histatin 5 exerts its antifungal activity through the formation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antimicrobial Peptide this compound Causes a Spatially Restricted Disruption on the Candida albicans Surface, Allowing Rapid Entry of the Peptide into the Cytoplasm | PLOS Pathogens [journals.plos.org]
- 4. Salivary Histatin 5 and Human Neutrophil Defensin 1 Kill Candida albicans via Shared Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and In Vivo Evaluation of a Novel this compound Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histatin 5 Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Histatin-5 Delivery for Fungal Infections
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of Histatin-5 (Hst-5) to the site of infection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound effectively to an infection site?
A1: The primary challenges to the therapeutic efficacy of this compound include its susceptibility to proteolytic degradation by enzymes present in saliva and those secreted by pathogens like Candida albicans[1][2][3][4][5][6][7]. Additionally, its rapid clearance from the oral cavity and potential interactions with other salivary components can reduce its availability and antifungal activity[8].
Q2: How can the stability of this compound be improved against proteolytic degradation?
A2: Two main strategies can enhance the stability of this compound:
-
Peptide Modification: Introducing single-residue substitutions (e.g., replacing lysine (B10760008) with arginine) can increase resistance to proteolysis[1][5]. Synthesizing smaller, active fragments of Hst-5 (like P-113 or 6WH5) has also been shown to improve stability while retaining or even enhancing antifungal action[2][4][9][10].
-
Encapsulation: Incorporating Hst-5 into delivery systems like mucoadhesive hydrogels or liposomes can protect it from enzymatic degradation and control its release[4][8][11][12].
Q3: What are mucoadhesive hydrogels and how do they improve this compound delivery?
A3: Mucoadhesive hydrogels are three-dimensional polymer networks that can adhere to mucosal surfaces[13][14]. By incorporating this compound into polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or Carbopol, the hydrogel can prolong the residence time of the peptide at the infection site, provide sustained release, and protect it from degradation[11][15][16][17][18].
Q4: Can this compound be used in combination with other antifungal agents?
A4: Yes, studies have shown that this compound can have a synergistic effect when used with conventional antifungal drugs such as azoles and amphotericin B[11][17]. This suggests its potential use in combination therapies to enhance efficacy and combat drug resistance.
Q5: What is the mechanism of action for this compound against Candida albicans?
A5: this compound exerts its antifungal effect by first binding to specific proteins (Ssa1 and Ssa2) on the fungal cell membrane[11][17][19]. Following internalization, it targets the mitochondria, leading to the production of reactive oxygen species (ROS), efflux of ATP, and ultimately, cell death[11][17].
Troubleshooting Guides
Problem 1: Low Antifungal Activity of this compound in in vitro Assays
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Verify the integrity of your Hst-5 stock using HPLC or mass spectrometry. Consider using protease inhibitors in your assay buffer if not already included. |
| Suboptimal Buffer Conditions | Ensure the pH and ionic strength of your assay buffer are optimal for Hst-5 activity. Histatin activity can be influenced by the surrounding environment. |
| Incorrect Peptide Concentration | Accurately determine the concentration of your Hst-5 stock solution. Consider performing a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC). |
| Fungal Strain Resistance | Use a reference, susceptible strain of C. albicans (e.g., ATCC 90028) to confirm the activity of your peptide[8]. |
Problem 2: Poor Retention of this compound Delivery System at the Application Site
| Possible Cause | Troubleshooting Step |
| Inadequate Mucoadhesive Properties | Increase the concentration of the mucoadhesive polymer (e.g., HPMC, Carbopol) in your hydrogel formulation[11][18]. Evaluate different grades or combinations of polymers to optimize adhesion[11]. |
| Rapid Dissolution of the Delivery System | Modify the cross-linking density of the hydrogel to control its swelling and dissolution rate. |
| Mechanical Dislodgement | For in vivo studies, consider the application site and potential for mechanical removal. A more viscous or adhesive formulation may be required. |
Problem 3: Inconsistent or Rapid Release of this compound from Liposomes
| Possible Cause | Troubleshooting Step |
| Low Encapsulation Efficiency | Optimize the liposome (B1194612) preparation method (e.g., thin-film hydration, sonication, extrusion) to improve Hst-5 encapsulation[8]. Vary the lipid composition to enhance peptide loading. |
| Liposome Instability | Characterize the size and stability of your liposomes over time using dynamic light scattering. Store liposomes at 4°C to maintain stability[8]. |
| Premature Peptide Leakage | Adjust the lipid bilayer composition to modulate membrane fluidity and reduce premature release of the peptide. |
Quantitative Data Summary
Table 1: Antifungal Activity of this compound and Its Variants against C. albicans
| Peptide | Modification | MIC50 (µM) | Fold Improvement vs. Hst-5 | Reference |
| Hst-5 | Wild-Type | 100 | - | [1] |
| K11R–K17R | Double Substitution | 25 | 4x | [1] |
| P-113 | Truncated Fragment | 8-16 µg/mL | - | [2][10] |
| 6WH5 | Truncated Fragment | - | Improved activity vs. Hst-5 | [2] |
Table 2: Release Characteristics of this compound from Delivery Systems
| Delivery System | Polymer/Lipid Composition | Release Profile | Duration of Release | Reference |
| HPMC Hydrogel | 4% HPMC K100 | Sustained Release | - | [11][16][17] |
| Carbopol/HPMC Gel | Carbopol 934, HPMC | Sustained Release | - | [18] |
| Liposomes | Various (F1, F2, F3) | Biphasic (initial burst, then sustained) | Up to 96 hours | [8][12] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
-
Prepare Fungal Inoculum: Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 37°C. Prepare a cell suspension in sterile saline and adjust the density to a 0.5 McFarland standard.
-
Peptide Dilution: Prepare serial dilutions of this compound or its variants in a suitable buffer (e.g., 10 mM sodium phosphate (B84403) buffer).
-
Incubation: In a 96-well microtiter plate, add 50 µL of the fungal suspension to 50 µL of each peptide dilution. Include a positive control (fungal suspension with antifungal drug) and a negative control (fungal suspension with saline)[2].
-
Endpoint Reading: Incubate the plate at 37°C for 24-48 hours. The MIC is the lowest concentration of the peptide that inhibits visible fungal growth. For quantitative results, plate dilutions on SDA to determine colony-forming units (CFU/mL)[2].
Protocol 2: Preparation of HPMC-Based Mucoadhesive Hydrogel
-
Peptide Solution: Dissolve this compound in 1 mM phosphate-buffered saline (PBS) to the desired final concentration (e.g., 2 mg/mL)[17].
-
Polymer Addition: Slowly add hydroxypropyl methylcellulose (HPMC) powder (e.g., 4% w/w) to the peptide solution while mixing continuously[17].
-
Homogenization: Continue mixing until a clear, homogenous gel is formed.
-
Storage: Store the hydrogel at 4°C. Regularly test for stability and antimicrobial activity[17].
Protocol 3: Proteolytic Degradation Assay
-
Incubation: Incubate this compound or its variants with a purified protease (e.g., Sap2, Sap9) or with whole saliva supernatant for various time intervals[1][6].
-
Reaction Quenching: Stop the reaction at each time point, typically by adding a protease inhibitor or by heat inactivation.
-
Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation fragments[6].
-
Quantification: Quantify the amount of remaining intact peptide by integrating the peak area from the HPLC chromatogram.
Visualizations
References
- 1. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Histatin 5 Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of amino acid substitutions on proteolytic stability of histatin 5 in the presence of secreted aspartyl proteases and salivary proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral fluid proteolytic effects on histatin 5 structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A Novel Antifungal System With Potential for Prolonged Delivery of Histatin 5 to Limit Growth of Candida albicans [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Reducing Functional Domain of Histatin 5 Improves Antifungal Activity and Prevents Proteolytic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and In Vivo Evaluation of a Novel this compound Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the Healing Powers of Histatins: From Oral Health to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mathewsopenaccess.com [mathewsopenaccess.com]
- 14. Bio-Inspired Muco-Adhesive Polymers for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Development and In Vivo Evaluation of a Novel this compound Bioadhesive Hydrogel Formulation against Oral Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Development of a Novel this compound Mucoadhesive Gel for the Treatment of Oral Mucositis: In Vitro Characterization and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bio- and Nanotechnology as the Key for Clinical Application of Salivary Peptide Histatin: A Necessary Advance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Ssa1/2 Proteins as Histatin-5 Receptors: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the experimental evidence validating the role of Ssa1/2 proteins as the primary cell envelope receptors for the human salivary antifungal peptide, Histatin-5 (Hst-5), in Candida albicans. Alternative and complementary pathways for Hst-5 internalization are also discussed, supported by quantitative data and detailed experimental protocols for researchers in mycology, microbiology, and drug development.
This compound, a cationic histidine-rich peptide found in human saliva, is a potent inhibitor of the opportunistic fungal pathogen Candida albicans. Its mechanism of action is initiated by binding to the fungal cell surface, a critical step for its subsequent internalization and the induction of cell death. Extensive research has identified the heat shock proteins Ssa1 and Ssa2 (members of the Hsp70 family) as the key cell wall receptors for Hst-5.[1][2][3]
Comparative Analysis of this compound Binding and Fungicidal Activity
The validation of Ssa1/2 as Hst-5 receptors has been primarily achieved through the use of Saccharomyces cerevisiae and Candida albicans knockout mutants. The data consistently demonstrates that the absence of these proteins, particularly Ssa2, significantly impairs Hst-5 binding and reduces its candidacidal efficacy.
| Strain/Condition | This compound Binding (Kd) | Fungicidal Activity (% Killing) | Key Findings | Reference |
| S. cerevisiae | ||||
| Wild-Type (SSA1/SSA2) | 2.57 x 10⁻⁶ M | ~80% | Saturable binding of Hst-5. | [1] |
| Δssa1 | Not specified | ~50-60% | Reduced killing compared to wild-type. | [1] |
| Δssa2 | Not specified | ~50-60% | Reduced killing compared to wild-type. | [1] |
| Δssa1/Δssa2 | 1.25 x 10⁻⁶ M | ~20-30% | Significantly reduced binding and killing. | [1] |
| C. albicans | ||||
| Wild-Type | Not specified | Not specified | Ssa2p shows higher affinity for Hst-5 than Ssa1p. | [3] |
| Δssa1 | Similar to wild-type | No significant reduction | Ssa1p has a lesser role in Hst-5 toxicity. | [3] |
| Δssa2 | Reduced to one-third of wild-type | Highly resistant | Ssa2p is crucial for Hst-5 binding and translocation. | [3] |
The Ssa1/2-Mediated Pathway of this compound Action
The interaction of this compound with Ssa1/2 proteins on the C. albicans cell surface initiates a cascade of events leading to fungal cell death. This process is distinct from the membrane-disrupting mechanisms of many other antimicrobial peptides.[4][5][6][7] The key steps are outlined below:
-
Binding: Hst-5 first binds to Ssa1/2 proteins located in the cell wall.[1][6] Ssa2 appears to be the more critical protein for this initial interaction.[3]
-
Translocation: Following binding, Hst-5 is transported across the cell membrane. This step is energy-dependent and utilizes fungal polyamine transporters, specifically Dur3 and Dur31.[5][6]
-
Intracellular Targets: Once inside the cytoplasm, Hst-5 disrupts normal cellular functions. It is known to affect mitochondrial function, leading to the generation of reactive oxygen species (ROS) and the efflux of ATP.[4][8][9]
-
Cell Death: The ultimate cause of cell death is attributed to volume dysregulation and ion imbalance, triggering osmotic stress.[4][5][6][7]
Caption: this compound antifungal mechanism workflow.
Alternative and Synergistic Internalization Pathways
While Ssa1/2 are the primary binding receptors, the complete internalization of this compound is a multi-step process that may involve other mechanisms working in tandem.
-
Polyamine Transporters (Dur3/Dur31): These transporters are essential for the energy-dependent translocation of Hst-5 across the plasma membrane after the initial binding to Ssa1/2.[5][6] The shared cationic nature of this compound and polyamines likely facilitates this transport.
-
Endocytosis: At lower concentrations, receptor-mediated endocytosis has been proposed as another route for Hst-5 uptake, leading to its localization in vacuoles.[8][10]
It is important to note that these are not mutually exclusive pathways. The prevailing model suggests that Ssa1/2-mediated binding is the prerequisite for subsequent transport via polyamine transporters or endocytosis.
Experimental Protocols for Validating Protein-Peptide Interactions
The following methodologies are central to demonstrating the interaction between this compound and Ssa1/2 proteins.
Yeast Two-Hybrid (Y2H) Analysis
This technique is used to identify protein-protein interactions in vivo.
-
Principle: The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., Ssa1) is fused to the BD, and the "prey" protein (e.g., Hst-5) is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating a reporter gene (e.g., HIS3, lacZ).
-
Protocol Outline:
-
Construct plasmids encoding BD-Ssa1 and AD-Hst-5 fusions.
-
Co-transform a suitable yeast reporter strain with both plasmids.
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine) to select for interacting proteins.
-
Perform a β-galactosidase assay to quantify the strength of the interaction. Strong interactions between Ssa1p and both Hst-3 and Hst-5 have been confirmed using this method.[1]
-
Pull-Down Assay
This in vitro method is used to confirm direct physical interactions between proteins.
-
Principle: A "bait" protein (e.g., recombinant Ssa2p) is immobilized on beads. A cell lysate or a solution containing the "prey" protein (e.g., Hst-5) is passed over the beads. If the prey binds to the bait, it will be "pulled down" with the beads.
-
Protocol Outline:
-
Express and purify recombinant Ssa1p and Ssa2p.
-
Incubate the purified Ssa proteins with Hst-5.
-
Use an antibody specific to a tag on the Ssa protein or to the Ssa protein itself to immunoprecipitate the complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-Hst-5 antibody to detect the interaction. These assays have shown a higher affinity of Hst-5 for Ssa2p than for Ssa1p.[3]
-
Fungicidal Assay
This assay quantifies the killing efficacy of an antifungal agent.
-
Principle: Fungal cells are incubated with the antimicrobial peptide, and the number of surviving cells is determined by plating and counting colony-forming units (CFUs).
-
Protocol Outline:
-
Grow C. albicans strains (wild-type and knockout mutants) to mid-log phase.
-
Wash and resuspend the cells in a low-ionic-strength buffer.
-
Incubate a standardized number of cells with varying concentrations of Hst-5 for a defined period (e.g., 1-2 hours) at 37°C.
-
Serially dilute the cell suspensions and plate them on nutrient agar (B569324) (e.g., YPD).
-
Incubate the plates for 24-48 hours and count the CFUs.
-
Calculate the percentage of killing by comparing the CFU counts from Hst-5-treated samples to untreated controls.
-
Caption: Workflow for Hst-5 receptor validation.
Conclusion
The evidence strongly supports the role of Ssa1/2 proteins as the primary cell envelope receptors for this compound in Candida albicans. Ssa2p, in particular, is critical for the initial binding and subsequent internalization of the peptide, which is a prerequisite for its potent antifungal activity. While alternative mechanisms like endocytosis and the essential role of polyamine transporters contribute to the complete picture of Hst-5 uptake, the Ssa1/2-mediated binding remains the validated, initiating step in the candidacidal pathway. This understanding provides a solid foundation for the development of novel antifungal therapies targeting this specific interaction.
References
- 1. Candida albicans Ssa1/2p is the cell envelope binding protein for human salivary histatin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake of the antifungal cationic peptide Histatin 5 by Candida albicans Ssa2p requires binding to non-conventional sites within the ATPase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candida albicans cell wall ssa proteins bind and facilitate import of salivary histatin 5 required for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 | Semantic Scholar [semanticscholar.org]
- 5. journals.asm.org [journals.asm.org]
- 6. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Envisaging Antifungal Potential of Histatin 5: A Physiological Salivary Peptide [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. The Antimicrobial Peptide this compound Causes a Spatially Restricted Disruption on the Candida albicans Surface, Allowing Rapid Entry of the Peptide into the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Antifungal Synergies: Histatin-5 in Combination with Conventional Drugs
A detailed analysis of the enhanced efficacy of the salivary peptide Histatin-5 when paired with traditional antifungal agents, offering a promising strategy to combat drug-resistant fungal infections.
In the ongoing battle against opportunistic fungal pathogens like Candida albicans, the emergence of drug resistance poses a significant threat to public health. Researchers are increasingly exploring combination therapies to enhance the efficacy of existing antifungal drugs. One promising candidate in this arena is this compound (Hst-5), a naturally occurring cationic peptide found in human saliva with known antifungal properties. This guide provides a comparative analysis of the synergistic effects of this compound with conventional antifungal drugs, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Potentiating Azoles and Polyenes: A Quantitative Look at Synergy
The synergistic interaction between this compound and conventional antifungal drugs, such as the azole fluconazole (B54011) and the polyene amphotericin B, has been demonstrated to be a promising strategy against Candida species. This synergy is quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic relationship.
While specific FICI values for the direct combination of this compound and conventional antifungals are not extensively detailed in publicly available literature, studies on analogous synergistic interactions provide a framework for understanding their potential. For instance, one study reported strong synergism between amphotericin B and this compound against four of seven tested fungal strains, including a resistant C. albicans laboratory mutant[1]. Another study highlighted that this compound can reverse fluconazole resistance in Saccharomyces cerevisiae by inhibiting ABC efflux transporters, which are homologous to those in Candida albicans[2]. This suggests a significant potential for synergistic outcomes.
Table 1: Synergistic Activity of this compound and Analogs with Conventional Antifungals
| Fungal Strain(s) | This compound/Analog | Conventional Antifungal | FICI Value | Outcome | Reference |
| Aspergillus, Candida, Cryptococcus spp. | This compound, dhvar4, dhvar5 | Amphotericin B | Not Specified | Synergism | [1] |
| Saccharomyces cerevisiae (MDR strain) | This compound | Fluconazole | Not Specified | Reversal of Resistance | [2] |
Disrupting Biofilms: A Key Advantage of Combination Therapy
Fungal biofilms present a major clinical challenge due to their inherent resistance to antimicrobial agents. The combination of this compound with conventional antifungals has shown potential in disrupting these resilient structures. While specific quantitative data on biofilm reduction for the combination is limited, individual efficacy data provides a strong rationale for their combined use.
For example, studies have shown that this compound alone can inhibit the metabolic activity of C. albicans biofilms by 40% at a concentration of 50 µM and 60% at 100 µM[3]. In comparison, established biofilms are often highly resistant to fluconazole[3][4]. Amphotericin B and nystatin (B1677061) are more effective, reducing metabolic activity by 56% and 85% respectively at a concentration of 1 µg/ml[3]. The distinct mechanisms of action suggest a powerful synergistic effect when these agents are combined.
Table 2: Individual Efficacy of this compound and Conventional Antifungals against Candida albicans Biofilms
| Antifungal Agent | Concentration | Biofilm Metabolic Activity Reduction (%) | Reference |
| This compound | 50 µM | 40% | [3] |
| This compound | 100 µM | 60% | [3] |
| Amphotericin B | 1 µg/ml | 56% | [3] |
| Nystatin | 1 µg/ml | 85% | [3] |
| Fluconazole | 1-64 µg/ml | Highly Resistant | [3] |
Deciphering the Mechanisms of Synergy
The enhanced antifungal effect of combining this compound with conventional drugs stems from their distinct yet complementary mechanisms of action.
Conventional Antifungals:
-
Polyenes (e.g., Amphotericin B): These drugs bind to ergosterol (B1671047), a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing cell death[5][6].
-
Azoles (e.g., Fluconazole): This class of drugs inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol biosynthesis. The depletion of ergosterol and accumulation of toxic sterol intermediates disrupt membrane integrity and function[5].
This compound: this compound's mechanism is multifaceted. It is actively transported into the fungal cell where it targets mitochondria, leading to the production of reactive oxygen species (ROS) and the efflux of ATP and ions, causing osmotic stress and eventual cell death[5][7]. Importantly, this compound has also been shown to inhibit the function of ABC transporters, which are often responsible for pumping antifungal drugs out of the cell, thereby contributing to drug resistance[2].
The Synergistic Interaction: The synergy between this compound and conventional antifungals can be attributed to a multi-pronged attack on the fungal cell.
Caption: Synergistic antifungal mechanisms.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.
Checkerboard Microdilution Assay: This assay is the gold standard for evaluating synergistic interactions between two antimicrobial agents.
-
Preparation: Two-fold serial dilutions of each drug (this compound and the conventional antifungal) are prepared in a 96-well microtiter plate. One drug is diluted along the x-axis and the other along the y-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of the fungal isolate.
-
Incubation: The plate is incubated under appropriate conditions to allow for fungal growth.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined for each drug alone and in combination. The FICI is then calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Biofilm Susceptibility Testing (XTT Assay): This assay measures the metabolic activity of the biofilm, which correlates with cell viability.
-
Biofilm Formation: Fungal biofilms are grown in the wells of a 96-well plate.
-
Treatment: The mature biofilms are treated with various concentrations of this compound, the conventional antifungal, and their combination.
-
XTT Staining: After an incubation period, the supernatant is removed, and an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution is added to each well.
-
Measurement: Metabolically active cells reduce the XTT to a formazan (B1609692) product, which results in a color change that can be measured spectrophotometrically. The percentage of biofilm reduction is calculated by comparing the absorbance of the treated wells to the untreated control wells.
Caption: Workflow for synergy testing.
Conclusion
The synergistic combination of this compound with conventional antifungal drugs represents a promising avenue for the development of more effective treatments against resistant fungal infections. The ability of this compound to potentiate the activity of drugs like amphotericin B and fluconazole, coupled with its potential to disrupt resilient biofilms, underscores its therapeutic value. Further research focusing on in vivo studies and the elucidation of precise synergistic mechanisms at the molecular level is warranted to translate these promising in vitro findings into clinical applications.
References
- 1. Synergistic effects of low doses of histatin 5 and its analogues on amphotericin B anti-mycotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces the reversal of Pdr5p mediated fluconazole resistance in Saccharomyces cerevisae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Effects of antifungals and histatin 5 on Candida albicans biofilms" by J. Wilson, Senait Gebremedhin et al. [scholarlycommons.pacific.edu]
- 4. researchgate.net [researchgate.net]
- 5. Envisaging Antifungal Potential of Histatin 5: A Physiological Salivary Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histatin 5 Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antifungal Arsenal: A Comparative Guide to Histatin-5 and Lactoferrin
For researchers, scientists, and drug development professionals, understanding the nuances of natural antifungal agents is paramount in the quest for novel therapeutics. This guide provides a detailed, objective comparison of the antifungal mechanisms of two prominent salivary proteins: Histatin-5 and Lactoferrin. By dissecting their modes of action, presenting quantitative efficacy data, and outlining key experimental protocols, this document serves as a comprehensive resource for advancing antifungal research and development.
At a Glance: Key Mechanistic Differences
This compound and lactoferrin, both crucial components of the innate immune system in the oral cavity, employ distinct strategies to combat fungal pathogens, primarily the opportunistic yeast Candida albicans. While both exhibit potent antifungal properties, their pathways to fungal cell death diverge significantly. This compound's action is predominantly intracellular, contingent on its uptake by the fungal cell. In contrast, lactoferrin's attack is multifaceted, initiated at the cell surface and extending to the disruption of essential metabolic processes.
Quantitative Comparison of Antifungal Activity
The efficacy of antifungal agents is commonly quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize reported MIC values for this compound and lactoferrin against various fungal species, providing a snapshot of their comparative potency.
Table 1: Antifungal Activity of this compound
| Fungal Species | MIC Range (µg/mL) | Key Findings | Reference |
| Candida albicans | 10 - 20 | Potent activity against both planktonic cells and biofilms. | [1][2] |
| Candida glabrata | > 21 | Less susceptible compared to C. albicans. | [2] |
| Candida kefyr | 10 - 20 | Effective against various medically important Candida species. | [1] |
| Candida krusei | 10 - 20 | Effective against various medically important Candida species. | [1] |
| Candida parapsilosis | 10 - 20 | Effective against various medically important Candida species. | [1] |
| Cryptococcus neoformans | 5 - 6 | Demonstrates potent activity against this encapsulated yeast. | [1] |
| Aspergillus fumigatus | 5 - 6 | Shows activity against this common mold. | [1] |
Table 2: Antifungal Activity of Lactoferrin
| Fungal Species | MIC Range (µg/mL) | Key Findings | Reference |
| Candida albicans | 200 | Activity is influenced by iron saturation and experimental conditions.[3] Synergistic with other antifungals.[4][5] | [3][4][5] |
| Candida tropicalis | - | High susceptibility reported. | [6] |
| Candida krusei | - | High susceptibility reported. | [6] |
| Candida glabrata | - | Lower susceptibility compared to other Candida species. | [6] |
Delving into the Mechanisms of Action
This compound: The Intracellular Assassin
The candidacidal activity of this compound is a multi-step process that commences with its binding to the fungal cell wall and culminates in intracellular chaos.[7] Unlike many antimicrobial peptides, this compound does not lyse the fungal cell membrane to exert its effect.[8] Instead, it is actively transported into the cytoplasm.
Once inside, this compound targets the mitochondria, disrupting their function and leading to the generation of reactive oxygen species (ROS).[1][9][10] This oxidative stress, coupled with a significant efflux of intracellular ions like potassium and ATP, creates a severe ionic imbalance.[1][7][11] The ultimate cause of cell death is attributed to this volume dysregulation and osmotic stress.[8][12]
Lactoferrin: The Multi-Pronged Attacker
Lactoferrin's antifungal strategy is broader and more varied than that of this compound. One of its primary and most well-known mechanisms is iron sequestration. By binding to iron, an essential nutrient for fungal growth and proliferation, the iron-free form of lactoferrin (apo-lactoferrin) creates an iron-depleted environment, effectively starving the fungus.[13]
However, the action of lactoferrin is not solely dependent on iron deprivation. It can also directly interact with the fungal cell surface, leading to membrane destabilization and increased permeability.[14][15][16] This disruption can lead to the leakage of essential intracellular components. Furthermore, some studies suggest that lactoferrin can induce apoptosis-like processes in fungal cells, characterized by chromatin condensation and the accumulation of ROS.[6][13] Lactoferrin and its derived peptides have also been shown to inhibit biofilm formation, a key virulence factor for Candida albicans.[17]
Experimental Protocols: A Guide to Antifungal Susceptibility Testing
The determination of MIC values is a cornerstone of antifungal research. The following outlines a generalized protocol for a broth microdilution assay, a common method for assessing antifungal susceptibility.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Antifungal agent (this compound or lactoferrin)
-
Sterile 96-well microtiter plates
-
Growth medium (e.g., RPMI-1640)
-
Spectrophotometer or plate reader
-
Incubator
Methodology:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific concentration (e.g., 1 x 10³ to 5 x 10³ cells/mL).
-
Serial Dilution: The antifungal agent is serially diluted in the growth medium across the wells of the microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells containing only the medium and the fungus (positive control) and only the medium (negative control) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Conclusion: Complementary Roles in Host Defense and Therapeutic Potential
This compound and lactoferrin represent two distinct yet complementary facets of the innate immune system's defense against fungal pathogens. This compound acts as a targeted intracellular agent, while lactoferrin employs a broader, multi-pronged strategy. The detailed understanding of their mechanisms, supported by quantitative data, provides a solid foundation for the development of novel antifungal therapies. Their unique modes of action, particularly their efficacy against drug-resistant strains and potential for synergistic interactions with existing antifungals, underscore their significant therapeutic potential. Further research into optimizing their delivery and stability will be crucial in translating these natural defenders into clinical applications.
References
- 1. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Oral Lactoferrin Treatment of Experimental Oral Candidiasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bovine Lactoferrin and Current Antifungal Therapy Against Candida Albicans: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Antifungal Activity of Lactoferrin and Its Derived Peptides: Mechanisms of Action and Synergy with Drugs against Fungal Pathogens [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 | Semantic Scholar [semanticscholar.org]
- 9. The human salivary peptide histatin 5 exerts its antifungal activity through the formation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. The Role of Lactoferrin in Combating Candida spp. Infections Through Regulation of Oxidative Stress, Immune Response, and Nutritional Support in Women and Newborns [mdpi.com]
- 14. The Antifungal Activity of Lactoferrin and Its Derived Peptides: Mechanisms of Action and Synergy with Drugs against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. frontiersin.org [frontiersin.org]
- 17. scielo.br [scielo.br]
Unveiling the Therapeutic Potential of Histatin-5 in Wound Healing: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the quest for advanced wound care therapeutics, the naturally occurring salivary peptide Histatin-5 (Hst-5) has emerged as a promising candidate, demonstrating significant pro-healing properties in various in vivo models. This guide provides a comprehensive comparison of this compound's wound healing efficacy against other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound Demonstrates Efficacy in Corneal and Oral Wound Healing
Recent in vivo studies have validated the wound healing capabilities of this compound in both corneal and oral mucosal tissues. A key study utilizing a murine model of corneal injury revealed that topical application of this compound significantly accelerates wound closure. Furthermore, research on a chemotherapy-induced oral mucositis model in hamsters showed that a mucoadhesive gel containing this compound effectively promotes the healing of oral ulcers.[1]
The therapeutic action of this compound is, at least in part, attributed to its ability to stimulate epithelial cell migration, a critical step in the wound closure process. This pro-migratory effect is mediated through the activation of the Extracellular Signal-Regulated Kinase (ERK) signaling pathway. A specific functional domain within this compound, the SHRGY pentapeptide, has been identified as necessary for inducing this cellular migration and subsequent wound repair.
Comparative Efficacy: this compound vs. Histatin-1
Within the histatin family of peptides, Histatin-1 (Hst-1) is another member recognized for its potent wound healing properties. While direct in vivo comparative studies between this compound and Histatin-1 are limited, analysis of independent studies provides valuable insights into their respective efficacies in different wound models.
| In Vivo Model | Peptide | Concentration | Treatment Regimen | Key Findings |
| Murine Corneal Wound Healing | This compound | 80 µM | Topical, 3 times/day | Statistically significant improvement in wound closure at 18 and 24 hours compared to control. |
| SHRGY (Hst-5 domain) | 80 µM | Topical, 3 times/day | Statistically significant improvement in wound closure at 18 and 24 hours compared to control. | |
| Control Peptide (SP1) | 80 µM | Topical, 3 times/day | Baseline wound healing. | |
| Murine Acute Skin Wound Healing | Histatin-1 | 1 µM | Topical | 4.34 times the healing percentage of control at day 3. |
| Histatin-1 | 10 µM | Topical | 5.77 times the healing percentage of control at day 3; significant improvement up to day 10. | |
| Histatin-1 | 50 µM | Topical | 5.90 times the healing percentage of control at day 3; significant improvement up to day 5. | |
| Control | - | - | Baseline wound healing. | |
| Chemotherapy-Induced Oral Mucositis (Hamster) | This compound Gel | Not specified | Topical | Confirmed wound healing activity through histopathological and immunohistochemical analysis. |
Experimental Protocols
Murine Corneal Wound Healing Model
This model is utilized to assess the rate of re-epithelialization of the cornea following a mechanical injury.
Procedure:
-
Anesthesia: C57BL/6J mice are anesthetized.
-
Epithelial Debridement: A 2.0-mm diameter area of the central corneal epithelium is demarcated and removed using an AlgerBrush II.
-
Treatment: 80 µM of this compound, SHRGY peptide, or a control peptide (SP1) is topically applied to the cornea three times a day.
-
Wound Area Measurement: At 0, 18, and 24 hours post-injury, the corneas are stained with fluorescein, and the remaining wound area is imaged and measured using ImageJ software. The percentage of the remaining wound area is calculated relative to the initial wound size.
Chemotherapy-Induced Oral Mucositis Model in Hamsters
This model simulates the oral ulceration that is a common side effect of chemotherapy, providing a platform to evaluate the efficacy of therapeutic interventions.
Procedure:
-
Mucositis Induction: Male Syrian hamsters receive intraperitoneal injections of 5-fluorouracil (B62378) (5-FU) to induce chemotherapy-related toxicity. Mechanical trauma is then induced on the cheek pouch mucosa by scratching with a sterile needle to create ulcerations.
-
Treatment: A mucoadhesive gel containing this compound is topically applied to the induced oral ulcers.
-
Evaluation: The healing of the ulcers is assessed through macroscopic observation, and histopathological and immunohistochemical analysis of the cheek pouch tissue to evaluate tissue regeneration and inflammation.
Murine Acute Skin Wound Healing Model
This model is employed to evaluate the efficacy of topical agents in promoting the closure of full-thickness skin wounds.
Procedure:
-
Wound Creation: Full-thickness cutaneous wounds are created on the dorsal skin of mice.
-
Treatment: Topical application of Histatin-1 at concentrations of 1 µM, 10 µM, or 50 µM.
-
Wound Closure Analysis: The wound area is measured at days 3, 5, and 10 post-wounding to determine the percentage of wound healing.
-
Immunohistochemical Analysis: On day 7, the wound tissue is excised for immunohistochemical staining to quantify inflammatory markers such as CD68-positive macrophages and angiogenesis markers like CD31 and Vascular Endothelial Growth Factor (VEGF).
Signaling Pathways in Histatin-Mediated Wound Healing
The pro-healing effects of this compound are linked to the activation of the ERK signaling pathway, which is crucial for cell migration.
References
Histatin-5: A Comparative Analysis of its Cross-Reactivity with Human Cells and Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial peptide Histatin-5 with other alternatives, focusing on its cross-reactivity with human cells and tissues. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound, a naturally occurring peptide in human saliva, demonstrates potent antifungal activity, particularly against Candida albicans. A key advantage of this compound in a therapeutic context is its remarkably low cytotoxicity towards human cells. This guide delves into the specifics of its cross-reactivity, or lack thereof, and compares it with other antimicrobial peptides (AMPs) such as LL-37 and Human β-defensin 2. Experimental data on cytotoxicity and hemolytic activity are presented, alongside detailed protocols for the key assays used in these evaluations. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying mechanisms and methodologies.
Data Presentation: Comparative Cytotoxicity and Hemolytic Activity
The following tables summarize the quantitative data on the cytotoxicity and hemolytic activity of this compound and other selected antimicrobial peptides on various human cell lines and erythrocytes. It is important to note that direct comparative studies under identical conditions are limited; therefore, data has been compiled from various sources and should be interpreted with consideration of the different experimental setups.
Table 1: Cytotoxicity of Antimicrobial Peptides on Human Cell Lines
| Peptide | Cell Line | Assay | Concentration | % Viability / % Inhibition | Cytotoxicity Level | Reference |
| This compound | Human Gingival Fibroblasts | MTT | 50 µg/mL | 9% inhibition | Not cytotoxic | [1] |
| This compound & Variants | HEK293T | Propidium Iodide Staining | Not Specified | No significant difference from control | Not cytotoxic | [2] |
| LL-37 | Human Keratinocytes | Not Specified | Not Specified | Protects from apoptosis | Not cytotoxic | [2] |
| Human β-defensin 2 (HBD-2) | HeLa, PC3, MCF-7 | Not Specified | ≥50 μM | IC50 | Moderately cytotoxic | [3] |
| Melittin | Human Fibroblasts | MTT | 4 µM | ~80% cytotoxicity | Highly cytotoxic | [4] |
Table 2: Hemolytic Activity of Antimicrobial Peptides on Human Erythrocytes
| Peptide | Assay Condition | HC50 (µM) | Hemolytic Activity | Reference |
| This compound | 1 mM K-phosphate, 287 mM glucose | >100 | Low | [4] |
| Magainin 2 | 1 mM K-phosphate, 287 mM glucose | >100 | Low | [4] |
| PGLa | 1 mM K-phosphate, 287 mM glucose | 0.6 | High | [4] |
| Melittin | Not Specified | Low µM range | High | [4] |
| LL-37 | Not Specified | >80 | Low | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are fundamental for assessing the cross-reactivity and cytotoxic potential of antimicrobial peptides.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cell line of interest (e.g., Human Gingival Fibroblasts)
-
Complete cell culture medium
-
This compound and other peptides of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the peptides in complete culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies the release of LDH from cells with a damaged plasma membrane.
Materials:
-
Human cell line of interest
-
Serum-free cell culture medium
-
This compound and other peptides of interest
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Peptide Treatment: Replace the culture medium with serum-free medium containing serial dilutions of the peptides. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution from the kit and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells (erythrocytes), which is an indicator of its general cytotoxicity towards mammalian cell membranes.
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound and other peptides of interest
-
Triton X-100 (1% v/v in PBS) as a positive control
-
96-well V-bottom plates
-
Centrifuge
-
Microplate reader
Procedure:
-
RBC Preparation: Wash freshly collected human RBCs three times with PBS by centrifugation at 1,000 x g for 5 minutes. Resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the peptides in PBS.
-
Incubation: In a 96-well V-bottom plate, add 50 µL of the RBC suspension to 50 µL of each peptide dilution. For the negative control (0% hemolysis), add 50 µL of PBS. For the positive control (100% hemolysis), add 50 µL of 1% Triton X-100.
-
Incubate the plate for 1 hour at 37°C.
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Antifungal mechanism of this compound.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
This compound exhibits a favorable safety profile with minimal cross-reactivity towards a variety of human cells and tissues, a crucial attribute for any therapeutic agent. In comparison to other antimicrobial peptides, which can display significant cytotoxicity, this compound's specificity for fungal cells makes it a promising candidate for further drug development. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to evaluate and compare the performance of this compound and other antimicrobial peptides in a preclinical setting. Further head-to-head comparative studies are warranted to definitively establish its superiority in terms of safety and efficacy.
References
- 1. Histatin 5 inhibits adhesion of C. albicans to Reconstructed Human Oral Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human antimicrobial peptide LL-37 suppresses apoptosis in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability [frontiersin.org]
A Comparative Analysis of the Antifungal Properties of Histatin-1, -3, and -5
Histatins, a family of histidine-rich cationic peptides found in human saliva, represent a key component of the innate immune system in the oral cavity. Among the 12 identified histatins, histatin-1 (B1576432), -3, and -5 are the most abundant and have been the subject of extensive research for their antimicrobial properties. This guide provides a comparative overview of the antifungal activity of these three major histatins, with a focus on their efficacy against the opportunistic fungal pathogen Candida albicans. The information presented herein, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Relative Antifungal Potency
Experimental evidence consistently demonstrates a clear hierarchy in the antifungal potency of the three major histatins. Histatin-5 (B8235270) is widely recognized as the most potent antifungal agent among the family, followed by histatin-3, with histatin-1 exhibiting the least activity.[1][2][3] This difference in activity is attributed to variations in their primary structure and conformational flexibility.
Quantitative Antifungal Activity
The antifungal efficacy of histatins is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for histatin-1, -3, and -5 against Candida albicans and other medically important fungi. It is important to note that MIC values can vary depending on the specific fungal strain and the experimental conditions used.
| Histatin | Fungal Species | MIC (μg/mL) | MIC (μM) | Reference |
| This compound | Candida albicans | 10 - 20 | 3.3 - 6.6 | [3] |
| Candida kefyr | 10 - 20 | 3.3 - 6.6 | [3] | |
| Candida krusei | 10 - 20 | 3.3 - 6.6 | [3] | |
| Candida parapsilosis | 10 - 20 | 3.3 - 6.6 | [3] | |
| Cryptococcus neoformans | 5 - 6 | 1.6 - 2.0 | [3] | |
| Aspergillus fumigatus | 5 - 6 | 1.6 - 2.0 | [3] | |
| This compound | Candida albicans | 8 - 16 | 2.6 - 5.3 | [4] |
| This compound | Candida albicans | ~25 µM | 25 | [5] |
| Histatin-3 | Candida albicans | Moderately Active | - | [1] |
| Histatin-1 | Candida albicans | Least Active | - | [1] |
Mechanisms of Antifungal Action
The candidacidal (Candida-killing) mechanism of histatins, particularly this compound, is a multi-step process that involves entry into the fungal cell and disruption of key physiological functions, ultimately leading to cell death. Unlike many other antimicrobial peptides, histatins do not primarily function by forming pores in the cell membrane.[6][7]
This compound Signaling Pathway
The antifungal mechanism of this compound against Candida albicans is the most extensively studied. The process begins with the peptide binding to specific proteins on the fungal cell wall. Following binding, this compound is actively transported into the cytoplasm. Once inside, it targets the mitochondria, leading to the production of reactive oxygen species (ROS) and the release of ATP.[8][9] This triggers a cascade of events, including disruption of the cell cycle, osmotic imbalance due to ion efflux, and ultimately, cell death.[6][9][10][11]
Caption: Antifungal mechanism of this compound against Candida albicans.
Histatin-1 and -3 Mechanisms
While less is known about the specific mechanisms of histatin-1 and -3, it is believed that they share a similar mode of action to this compound, involving internalization and targeting of intracellular components.[12] The differences in their potency are likely due to variations in their ability to bind to and be transported into the fungal cell, as well as their intrinsic activity once inside. For instance, histatin-3 has also been shown to be internalized by C. albicans.[12] The presence of certain metal ions, such as Zn2+, can reportedly enhance the antifungal efficacy of histatin-1 by stabilizing its secondary structure and increasing its binding affinity to fungal cell wall components.[13]
Experimental Protocols
The following is a representative protocol for determining the antifungal activity of histatins using a broth microdilution assay, a common method for determining the Minimum Inhibitory Concentration (MIC).
1. Fungal Strain and Culture Preparation:
-
A reference strain of Candida albicans (e.g., ATCC 90028) is used.
-
The fungal cells are cultured overnight at 30°C in a nutrient-rich medium such as Yeast Peptone Dextrose (YPD) broth.
-
The cells are then harvested, washed with a buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4), and resuspended in the same buffer to a standardized concentration (e.g., 1 x 10^6 cells/mL).[14]
2. Peptide Preparation:
-
Histatin peptides are synthesized and purified.
-
Stock solutions of each histatin are prepared in a suitable solvent (e.g., sterile water).
-
Serial twofold dilutions of each peptide are made in the assay medium.
3. Antifungal Susceptibility Testing (Broth Microdilution):
-
The assay is performed in a 96-well microtiter plate.
-
Each well contains the fungal inoculum and a specific concentration of the histatin peptide in a final volume of 100-200 μL.
-
Control wells containing only the fungal inoculum (positive control) and only the medium (negative control) are included.
-
The plate is incubated at 37°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the peptide that results in a significant inhibition of visible fungal growth compared to the positive control. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Caption: Experimental workflow for antifungal susceptibility testing.
Comparative Summary
The following diagram provides a logical comparison of the key features of histatin-1, -3, and -5.
Caption: Key feature comparison of Histatin-1, -3, and -5.
Conclusion
References
- 1. Histatin peptides: Pharmacological functions and their applications in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Healing Powers of Histatins: From Oral Health to Therapeutics | MDPI [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 | Semantic Scholar [semanticscholar.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Histatin 3-Mediated Killing of Candida albicans: Effect of Extracellular Salt Concentration on Binding and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Antifungal Activity and Action Mechanism of Histatin 5-Halocidin Hybrid Peptides against Candida ssp - PMC [pmc.ncbi.nlm.nih.gov]
Validating Histatin-5 as a Biomarker for Oral Health: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Histatin-5 as a biomarker for oral health, comparing its performance against other salivary proteins, namely secretory Immunoglobulin A (sIgA) and Lactoperoxidase. This document summarizes key experimental data, details relevant methodologies, and visualizes complex biological pathways to offer an objective resource for researchers in oral biology and drug development.
Executive Summary
This compound, a histidine-rich cationic peptide found in human saliva, demonstrates significant potential as a biomarker for various oral health conditions, including dental caries, periodontitis, and oral candidiasis. Its multifaceted role in the oral cavity's innate defense system, encompassing antifungal and antibacterial activities, positions it as a promising candidate for diagnostic and therapeutic applications. This guide presents a comparative analysis of this compound with sIgA and Lactoperoxidase, highlighting their respective concentrations in different oral health states and detailing the underlying biological mechanisms.
Comparative Analysis of Salivary Biomarkers
The utility of a biomarker is determined by its differential expression in health versus disease. The following tables summarize the quantitative data from studies comparing the salivary concentrations of this compound, sIgA, and Lactoperoxidase in various oral health conditions.
Dental Caries
A study on adolescents with varying degrees of dental caries provides a direct comparison of the three biomarkers.
| Biomarker | Low Caries Intensity (DMF=3) - Median Concentration | High Caries Intensity (DMF>11) - Median Concentration | Statistical Significance (p-value) | Reference |
| This compound | 16.89 ng/mL | 66.84 ng/mL | p=0.015 | [1] |
| sIgA | 22.2 mg/dL | 23.8 mg/dL | p=0.003 | [2][3] |
| Lactoperoxidase | 2148 nmol/L | 3047 nmol/L | p=0.02 | [2][3] |
These findings suggest a significant increase in the levels of all three biomarkers in individuals with a higher intensity of dental caries.[2][3][4]
Periodontitis
While direct comparative studies for all three biomarkers in periodontitis are limited, individual studies indicate changes in their salivary levels.
| Biomarker | Healthy Controls - Mean Concentration | Periodontitis Patients - Mean Concentration | Key Findings | References |
| This compound | 0.667 (Optical Density) | 0.7253 (Optical Density) | Levels increase from health to periodontitis, but the difference was not statistically significant. | |
| sIgA | 129.2 µg/mL | 356.3 µg/mL | Highly significant increase in periodontitis patients (p<0.001). | |
| Lactoperoxidase | Lower Activity | Higher Activity | Peroxidase activity is elevated in periodontitis patients. |
Histatin levels have been observed to be elevated in the parotid saliva of periodontitis patients compared to healthy subjects. Similarly, sIgA levels are significantly higher in the saliva of individuals with chronic periodontitis. Studies on lactoperoxidase also indicate increased activity in periodontitis patients.
Oral Candidiasis
In the context of oral candidiasis, particularly in immunocompromised individuals, this compound levels have been a primary focus.
| Biomarker | Healthy Controls (HIV-) - Mean Concentration | Oral Candidiasis Patients (HIV+) - Mean Concentration | Statistical Significance (p-value) | Reference |
| This compound | 9.17 µg/mL | 7.32 µg/mL | p = 0.003 |
Studies have shown that individuals with HIV who are highly colonized with Candida albicans exhibit significantly lower levels of this compound in their saliva compared to healthy individuals, suggesting a protective role for this peptide against oral candidiasis.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound are central to its potential as a biomarker and therapeutic agent.
Antifungal Signaling Pathway of this compound against Candida albicans
This compound exerts its potent antifungal activity against C. albicans through a multi-step process that involves binding to the fungal cell wall, internalization, and disruption of intracellular processes.
Caption: Antifungal mechanism of this compound against C. albicans.
Antibacterial Mechanism of this compound against Porphyromonas gingivalis
This compound also exhibits antibacterial properties, notably against the periodontal pathogen Porphyromonas gingivalis, primarily by inhibiting its key virulence factors, gingipains.
Caption: Antibacterial mechanism of this compound against P. gingivalis.
Experimental Protocols
Accurate and reproducible quantification of salivary biomarkers is crucial for their validation. The following section details a standard workflow and a specific protocol for this compound measurement.
General Workflow for Salivary Biomarker Analysis
This workflow outlines the key steps from sample collection to data analysis for salivary proteomics.
Caption: General workflow for salivary biomarker analysis.
Detailed ELISA Protocol for Salivary this compound Quantification
This protocol is based on a sandwich ELISA technique.
1. Sample Collection and Preparation:
-
Collect unstimulated whole saliva by asking the subject to spit into a sterile container.
-
Centrifuge the saliva sample at 10,000 x g for 10 minutes at 4°C to remove cells and debris.
-
Collect the supernatant and store at -80°C until use.
-
On the day of the assay, thaw the samples on ice and dilute them (e.g., 1:100) with an appropriate assay buffer.
2. ELISA Procedure:
-
Use a microplate pre-coated with a monoclonal antibody specific for this compound.
-
Add 100 µL of standards and diluted saliva samples to the appropriate wells.
-
Incubate for 2 hours at 37°C.
-
Wash the wells four times with a wash buffer.
-
Add 100 µL of a biotin-conjugated polyclonal antibody specific for this compound to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the wells as described previously.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the wells as described previously.
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader within 5 minutes of adding the stop solution.
3. Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of this compound in the saliva samples.
Conclusion
This compound demonstrates strong potential as a valuable biomarker for oral health. Its differential expression in various oral diseases, coupled with its well-defined antimicrobial mechanisms, makes it a compelling target for further research and development. While sIgA and Lactoperoxidase also show changes in concentration with oral disease, the multifaceted functions of this compound in inhibiting key pathogens and their virulence factors suggest it may offer more specific insights into disease pathogenesis. Further large-scale, direct comparative studies are warranted to fully elucidate the diagnostic and prognostic capabilities of this compound in relation to other salivary biomarkers. The standardized protocols and workflows presented in this guide provide a foundation for conducting such rigorous validation studies.
References
- 1. The assessment of sIgA, this compound, and lactoperoxidase levels in saliva of adolescents with dental caries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The assessment of sIgA, this compound, and lactoperoxidase levels in saliva of adolescents with dental caries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection of the Oral Mucosa by Salivary this compound against Candida albicans in an Ex Vivo Murine Model of Oral Infection - PMC [pmc.ncbi.nlm.nih.gov]
Histatin-5: A Comparative Analysis of its Efficacy Against Yeast and Hyphal Forms of Candida albicans
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of the naturally occurring human salivary peptide, Histatin-5 (Hst-5), against the two primary morphological forms of the opportunistic fungal pathogen Candida albicans: the unicellular yeast form and the invasive hyphal form. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Executive Summary
Candida albicans is a dimorphic fungus, capable of switching between a budding yeast form, typically associated with colonization, and a filamentous hyphal form, which is crucial for tissue invasion and virulence. This compound has demonstrated potent fungicidal activity against C. albicans. While research confirms its effectiveness against both morphologies, this guide synthesizes available quantitative data, details the experimental protocols used to assess its efficacy, and illustrates the key signaling pathways in C. albicans affected by this peptide.
Efficacy of this compound: Yeast vs. Hyphae
This compound is a 24-amino acid peptide found in human saliva that plays a crucial role in the innate immune defense against oral candidiasis. It exhibits potent activity against various pathogenic fungi, including Candida albicans.[1] While direct comparative studies quantifying the minimum inhibitory concentration (MIC) for yeast and hyphal forms separately are not extensively available, the literature consistently supports the potent activity of this compound against both forms. It is known to inhibit the growth of both yeasts and hyphae of C. albicans.[2] Furthermore, this compound has been shown to inhibit the morphological transition from the yeast to the hyphal form, a critical step in the establishment of infection.[1] In fact, it can inhibit almost 100% of C. albicans cells from transitioning into the more virulent hyphal form.[1]
Quantitative Data on this compound Efficacy
The following table summarizes the available quantitative data on the antifungal activity of this compound against C. albicans. It is important to note that these values generally refer to the yeast form, as this is the standard for most antifungal susceptibility testing.
| Metric | Value | Candida Species | Reference |
| MIC₅₀ | 10-20 µg/mL | C. albicans, C. kefyr, C. krusei, C. parapsilosis | [1] |
| MIC₅₀ | 25 µM | C. albicans | [3] |
| MIC₅₀ (K11R-K17R variant) | 100 µM | C. albicans | [3] |
Note: MIC₅₀ (Minimum Inhibitory Concentration for 50% inhibition) values can vary depending on the specific strain of C. albicans and the experimental conditions. The K11R-K17R is a variant of this compound with enhanced antifungal activity.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate the efficacy of this compound.
Candidacidal (Killing) Assay
This assay determines the ability of this compound to kill Candida albicans cells over a specific period.
Protocol:
-
Candida albicans Culture Preparation:
-
Streak C. albicans on a Sabouraud Dextrose Agar (SDA) plate and incubate for 24-48 hours at 30°C.
-
Inoculate a single colony into Yeast Peptone Dextrose (YPD) broth and grow overnight at 30°C with shaking.
-
Harvest the cells by centrifugation, wash twice with a sterile buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4), and resuspend in the same buffer.
-
Adjust the cell density to the desired concentration (e.g., 1 x 10⁶ cells/mL) using a hemocytometer or spectrophotometer.
-
-
Incubation with this compound:
-
In a 96-well microtiter plate or microcentrifuge tubes, mix the C. albicans cell suspension with various concentrations of this compound.
-
Include a control group with cells in buffer only (no this compound).
-
Incubate the plate/tubes at 37°C for a specified time (e.g., 60-90 minutes) with shaking.
-
-
Determination of Cell Viability:
-
After incubation, serially dilute the cell suspensions in sterile buffer.
-
Plate a known volume of each dilution onto SDA plates in triplicate.
-
Incubate the plates at 30°C for 24-48 hours until colonies are visible.
-
Count the number of colony-forming units (CFUs) on each plate.
-
-
Calculation of Killing Percentage:
-
Calculate the percentage of killing using the following formula: % Killing = [1 - (CFU of this compound treated cells / CFU of control cells)] x 100
-
Hyphal Formation Inhibition Assay
This assay assesses the ability of this compound to prevent the transition of C. albicans from its yeast form to the hyphal form.
Protocol:
-
Candida albicans Culture Preparation:
-
Grow C. albicans overnight in YPD broth at 30°C to maintain the yeast form.
-
Wash the cells with a sterile buffer and resuspend them in a hyphae-inducing medium (e.g., RPMI-1640, Spider medium, or medium containing N-acetylglucosamine or serum).
-
Adjust the cell density to a starting concentration of approximately 1 x 10⁶ cells/mL.
-
-
Incubation with this compound:
-
Add various concentrations of this compound to the cell suspension in the hyphae-inducing medium.
-
Include a control group without this compound.
-
Incubate at 37°C for several hours (e.g., 3-6 hours) to induce hyphal formation.
-
-
Microscopic Examination:
-
After incubation, observe the cells under a light microscope.
-
Quantify the percentage of cells that have formed germ tubes or true hyphae in both the treated and control groups. At least 100 cells should be counted for each condition.
-
-
Calculation of Inhibition:
-
Calculate the percentage of hyphal formation inhibition by comparing the percentage of hyphal cells in the this compound treated samples to the control.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves its entry into the fungal cell and interaction with intracellular targets, leading to the activation of specific stress response pathways.
This compound Mechanism of Action and Fungal Stress Response
This compound treatment of C. albicans induces osmotic and oxidative stress, which in turn activates the High Osmolarity Glycerol (HOG) pathway, a key stress response signaling cascade mediated by the Hog1 MAP kinase.[4][5] There is also a complex interplay with the Cek1 MAP kinase pathway, which is involved in cell wall integrity.[6] Activation of the Cek1 pathway appears to enhance the susceptibility of C. albicans to this compound.[7]
Experimental Workflow for Efficacy Testing
The following diagram illustrates the general workflow for assessing the antifungal efficacy of this compound.
Conclusion
This compound demonstrates significant antifungal activity against both the yeast and hyphal forms of Candida albicans. Its ability to not only kill the fungus but also to inhibit the critical yeast-to-hypha transition underscores its potential as a therapeutic agent. The detailed experimental protocols and understanding of the affected signaling pathways provided in this guide offer a solid foundation for further research and development in the field of novel antifungal therapies. Future studies focusing on a direct quantitative comparison of the susceptibility of yeast and hyphal forms to this compound would be beneficial to further elucidate its precise mechanism of action against different morphological states of C. albicans.
References
- 1. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histatin 5 Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histatin 5 initiates osmotic stress response in Candida albicans via activation of the Hog1 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histatin 5 Initiates Osmotic Stress Response in Candida albicans via Activation of the Hog1 Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Candida albicans Cek1 Mitogen-Activated Protein Kinase Signaling Enhances Fungicidal Activity of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candida albicans Cek1 mitogen-activated protein kinase signaling enhances fungicidal activity of salivary histatin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-inflammatory Properties of Histatin-5
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of the salivary peptide Histatin-5 (Hst-5) with two other prominent classes of antimicrobial peptides: the cathelicidin (B612621) LL-37 and defensins. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and evaluate the therapeutic potential of these peptides in modulating inflammatory responses. The following sections detail their mechanisms of action, present comparative experimental data, outline relevant experimental protocols, and visualize the key signaling pathways involved.
Overview of Anti-inflammatory Peptides
Inflammation is a critical component of the innate immune response to infection or tissue injury. However, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases. Antimicrobial peptides (AMPs) are increasingly recognized not only for their ability to kill pathogens but also for their immunomodulatory functions, including the capacity to dampen excessive inflammatory responses.
-
This compound (Hst-5): A 24-amino acid histidine-rich peptide found in human saliva, Hst-5 is primarily known for its potent antifungal activity, particularly against Candida albicans.[1] Emerging evidence highlights its role in modulating inflammation, especially in the oral cavity.
-
LL-37: The only human cathelicidin, LL-37 is a 37-amino acid peptide with broad-spectrum antimicrobial and immunomodulatory activities.[2] It exhibits a dual role, capable of both promoting and inhibiting inflammation depending on the cellular context and stimulus.[2]
-
Defensins: A large family of small, cationic, cysteine-rich peptides, defensins are divided into α-defensins and β-defensins. Human Neutrophil Peptides (HNPs) are a key type of α-defensin stored in neutrophils.[3][4] Like LL-37, defensins have complex immunomodulatory functions that can be either pro- or anti-inflammatory.[5][6]
Comparative Efficacy and Mechanism of Action
The anti-inflammatory activities of Hst-5, LL-37, and defensins are primarily exerted through their ability to modulate cytokine production in response to inflammatory stimuli such as bacterial lipopolysaccharide (LPS).
This compound has demonstrated a clear capacity to suppress the production of pro-inflammatory cytokines. In studies involving human gingival fibroblasts stimulated with outer membrane proteins from the periodontal pathogen Porphyromonas gingivalis, Hst-5 effectively suppressed the induction of Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[7] Furthermore, in a model of dry eye disease using human corneal epithelial cells, Hst-5 was shown to inhibit the expression of IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α) induced by hyperosmolar conditions by inhibiting the Toll-like receptor (TLR) to Nuclear Factor-kappa B (NF-κB) signaling pathway.[8]
LL-37 is a potent neutralizer of LPS, a major component of the outer membrane of Gram-negative bacteria and a powerful inflammatory trigger. This neutralization is a key mechanism for its anti-inflammatory effects.[9][10] Pre-treatment of monocytes with LL-37 significantly inhibits LPS-induced IL-8 production by down-regulating the NF-κB pathway.[10][11] It also inhibits the expression of IL-1β and TNF-α.[12] The signaling pathways engaged by LL-37 are complex, involving the P2X7 receptor and the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK1/2 and JNK.[12]
Defensins , particularly Human Neutrophil Peptide 1 (HNP-1), also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. HNP-1 can inhibit the production of TNF-α by macrophages.[4] Defensins can modulate inflammatory responses by interacting with various cellular receptors and signaling pathways, including G-protein coupled receptors and MAPK pathways.[13]
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes key quantitative data on the anti-inflammatory effects of this compound, LL-37, and Defensins. It is important to note that experimental conditions vary between studies, which can influence the absolute values.
| Peptide | Target Cells | Stimulus | Cytokine(s) Inhibited | Quantitative Data (Concentration/IC₅₀) | Reference(s) |
| This compound | Human Gingival Fibroblasts | P. gingivalis outer membrane protein | IL-6, IL-8 | Effective suppression observed (specific IC₅₀ not provided) | [7] |
| Human Corneal Epithelial Cells | Hyperosmolarity | IL-6, IL-8, TNF-α | Significant reduction (specific IC₅₀ not provided) | [8] | |
| LL-37 | THP-1 Human Monocytic Cells | P. aeruginosa LPS (1 µg/ml) | IL-8 | ~90% inhibition at 10 µg/ml | [11] |
| RAW 264.7 Macrophages | LPS | TNF-α | IC₅₀ for LPS neutralization: 0.27-0.29 µM | [14] | |
| Bone Marrow Stromal Cells | LPS | IL-1β, TNF-α, RANKL | Significant inhibition (specific IC₅₀ not provided) | [12] | |
| α-Defensin (HNP-1) | Human Monocyte-Derived Macrophages | LPS | TNF-α | Inhibition observed (specific IC₅₀ not provided) | [4] |
| Human Peripheral Blood Mononuclear Cells | Phytohaemagglutinin | IFN-γ, IL-6 | Significant inhibition (specific IC₅₀ not provided) | [4] |
Signaling Pathways in Anti-inflammatory Action
The immunomodulatory effects of these peptides are mediated by their interaction with specific cell surface receptors and subsequent modulation of intracellular signaling cascades.
This compound: Hst-5 exerts its anti-inflammatory effects by targeting the TLR signaling pathway. In response to hyperosmolarity, it inhibits the activation of TLR2 and TLR7, leading to reduced activation of the downstream transcription factor NF-κB. This, in turn, suppresses the transcription of pro-inflammatory cytokine genes.
References
- 1. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Defensin NP-1 (HNP-1) For Research [benchchem.com]
- 4. HNP-1: From Structure to Application Thanks to Multifaceted Functions [mdpi.com]
- 5. Frontiers | Defensins: A Double-Edged Sword in Host Immunity [frontiersin.org]
- 6. Human β-defensin 3 affects the activity of pro-inflammatory pathways associated with MyD88 and TRIF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histatin 5 inhibits inflammatory cytokine induction from human gingival fibroblasts by Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Evaluation of the ability of LL-37 to neutralise LPS in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Ability of LL-37 to Neutralise LPS In Vitro and Ex Vivo | PLOS One [journals.plos.org]
- 12. LL-37 inhibits LPS-induced inflammation and stimulates the osteogenic differentiation of BMSCs via P2X7 receptor and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β-Defensins: Multifunctional Modulators of Infection, Inflammation and More? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
A Comparative Analysis of Natural and Synthetic Histatin-5: Efficacy and Applications
An objective guide for researchers and drug development professionals on the comparative activities of natural and synthetic Histatin-5, supported by experimental data and detailed protocols.
This compound (Hst-5) is a 24-amino-acid peptide found in human saliva, renowned for its potent antifungal properties, particularly against Candida albicans, and its emerging role in promoting wound healing. As a promising therapeutic agent, the comparison between Hst-5 purified from natural sources and its chemically synthesized counterparts is crucial for research and development. This guide provides a detailed comparison of their biological activities, supported by experimental data and methodologies.
Executive Summary
Extensive research indicates that the biological activity of chemically synthesized full-length this compound is comparable to that of its natural counterpart isolated from saliva.[1] The primary distinction lies not in their intrinsic efficacy but in the practical advantages offered by synthetic production, such as higher purity, ease of modification, and scalability. Consequently, the majority of contemporary research utilizes synthetic Hst-5 and its analogues to explore and enhance its therapeutic potential. Synthetic peptides with specific amino acid substitutions have been developed to improve stability and broaden their antimicrobial spectrum.
Data Presentation: Natural vs. Synthetic this compound Activity
The following table summarizes the quantitative data on the antifungal and wound-healing activities of natural and synthetic this compound. It is important to note that much of the recent literature focuses on synthetic analogues designed for enhanced properties.
| Activity Assessed | Peptide Type | Organism/Cell Line | Assay | Key Quantitative Finding | Reference(s) |
| Antifungal Activity | Natural (from parotid saliva) | Candida albicans | Candidacidal Assay | Activity comparable to synthetic Hst-5 | [1] |
| Synthetic (unmodified) | Candida albicans | Candidacidal Assay | Activity comparable to natural Hst-5 | [1] | |
| Synthetic (unmodified) | Candida albicans | Microdilution Assay | >99% cell killing at 0.8 µM in minimal media and at 25 µM in rich media | [2] | |
| Synthetic Analogue (dhvar1) | Candida albicans | Candidacidal Assay | 6-fold increased activity over the C-terminal domain of Hst-5 | ||
| Synthetic Analogue (K11R–K17R) | Candida albicans | MIC Assay | MIC50 of 25 µM (compared to 100 µM for unmodified synthetic Hst-5) | [3] | |
| Wound Healing | Synthetic (unmodified) | Human Corneal Limbal Epithelial Cells | Scratch Assay | Significant, dose-dependent increase in scratch closure rate, optimal at 50 µM | [4] |
| Synthetic (unmodified) | Multiple cell lines (in vitro) | Scratch Assay | Promotes cell migration | [5] | |
| Natural (in saliva) | Oral Keratinocytes | Not specified | Saliva (containing natural histatins) has pro-wound healing effects | [5] |
Key Biological Activities: A Closer Look
Antifungal Activity
Both natural and synthetic this compound exhibit potent fungicidal activity against Candida albicans. The primary mechanism involves the peptide's entry into the fungal cell, leading to efflux of ATP and ions, and the generation of reactive oxygen species (ROS), ultimately causing cell death.[6][7] Studies on synthetic analogues have demonstrated that modifications to the peptide sequence can enhance its antifungal potency and stability. For instance, the synthetic analogue K11R–K17R shows a significantly lower minimum inhibitory concentration (MIC) compared to the standard synthetic Hst-5.[3]
Wound Healing Properties
This compound has been shown to promote the migration of epithelial cells, a critical step in wound healing.[5][8] This activity has been demonstrated using synthetic this compound in various cell lines, including human corneal epithelial cells. While natural histatins in saliva are known to contribute to oral wound healing, direct quantitative comparisons of the wound healing efficacy of purified natural Hst-5 versus synthetic Hst-5 are less common in the literature. However, the robust activity of synthetic Hst-5 in in-vitro models suggests its potential as a therapeutic agent for wound repair.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.
-
Strain Preparation: C. albicans is grown overnight at 30°C in yeast peptone dextrose (YPD) broth. The cells are then washed with a low-salt buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4).
-
Peptide Dilution: A serial dilution of synthetic this compound is prepared in the assay buffer in a 96-well microtiter plate.
-
Inoculation: The washed C. albicans cells are added to each well to a final density of approximately 2.5 x 10^4 cells/mL.
-
Incubation: The plate is incubated for 24-48 hours at 37°C.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that causes a significant inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Wound Healing (Scratch) Assay
This assay measures the effect of this compound on cell migration.
-
Cell Culture: Human epithelial cells (e.g., human corneal epithelial cells) are grown to a confluent monolayer in a 24-well plate.
-
Creating the "Wound": A sterile 200 µL pipette tip is used to create a straight scratch across the center of the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Fresh culture medium containing various concentrations of synthetic this compound (e.g., 20, 50, 80, 100 µM) is added to the wells. A control group receives medium without the peptide.
-
Imaging: The "wound" area is photographed at regular intervals (e.g., every hour) over a 24-hour period using a microscope with a camera.
-
Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between the treated and control groups.[4]
Signaling Pathways and Experimental Workflows
Visual representations of key processes are provided below using Graphviz.
Experimental Workflow for Antifungal Susceptibility Testing
In Vitro Wound Healing (Scratch) Assay Workflow
This compound Induced MAPK Signaling in C. albicans
This compound triggers stress responses in C. albicans through the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, primarily the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway.
Conclusion
The available evidence strongly supports that synthetic this compound is a reliable and effective substitute for its natural counterpart in research and therapeutic development. Its activity is comparable to natural this compound, and its synthesis allows for modifications that can enhance its stability and efficacy. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate and harness the therapeutic potential of this versatile peptide.
References
- 1. Salivary histatin 5: dependence of sequence, chain length, and helical conformation for candidacidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc binding inhibits cellular uptake and antifungal activity of this compound in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histatin 5 Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wound Healing Properties of this compound and Identification of a Functional Domain Required for this compound-Induced Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Wound Healing Properties of this compound and Identification of a Functional Domain Required for this compound-Induced Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Histatin-5
For researchers, scientists, and drug development professionals, the meticulous management and disposal of bioactive peptides like Histatin-5 are paramount to ensuring a safe and compliant laboratory environment. Adherence to proper disposal protocols mitigates risks of exposure and prevents environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory safety and chemical waste management principles.
Immediate Safety and Handling Precautions
While specific hazard data for this compound is limited, it is prudent to handle all research chemicals with a high degree of care. The primary routes of potential exposure are inhalation of the lyophilized powder, ingestion, and skin or eye contact.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) | To prevent skin contact.[1][2] |
| Eye/Face Protection | Safety glasses or goggles | To protect eyes from dust or splashes.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or fume hood, especially when handling the powdered form. A suitable respirator may be necessary if dust formation is unavoidable. | To prevent inhalation of peptide dust.[1][2] |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1][2] |
Experimental Protocol: this compound Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of this compound waste, including unused solutions, contaminated labware, and solid waste.
Materials:
-
Designated, labeled, and sealed chemical waste containers (separate for solid and liquid waste)[1][3][4]
-
Appropriate PPE (see Table 1)
-
Spill kit
Procedure:
-
Waste Segregation:
-
Treat all this compound waste as laboratory chemical waste.[3]
-
Collect solid waste, such as empty vials, contaminated gloves, and wipes, in a designated and clearly labeled solid chemical waste container.[3][4]
-
Collect liquid waste, including unused this compound solutions, in a separate, leak-proof, and clearly labeled liquid chemical waste container.[3][4] Do not pour peptide solutions down the sink.[3]
-
-
Container Labeling:
-
Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and the date the waste was first added.[5]
-
-
Storage of Waste:
-
Spill and Accidental Release Measures:
-
In the event of a spill, evacuate unnecessary personnel from the area.[1]
-
Ensure the area is well-ventilated.[1]
-
Contain the spill to prevent it from spreading or entering drains.[1]
-
For solid spills, carefully sweep or scoop up the material, avoiding dust formation, and place it in the designated solid chemical waste container.[1]
-
Clean the spill area with an appropriate decontaminating agent.[1]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service for pickup and final disposal.[1][2]
-
Follow all institutional, local, state, and federal regulations for chemical waste disposal.[2]
-
Complete any required waste disposal documentation.[1]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Guide for Handling Histatin-5
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Histatin-5. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental outcomes.
I. Personal Protective Equipment (PPE)
While this compound is a naturally occurring human salivary peptide and is not classified as a hazardous material, standard laboratory precautions are necessary to prevent contamination and potential allergic reactions.[1][2][3][4] A risk assessment should be performed for specific procedures to determine if additional PPE is required.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against splashes of solutions. Must meet appropriate safety standards (e.g., ANSI Z87.1).[1][4] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Provides essential protection. Gloves should be inspected before use and changed immediately if contaminated.[1][3] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is required to protect skin and clothing from potential splashes.[1][3] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling the lyophilized (powder) form to avoid inhalation of fine particles.[1][2] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory setting.[1][5] |
II. Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability and activity of this compound.[6]
A. Storage of Lyophilized Powder:
-
Long-term: Store lyophilized this compound at -20°C or -80°C in a tightly sealed container.[7][8]
-
Short-term: For frequent use, storage at 4°C is acceptable for short periods.[8]
-
Protection: Keep the peptide in a dark, dry environment to prevent degradation from moisture and light.[7][9] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[7][8]
B. Reconstitution and Handling of Solutions:
-
Reconstitution: Use a sterile, appropriate solvent as recommended by the supplier, often sterile distilled water or a buffer like 10 mM sodium phosphate (B84403) buffer (pH 7.4).[10][11] Add the solvent slowly to the vial wall and gently swirl to dissolve the peptide; do not shake vigorously.[9][10]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, create single-use aliquots of the reconstituted solution.[9]
-
Solution Storage: Store peptide solutions at -20°C for up to a month or at -80°C for longer periods.[9] For immediate use, solutions can be kept at 4°C for up to a week, though this is sequence-dependent.
-
Work Environment: Handle all open vials in a clean, designated area, such as a disinfected laboratory bench or a laminar flow hood, to prevent microbial contamination.[6][10]
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term (months to years) | Keep dry and protected from light.[7] |
| 4°C | Short-term (weeks) | Tightly sealed container.[8] | |
| In Solution | -20°C to -80°C | Up to several months | Aliquot to avoid freeze-thaw cycles.[9] |
| 4°C | Up to one week | Use sterile buffer; stability is limited. |
III. Disposal Plan
This compound and all contaminated materials should be treated as laboratory chemical waste.[6][10] Adherence to institutional and local regulations is mandatory.[6][10]
A. Waste Segregation:
-
Liquid Waste: Collect all unused this compound solutions, buffer washes, and other aqueous waste containing the peptide in a designated, leak-proof, and clearly labeled hazardous waste container.[6][10][12] Do not pour peptide solutions down the drain. [6][10]
-
Solid Waste: Dispose of contaminated consumables such as pipette tips, gloves, vials, and lab paper in a designated container for solid chemical waste.[10][12]
-
Sharps Waste: Needles or other contaminated sharps must be placed in a puncture-resistant sharps container labeled for chemical and/or biohazardous waste.[12]
B. Decontamination and Final Disposal:
-
Spills: In case of a spill, contain the area. For liquid spills, use absorbent material. For solid powder, gently sweep to avoid raising dust.[2][12] Clean the spill area with a suitable decontaminant (e.g., 10% bleach solution followed by water).[12] All cleanup materials must be disposed of as hazardous waste.[12]
-
Final Disposal: All collected waste containers must be sealed and disposed of through your institution's Environmental Health and Safety (EHS) department.[6][13]
Experimental Protocol: Candida albicans Killing Assay
This protocol outlines a standard microdilution assay to determine the candidacidal activity of this compound.
1. Preparation of C. albicans a. Culture C. albicans in a suitable broth (e.g., YPD) overnight at 30°C with shaking to obtain a mid-log phase culture.[14] b. Wash the cells twice with 10 mM sodium phosphate buffer (pH 7.4).[11][14][15] c. Resuspend the cells in the same buffer and adjust the concentration to approximately 1 x 10⁶ cells/mL.[11][14]
2. Assay Procedure a. Prepare serial dilutions of this compound in 10 mM sodium phosphate buffer. A typical concentration range is 3 µM to 60 µM.[11][15] b. In a 96-well microtiter plate or microcentrifuge tubes, mix the C. albicans cell suspension with the various concentrations of this compound.[11][15] c. Include a control group with cells in buffer only (no peptide). d. Incubate the mixtures for 1 to 1.5 hours at 37°C with shaking.[11][15][16]
3. Determination of Viability a. After incubation, serially dilute the cell suspensions in phosphate buffer. b. Plate an aliquot (e.g., 50 µL) of the dilutions onto Sabouraud Dextrose Agar (B569324) (SDA) or YPD agar plates.[15][16] c. Incubate the plates for 24-48 hours at 30°C or 37°C until colonies are visible.[15][16] d. Count the number of colony-forming units (CFU) on each plate.
4. Data Analysis a. Calculate the percentage of cell killing using the following formula: % Loss of Viability = [1 - (CFU from Hst-5 treated cells / CFU from control cells)] x 100.[15]
Mechanism of Action: this compound Internalization and Action
This compound exerts its antifungal effect not by lysing the cell membrane, but through a multi-step intracellular process.[17] The peptide first binds to proteins on the C. albicans cell wall and is then actively transported into the cytoplasm.[18] Once inside, it targets mitochondria, leading to the production of reactive oxygen species (ROS) and disruption of cellular functions, ultimately causing cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. biovera.com.au [biovera.com.au]
- 4. benchchem.com [benchchem.com]
- 5. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 6. peptide24.store [peptide24.store]
- 7. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 8. bachem.com [bachem.com]
- 9. biolongevitylabs.com [biolongevitylabs.com]
- 10. puretidestherapy.com [puretidestherapy.com]
- 11. Salivary Histatin 5 and Human Neutrophil Defensin 1 Kill Candida albicans via Shared Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Antifungal Activity and Action Mechanism of Histatin 5-Halocidin Hybrid Peptides against Candida ssp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Development and In Vivo Evaluation of a Novel this compound Bioadhesive Hydrogel Formulation against Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
